(S)-Siphos-PE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQLIDJAURBDD-HRPAVAKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500997-70-6, 500997-69-3 | |
| Record name | (S)-SIPHOS-PE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-SIPHOS-PE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Synthesis of (S)-Siphos-PE
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-Siphos-PE, a privileged chiral phosphoramidite ligand. We will delve into its unique molecular architecture, outline a robust synthetic strategy, provide detailed experimental protocols, and discuss methods for its characterization. The insights herein are curated to empower researchers in leveraging this powerful catalytic tool.
Part 1: Introduction to this compound: A Ligand of Choice in Asymmetric Catalysis
This compound, systematically known as (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′, 7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a member of the Siphos family of electron-rich, sterically demanding monodentate phosphoramidite ligands.[3] These ligands have become instrumental in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions where high enantioselectivity and catalytic activity are paramount.[4] The efficacy of this compound stems from its rigid spirobiindane backbone and the specific chirality of its components, which create a well-defined and highly effective chiral environment around the metal center. This structural sophistication enables remarkable control over the stereochemical outcome of a wide range of chemical transformations, including asymmetric C-N, C-C, and C-O bond formations.[4]
Part 2: Molecular Structure and Physicochemical Properties
The structure of this compound is a masterful integration of three distinct chiral elements that work in concert to establish an effective asymmetric environment.
-
The (S)-Spirobiindane Backbone : The core of the ligand is the C₂-symmetric 1,1'-spirobiindane-7,7'-diol moiety. The spirocyclic center locks the two indane units in a perpendicular orientation, creating a rigid and sterically defined scaffold. The (S)-configuration of this backbone establishes the foundational chirality of the ligand.
-
The Phosphoramidite Moiety : The phosphorus(III) center is linked to the spirobiindane backbone via two oxygen atoms, forming a dioxaphosphocin ring. This P-center is also bonded to a nitrogen atom.
-
The (R)-Phenylethyl Groups : The nitrogen atom is substituted with two (R)-1-phenylethyl groups. These bulky, chiral substituents provide significant steric hindrance and contribute to the overall chiral pocket, which is crucial for discriminating between enantiotopic faces of incoming substrates.
The combination of the (S)-backbone with the (R)-amine substituents creates a "matched" pairing that enhances stereochemical induction in catalysis.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 500997-70-6 | |
| Molecular Formula | C₃₃H₃₂NO₂P | |
| Molecular Weight | 505.59 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 120-125 °C | |
| Optical Activity | [α]²²/D −65.0° (c = 1 in chloroform) | |
| Storage | Store at -20°C under an inert atmosphere |
Part 3: A Convergent Synthetic Strategy
The synthesis of this compound is best approached through a convergent strategy, which enhances efficiency and modularity. This involves the independent preparation of key building blocks followed by their final assembly. The retrosynthetic analysis breaks the molecule down into three primary precursors:
-
(S)-1,1'-Spirobiindane-7,7'-diol : The chiral diol that forms the ligand's backbone.
-
Phosphorus Trichloride (PCl₃) : The source of the phosphorus atom.
-
N,N-bis((R)-1-phenylethyl)amine : The chiral amine component.
The forward synthesis involves a two-step, one-pot procedure where the chiral diol is first reacted with PCl₃ to form a reactive dichlorophosphite intermediate. This intermediate is then coupled with the chiral amine in the presence of a base to yield the final this compound ligand. This approach is highly logical as it avoids the isolation of the often-unstable dichlorophosphite intermediate and allows for a streamlined workflow.
Caption: Convergent synthetic workflow for this compound.
Part 4: Detailed Synthetic Protocols
The following protocols are based on established methodologies for the synthesis of phosphoramidite ligands. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent hydrolysis of the phosphorus(III) species.
Protocol 1: Preparation of the Dichlorophosphite Intermediate and Final Coupling
This protocol describes the one-pot conversion of the chiral diol to the final ligand.
Materials:
-
(S)-1,1'-Spirobiindane-7,7'-diol
-
Phosphorus trichloride (PCl₃)
-
N,N-bis((R)-1-phenylethyl)amine
-
Triethylamine (Et₃N), distilled
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Reaction Vessel Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (S)-1,1'-Spirobiindane-7,7'-diol (1.0 eq) in anhydrous toluene under an argon atmosphere.
-
Formation of the Dichlorophosphite: Cool the solution to 0 °C using an ice bath. Add phosphorus trichloride (1.2 eq) dropwise to the stirred solution.
-
Causality: PCl₃ is a highly reactive electrophile. The dropwise addition at low temperature controls the exothermic reaction between the diol's hydroxyl groups and PCl₃, preventing side reactions.
-
-
Reaction Completion and Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PCl₃ signal and the appearance of a new signal for the dichlorophosphite intermediate.
-
Removal of Volatiles: Once the formation of the intermediate is complete, concentrate the reaction mixture under high vacuum to remove the solvent and any excess PCl₃. This step is critical to ensure the subsequent reaction is clean. The resulting crude intermediate is typically an oil or solid and is used immediately without further purification.
-
Preparation for Coupling: Re-dissolve the crude dichlorophosphite intermediate in anhydrous THF under argon and cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature is essential to control the reactivity of the subsequent nucleophilic substitution and to minimize the formation of undesired byproducts.
-
-
Amine Addition: In a separate flame-dried flask, prepare a solution of N,N-bis((R)-1-phenylethyl)amine (1.0 eq) and freshly distilled triethylamine (2.2 eq) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the cold solution of the dichlorophosphite intermediate over 30 minutes.
-
Causality: Triethylamine acts as a non-nucleophilic base to scavenge the two equivalents of HCl that are generated during the reaction. This prevents the protonation of the amine nucleophile and drives the reaction to completion.
-
-
Final Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup and Purification: a. A white precipitate of triethylammonium hydrochloride (Et₃N·HCl) will form. Remove this salt by filtration through a pad of Celite under an inert atmosphere. Wash the filter cake with anhydrous THF. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude material by flash column chromatography on silica gel (pre-treated with Et₃N to prevent product degradation) using a hexanes/ethyl acetate gradient. d. Combine the product-containing fractions and remove the solvent under vacuum to yield this compound as a white solid.
Part 5: Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Table 2: Typical Characterization Data for this compound
| Analysis Technique | Expected Result |
| ³¹P NMR (CDCl₃) | A sharp singlet typically observed in the range of δ 145-155 ppm. |
| ¹H NMR (CDCl₃) | Complex multiplet signals corresponding to the aromatic and aliphatic protons of the spirobiindane and phenylethyl groups. Characteristic resonances for the methyl groups should be observed as doublets. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to all unique carbon atoms in the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula C₃₃H₃₃NO₂P⁺. |
| Optical Rotation | The measured value should be consistent with the literature value ([α]²²/D −65.0°, c = 1 in chloroform) to confirm the correct enantiomer has been synthesized with high enantiopurity. |
Part 6: Concluding Remarks
This compound is a highly effective and versatile chiral ligand whose performance is directly linked to its well-defined three-dimensional structure. The convergent synthetic route outlined in this guide provides a reliable and logical pathway for its preparation. By understanding the causality behind each experimental step—from temperature control to the role of the base—researchers can confidently synthesize this valuable tool for asymmetric catalysis. Proper execution of the synthesis and rigorous characterization are key to obtaining a high-purity ligand, which is fundamental to achieving high enantioselectivity and reproducibility in catalytic applications.
References
(S)-Siphos-PE: A Comprehensive Technical Guide for Advanced Catalysis
Introduction
In the landscape of modern synthetic chemistry, the development of chiral ligands has been a cornerstone of progress in asymmetric catalysis. Among the diverse array of ligands, phosphoramidites have emerged as a privileged class, offering a unique combination of modularity, stability, and high efficacy in a wide range of catalytic transformations. This guide provides an in-depth technical overview of (S)-Siphos-PE, a prominent member of the spiro-phosphoramidite ligand family, designed for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights and actionable protocols.
Core Characteristics of this compound
This compound, with the Chemical Abstracts Service (CAS) number 500997-70-6 , is a chiral spiro phosphoramidate ligand that has garnered significant attention for its ability to induce high levels of enantioselectivity in various metal-catalyzed reactions. Its rigid spirobiindane backbone and chiral amine moiety create a well-defined chiral environment around the metal center, enabling precise stereochemical control.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in catalytic systems.
| Property | Value | Reference |
| CAS Number | 500997-70-6 | |
| Molecular Formula | C₃₃H₃₂NO₂P | |
| Molecular Weight | 505.59 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 120-125 °C | |
| Optical Rotation | [α]²²/D -65.0° (c=1 in chloroform) | |
| Storage Conditions | -20°C, under inert atmosphere | |
| Moisture Sensitivity | Moisture sensitive | [1] |
Solubility Profile
While a comprehensive quantitative solubility profile in a wide range of organic solvents is not extensively documented in publicly available literature, this compound is known to be soluble in chlorinated solvents such as chloroform and dichloromethane, which are commonly used for NMR analysis and in certain reaction setups. For practical applications, it is advisable to determine its solubility in the specific solvent system intended for a catalytic reaction, such as toluene, tetrahydrofuran (THF), or dioxane, on a small scale prior to use. Generally, phosphoramidite ligands exhibit good solubility in many common anhydrous organic solvents used in catalysis.[2]
Stability and Handling
This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the phosphoramidite moiety, which would lead to the formation of the corresponding H-phosphonate and diminish its catalytic efficacy.[3] It is recommended to store the ligand at -20°C in a tightly sealed container. Solutions of phosphoramidite ligands in anhydrous solvents should also be handled under inert conditions and used expeditiously, as their stability in solution can be limited.[4][5]
Synthesis of this compound
General Synthetic Strategy
The synthesis of spirobiindane-based phosphoramidites like this compound generally follows a two-step, one-pot procedure. The first step involves the reaction of the chiral (S)-1,1'-spirobiindane-7,7'-diol with phosphorus trichloride to form an in situ phosphorodichloridite intermediate. This is followed by the addition of a chiral amine, in this case, (R,R)-bis(1-phenylethyl)amine, in the presence of a base to afford the final phosphoramidite ligand.
Figure 1. General synthetic workflow for this compound.
Exemplary Laboratory Protocol
This protocol is a generalized procedure based on the synthesis of similar phosphoramidite ligands and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
(S)-1,1'-Spirobiindane-7,7'-diol
-
Phosphorus trichloride (PCl₃)
-
(R,R)-Bis(1-phenylethyl)amine
-
Anhydrous triethylamine (NEt₃)
-
Anhydrous toluene
-
Anhydrous hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-1,1'-spirobiindane-7,7'-diol (1.0 equiv) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus trichloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the phosphorodichloridite intermediate by ³¹P NMR spectroscopy.
-
In a separate flask, dissolve (R,R)-bis(1-phenylethyl)amine (1.0 equiv) and anhydrous triethylamine (2.2 equiv) in anhydrous toluene.
-
Cool the solution of the in situ generated phosphorodichloridite to 0 °C and add the amine/triethylamine solution dropwise via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
The reaction mixture will contain a white precipitate of triethylamine hydrochloride. Filter the mixture through a pad of Celite under a nitrogen atmosphere.
-
Wash the filter cake with anhydrous toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate, or by recrystallization from an appropriate solvent system (e.g., toluene/hexanes), to afford this compound as a white solid.
Applications in Asymmetric Catalysis
This compound has proven to be a highly effective ligand in a variety of transition metal-catalyzed asymmetric reactions, consistently delivering high enantioselectivities. Its utility has been demonstrated in reactions catalyzed by palladium, copper, and rhodium.
Palladium-Catalyzed Intramolecular Dearomative Arylation of Indoles
A notable application of this compound is in the palladium-catalyzed intramolecular dearomative arylation of haloaryl-substituted indoles to generate spiroindolenines. This transformation provides access to complex, three-dimensional molecular architectures from readily available starting materials.
Figure 2. Workflow for Pd-catalyzed dearomative arylation of indoles.
Illustrative Protocol: This is a general protocol and may require optimization for specific substrates.
-
In a glovebox, to an oven-dried reaction vial, add the haloaryl-substituted indole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), this compound (0.10 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched spiroindolenine.
Copper-Catalyzed Enantioselective Conjugate Addition
This compound is also an effective ligand in copper-catalyzed asymmetric 1,4-conjugate addition of organozinc reagents to cyclic enones. This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers.
General Reaction Scheme: The reaction involves the addition of a dialkylzinc reagent (R₂Zn) to a cyclic enone in the presence of a catalytic amount of a copper salt and this compound.
Key Mechanistic Considerations: The reaction is believed to proceed through a chiral copper-phosphoramidite complex that activates the enone for nucleophilic attack by the organozinc reagent. The stereochemical outcome is determined by the facial selectivity of the addition, which is controlled by the chiral ligand.
Rhodium-Catalyzed Alkene Hydroacylation
The enantiomer of this compound, (R)-Siphos-PE, has been successfully employed in the rhodium-catalyzed hydroacylation of alkenes with salicylaldehydes.[6] This reaction provides a direct and atom-economical route to chiral ketones. Mechanistic studies have shown that the Siphos-PE ligand is effective at suppressing decarbonylation, a common side reaction, and promotes the desired hydroacylation pathway with high regioselectivity and enantioselectivity.[6]
Proposed Catalytic Cycle for Rh-Catalyzed Hydroacylation:
References
- 1. strem.com [strem.com]
- 2. Pd-catalyzed dearomative arylborylation of indoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-phosphoramidite catalyzed alkene hydroacylation: mechanism and octaketide natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
What is (S)-Siphos-PE used for in organic chemistry?
An In-Depth Technical Guide to (S)-Siphos-PE in Modern Organic Synthesis
Introduction: Unveiling the this compound Ligand
In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical transformations. This compound, a chiral spiro phosphoramidite ligand, has emerged as a powerful tool for researchers in organic synthesis, particularly in the construction of complex chiral molecules.[] Its full chemical name is (11aS)-(-)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][2][3]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine.[4]
Chemical Structure and Core Attributes:
The efficacy of this compound stems from its unique and rigid three-dimensional structure. This structure is defined by three key components that work in concert to create a highly effective chiral environment around the metal center.
Caption: Core components of the this compound ligand.
-
The Spirobiindane Backbone: This rigid, C2-symmetric spirocyclic framework forms the ligand's core. It locks the conformation of the ligand, minimizing unwanted flexibility and creating a well-defined chiral pocket that dictates how substrates approach the catalytic center.
-
The Phosphoramidite Group: This moiety is the primary binding site, coordinating directly to the transition metal (e.g., Palladium, Copper, Rhodium). Its electronic properties are crucial for modulating the reactivity of the metal catalyst throughout the catalytic cycle.
-
The Chiral Phenylethylamine Sidearm: The two (R)-1-phenylethyl groups attached to the nitrogen atom provide an additional layer of steric bulk and chirality. These groups extend into the space around the metal, playing a critical role in differentiating between the two enantiotopic faces of a prochiral substrate, thereby inducing high enantioselectivity.
Core Applications in Asymmetric Catalysis
This compound is a versatile ligand employed in a range of metal-catalyzed reactions to synthesize valuable chiral compounds. Its application spans several key transformations in modern organic chemistry.
Palladium-Catalyzed Intramolecular Dearomative Arylation
A notable application of this compound is in the palladium-catalyzed intramolecular dearomative arylation of indoles. This powerful transformation allows for the direct construction of complex spiroindolenine frameworks, which are prevalent in numerous natural products and pharmaceutically active compounds.
Mechanism Overview: The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle. The this compound ligand coordinates to the Pd(0) center, facilitating the oxidative addition of the aryl halide. The resulting Pd(II) complex then undergoes an intramolecular migratory insertion onto the indole ring, followed by reductive elimination to furnish the spirocyclic product and regenerate the Pd(0) catalyst. The chiral environment created by the ligand ensures that this process occurs enantioselectively.
Caption: Simplified Pd-catalyzed dearomative arylation cycle.
Copper-Catalyzed Enantioselective Conjugate Addition
This compound serves as an excellent chiral ligand in the copper-catalyzed 1,4-addition (conjugate addition) of diethylzinc to cyclic enones. This reaction is a fundamental C-C bond-forming process for creating chiral ketones with a β-stereocenter.
Causality of Experimental Choice: The choice of a phosphoramidite ligand like this compound in this context is driven by its ability to form a highly active and selective copper catalyst. The soft phosphorus atom coordinates effectively to the soft Cu(I) center, while the rigid chiral scaffold directs the incoming nucleophile (from the organozinc reagent) to one face of the coordinated enone, resulting in high levels of enantioselectivity.
Rhodium-Catalyzed Alkene Hydroacylation
In rhodium-catalyzed reactions, this compound has been successfully used for alkene hydroacylation, a process that forms a ketone by adding a C-H bond of an aldehyde across a C=C double bond. This atom-economical reaction is a powerful method for synthesizing complex ketones from simpler starting materials. The ligand's role is to control the stereochemistry of the newly formed chiral center adjacent to the carbonyl group.
Data Summary: Performance of this compound
The following table summarizes the typical performance of this compound in its key applications, providing researchers with a comparative overview.
| Reaction Type | Metal Catalyst | Typical Substrates | Typical Yields | Typical ee (%) | Reference |
| Intramolecular Dearomative Arylation | Palladium | Haloaryl-substituted indoles | High | >90% | |
| Conjugate Addition | Copper | Cyclic enones, Diethylzinc | High | >95% | |
| Alkene Hydroacylation | Rhodium | Alkenes, Aldehydes | Good to High | >90% |
Experimental Protocol: Pd-Catalyzed Synthesis of Spiroindolenines
This protocol describes a general, self-validating procedure for the enantioselective synthesis of spiroindolenines using this compound, adapted from established methodologies. The rationale behind each step is provided to ensure experimental robustness.
Materials and Reagents:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound ligand
-
Substituted haloaryl-indole substrate
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Workflow Diagram:
Caption: Experimental workflow for Pd-catalyzed spiroindolenine synthesis.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%). The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Rationale: The Pd(0) active catalyst is oxygen-sensitive. Establishing an inert atmosphere is critical to prevent catalyst decomposition and ensure high reactivity.
-
-
Catalyst Pre-formation: Inject anhydrous, degassed solvent (e.g., Toluene) into the flask. Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the active Pd(0)-(S)-Siphos-PE complex.
-
Rationale: Pre-forming the catalyst ensures that the ligand is properly coordinated to the metal center before the addition of the substrate, leading to more reproducible results.
-
-
Addition of Reagents: To the catalyst solution, add the haloaryl-indole substrate (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Rationale: The base is crucial for the deprotonation step in the catalytic cycle and to neutralize the acid generated during the reaction. Cs₂CO₃ is often used for its solubility and effectiveness in organic solvents.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Rationale: The elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic base and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched spiroindolenine product.
Conclusion
This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid spirobiindane framework and well-defined chiral environment enable a variety of high-value transformations with excellent enantioselectivity. For researchers and drug development professionals, this compound offers a reliable and effective solution for constructing complex chiral architectures, streamlining the synthesis of advanced intermediates and active pharmaceutical ingredients.
References
(S)-Siphos-PE in Catalysis: An In-depth Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(S)-Siphos-PE, a chiral spiro phosphoramidate ligand, has emerged as a powerful tool in modern synthetic organic chemistry, particularly in transition metal-catalyzed reactions. Its unique structural features, combining a rigid spirobiindane backbone with a chiral phosphoramidite moiety, impart exceptional levels of stereocontrol and reactivity in a variety of transformations. This guide provides a comprehensive technical overview of the mechanism of action of this compound in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the coordination chemistry, the influence of the ligand architecture on the key steps of the catalytic cycle, and practical considerations for its application in research and development.
Introduction: The Architectural Cunning of this compound
This compound, or (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a member of the Siphos family of ligands, which are characterized by their spirobiindane-derived backbone.[3] This rigid and sterically demanding framework creates a well-defined chiral pocket around the metal center, which is crucial for inducing high enantioselectivity in catalytic transformations.[4] The phosphoramidite functionality provides a tunable electronic environment at the phosphorus atom, influencing the catalytic activity.
The this compound ligand is particularly valued for its performance in a range of metal-catalyzed reactions, including:
-
Palladium-catalyzed intramolecular dearomative arylation of indoles for the synthesis of spiroindolenines.[5]
-
Copper-catalyzed enantioselective conjugate addition of diethylzinc to cyclic enones.[5]
-
Rhodium-catalyzed alkene hydroacylation for the synthesis of octaketide natural products.[5]
This guide will primarily focus on its role in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are fundamental transformations in modern drug discovery and development.
The Heart of the Matter: Mechanism of Action in Palladium-Catalyzed Cross-Coupling
The efficacy of this compound in palladium-catalyzed cross-coupling reactions stems from its ability to modulate the key elementary steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. The general catalytic cycle for a Buchwald-Hartwig amination is depicted below.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Ligand Coordination and Activation
The monodentate this compound ligand coordinates to the palladium center, typically forming a monoligated Pd(0) species, which is often the active catalyst. The bulky nature of the spirobiindane backbone and the N-aryl groups of the phosphoramidite create a sterically hindered environment around the palladium atom. This steric bulk promotes the formation of the highly reactive monoligated palladium complex by discouraging the formation of less reactive bis-ligated species.
Oxidative Addition: The Commitment Step
Oxidative addition of an aryl halide (Ar-X) to the Pd(0)L complex is often the rate-determining step in the catalytic cycle. The electron-donating phosphoramidite moiety of this compound increases the electron density on the palladium center, which facilitates the cleavage of the Ar-X bond. The rigid spirocyclic backbone of the ligand plays a crucial role in pre-organizing the geometry of the palladium complex for efficient oxidative addition.
Transmetalation / Amine Coordination and Deprotonation: The Role of the Chiral Pocket
In the Buchwald-Hartwig amination, following oxidative addition, the amine substrate coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex. It is at this stage that the chiral environment created by this compound becomes critical for enantioselective transformations. The well-defined chiral pocket, a consequence of the spirobiindane backbone, dictates the facial selectivity of substrate approach and coordination.[4]
In Suzuki-Miyaura coupling, this step involves transmetalation, where the organic group from an organoboron reagent is transferred to the palladium center. The stereochemistry of the resulting diorganopalladium(II) complex is influenced by the chiral ligand.
Reductive Elimination: The Bond-Forming Finale
The final step of the catalytic cycle is reductive elimination, where the new C-N or C-C bond is formed, and the Pd(0) catalyst is regenerated. The steric bulk of the this compound ligand is thought to promote this step by destabilizing the planar Pd(II) intermediate, thus favoring the formation of the three-coordinate transition state required for reductive elimination.[6][7] The electronic properties of the phosphoramidite can also influence the rate of reductive elimination.
The enantioselectivity of the overall transformation is determined by the relative energies of the diastereomeric transition states leading to the enantiomeric products. The rigid and well-defined chiral environment provided by this compound creates a significant energy difference between these transition states, leading to the preferential formation of one enantiomer.
Practical Applications and Experimental Protocols
The unique reactivity and selectivity imparted by this compound have led to its application in the synthesis of complex molecules. Below are representative protocols for its use in Buchwald-Hartwig amination and a summary of its performance in various reactions.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide using this compound.
Figure 2: General experimental workflow for a Buchwald-Hartwig amination using this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
This compound (2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, this compound, and NaOtBu under an inert atmosphere.
-
Add the aryl halide and the amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[8][9]
Performance Data
The following table summarizes representative performance data for reactions catalyzed by palladium complexes of Siphos-type ligands, demonstrating their effectiveness in achieving high yields and enantioselectivities.
| Reaction Type | Substrates | Catalyst System | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / (S)-Siphos | >99 | 98 | [3] |
| Asymmetric Hydrogenation | Enamide | [Rh(COD)₂]BF₄ / (S)-Siphos | >99 | 97 | [3] |
| Pd-catalyzed dearomative arylation | Haloaryl-3-substituted indole | Pd(OAc)₂ / this compound | 85 | 92 | [5] |
| Cu-catalyzed conjugate addition | Cyclohexenone, Et₂Zn | Cu(OTf)₂ / this compound | 96 | 94 | [5] |
Conclusion and Future Outlook
This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid spirocyclic backbone and tunable phosphoramidite moiety work in concert to create a highly effective chiral catalyst for a variety of important chemical transformations. The mechanistic principles outlined in this guide—steric control of coordination number, electronic tuning of reactivity, and the creation of a well-defined chiral pocket—provide a framework for understanding its remarkable performance.
As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, ligands like this compound will undoubtedly play an increasingly vital role. Future research will likely focus on expanding the scope of its applications to new reaction classes and on the development of next-generation Siphos-type ligands with even greater activity and selectivity. The detailed mechanistic understanding of these catalysts will be paramount to these endeavors, enabling scientists to tackle ever more challenging synthetic problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. (R)-SIPHOS-PE 97 500997-69-3 [sigmaaldrich.com]
- 6. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Emergence of SIPHOS Ligands: A Technical Guide to a Privileged Class of Chiral Phosphoramidites
Abstract
In the landscape of asymmetric catalysis, the quest for "privileged" ligands—scaffolds that exhibit high efficacy across a broad spectrum of reactions—is paramount. This technical guide delves into the discovery, development, and application of SIPHOS ligands, a notable class of monodentate phosphoramidites. Born from the innovative work of Professor Qi-Lin Zhou's research group, these ligands, built upon the rigid and C2-symmetric 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone, have established themselves as powerful tools for enantioselective transformations. We will explore their synthesis, elucidate their mechanism of stereocontrol through structural analysis, and present a comprehensive overview of their applications, supported by detailed experimental data and protocols. This guide is intended for researchers and professionals in drug discovery and fine chemical synthesis who seek to leverage the unique capabilities of SIPHOS ligands in their work.
Introduction: The Rationale Behind Spirocyclic Phosphoramidites
The architecture of a chiral ligand is the cornerstone of enantioselective catalysis. For decades, bidentate phosphines dominated the field, predicated on the principle that rigid chelation to a metal center is essential for effective stereochemical communication. However, the early 2000s witnessed a paradigm shift with the advent of high-performing monodentate phosphine ligands, particularly phosphoramidites derived from BINOL.[1][2] These ligands challenged conventional wisdom, demonstrating that a well-defined, sterically demanding chiral pocket could be created without bidentate coordination.
It was within this context that the research group of Professor Qi-Lin Zhou identified the 1,1'-spirobiindane scaffold as a promising alternative to the ubiquitous biaryl backbones.[3] The spirocyclic nature of 1,1'-spirobiindane-7,7'-diol (SPINOL) imparts a unique set of structural features:
-
Rigidity: The fused ring system restricts conformational flexibility, leading to a more defined and predictable chiral environment around the metal center.
-
C2-Symmetry: This element of symmetry simplifies the stereochemical analysis and often leads to higher enantioselectivities by reducing the number of possible competing diastereomeric transition states.
-
Deep Chiral Pocket: The spirocyclic framework creates a deep and well-defined chiral cleft, enhancing the steric differentiation of substrate approaches to the catalytic center.
These characteristics provided a compelling rationale for the development of a new class of phosphoramidite ligands, which came to be known as SIPHOS.
The Genesis and Synthesis of SIPHOS Ligands
The development of SIPHOS ligands is a direct outcome of the pioneering work on chiral spirocyclic compounds by Professor Qi-Lin Zhou and his team.[3] Their research has led to a diverse family of "spiro" ligands, with SIPHOS being a prominent member.[3]
Synthesis of the Precursor: (S)-SPINOL
The synthesis of SIPHOS ligands commences with the enantiomerically pure diol, (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL). The original synthesis of racemic SPINOL was reported by Birman, followed by a resolution method developed by Zhou's group using N-benzylcinchonidinium chloride for inclusion crystallization.[4] More recently, catalytic asymmetric syntheses of SPINOL derivatives have been developed, further improving access to this crucial precursor.[3]
General Synthesis of SIPHOS Ligands
SIPHOS ligands are phosphoramidites, synthesized through the reaction of the diol backbone with a phosphorus source and an amine. The general synthetic route is a two-step, one-pot procedure.
Experimental Protocol: Synthesis of (S)-SIPHOS-Me
This protocol is a representative synthesis for a simple SIPHOS ligand, (S)-N,N-dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1][5]dioxaphosphocin-5-amine, based on procedures reported by Zhou and coworkers.[1][6]
Materials:
-
(S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)
-
Phosphorus trichloride (PCl₃)
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Hexane
Procedure:
-
Phosphorus Chloridite Formation: To a solution of (S)-SPINOL (1.0 equiv) in anhydrous toluene under an inert atmosphere (N₂ or Ar) at 0 °C, phosphorus trichloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.
-
Amination: The reaction mixture is cooled to 0 °C, and triethylamine (2.5 equiv) is added, followed by the dropwise addition of a 2.0 M solution of dimethylamine in THF (1.2 equiv).
-
Reaction Completion and Workup: The resulting mixture is stirred at room temperature overnight. The reaction is then quenched with saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford (S)-SIPHOS-Me as a white solid.
This modular synthesis allows for the facile creation of a library of SIPHOS ligands by varying the amine component in the second step.
Applications in Asymmetric Catalysis
The utility of SIPHOS ligands has been demonstrated in a variety of metal-catalyzed enantioselective reactions. Their performance is particularly noteworthy in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins.
Rhodium-Catalyzed Asymmetric Hydrogenation
The Rh-SIPHOS catalytic system has proven to be highly effective for the hydrogenation of α-dehydroamino acid derivatives and enamides, affording the corresponding chiral α-amino acid derivatives and amines with excellent enantioselectivities.[1][6]
Table 1: Rh-SIPHOS Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Esters [1][6]
| Entry | Substrate (R) | Ligand | Conv. (%) | ee (%) |
| 1 | H | (S)-SIPHOS-Me | >99 | 99 |
| 2 | Ph | (S)-SIPHOS-Me | >99 | 98 |
| 3 | 1-Naphthyl | (S)-SIPHOS-Me | >99 | 99 |
| 4 | 2-Thienyl | (S)-SIPHOS-Me | >99 | 99 |
Reaction conditions: [Rh(COD)₂]BF₄ (1 mol%), Ligand (2.2 mol%), Substrate (0.5 mmol), H₂ (1 atm), CH₂Cl₂ (5 mL), rt, 12 h.
Table 2: Rh-SIPHOS Catalyzed Asymmetric Hydrogenation of Enamides [1][6]
| Entry | Substrate | Ligand | Conv. (%) | ee (%) |
| 1 | N-acetyl-1-phenylethenamine | (S)-SIPHOS-Me | >99 | 97 |
| 2 | N-acetyl-1-(2-naphthyl)ethenamine | (S)-SIPHOS-Me | >99 | 98 |
| 3 | N-acetyl-1-(p-methoxyphenyl)ethenamine | (S)-SIPHOS-Me | >99 | 96 |
Reaction conditions: [Rh(COD)₂]BF₄ (1 mol%), Ligand (2.2 mol%), Substrate (0.5 mmol), H₂ (1 atm), CH₂Cl₂, rt, 12 h.
The consistently high enantioselectivities across a range of substrates underscore the privileged nature of the SIPHOS scaffold for this transformation.
Other Enantioselective Transformations
The applicability of SIPHOS and its derivatives extends beyond hydrogenation. The SIPHOS-PE family of ligands, for example, has been successfully employed in palladium- and copper-catalyzed reactions.
-
Palladium-Catalyzed Intramolecular Dearomative Arylation: (S)-SIPHOS-PE has been used as a ligand in the synthesis of spiroindolenines with high enantioselectivity.[7]
-
Copper-Catalyzed Enantioselective Conjugate Addition: In the 1,4-addition of diethylzinc to cyclic enones, this compound has demonstrated excellent performance, yielding the corresponding adducts in high ee.[7]
These examples highlight the versatility of the SIPHOS framework and its potential for broader applications in asymmetric synthesis.
Mechanistic Insights: The Origin of Enantioselectivity
The high degree of stereocontrol exerted by SIPHOS ligands stems from the well-defined chiral environment created by the spirobiindane backbone. A pivotal study by Zhou and coworkers provided a glimpse into the catalyst structure through the X-ray analysis of a [Rh(COD)((S)-SIPHOS-Me)₂]⁺ complex.[1][2][6] This structural data, coupled with kinetic and computational studies, offers a rationalization for the observed enantioselectivity.
The crystal structure reveals that two monodentate SIPHOS ligands coordinate to the rhodium center in a cis-fashion. The bulky and rigid spirobiindane backbones of the two ligands create a chiral pocket around the metal. The steric hindrance imposed by this pocket dictates the facial selectivity of the olefin substrate's coordination to the rhodium center.
Figure 1: Simplified catalytic cycle for Rh-SIPHOS catalyzed asymmetric hydrogenation, highlighting the enantiodetermining step.
Kinetic studies have shown that the hydrogenation reaction is first order in the concentration of the rhodium catalyst and hydrogen pressure, and zero order in the substrate concentration.[1][6] This suggests that the oxidative addition of hydrogen to the rhodium center and the coordination of the substrate are fast, and the subsequent migratory insertion is the rate- and enantio-determining step.
Computational studies on related phosphoramidite systems suggest that the quadrant model can be used to predict the stereochemical outcome. The bulky substituents on the ligand occupy two quadrants, leaving two less sterically hindered quadrants for the substrate to approach the metal center. The preferred coordination mode of the substrate, which minimizes steric clashes with the ligand backbone, leads to the observed major enantiomer.
Comparative Analysis and Future Outlook
While BINOL-derived phosphoramidites have been the workhorse in many asymmetric transformations, SIPHOS ligands offer a compelling alternative with distinct advantages. The spirobiindane backbone of SIPHOS provides a different steric environment compared to the axial chirality of BINOL. This can lead to complementary or superior selectivity for certain substrates. The more rigid nature of the spirocyclic scaffold may also contribute to higher enantioselectivities in some cases.
The modular and straightforward synthesis of SIPHOS ligands allows for the rapid generation of ligand libraries for high-throughput screening, accelerating the discovery of optimal catalysts for new transformations. The successful application of SIPHOS derivatives in palladium- and copper-catalyzed reactions indicates that the full potential of this ligand class is yet to be realized.
Future research in this area will likely focus on:
-
Expansion of the SIPHOS Ligand Library: The synthesis of new SIPHOS derivatives with diverse electronic and steric properties to tackle a wider range of challenging asymmetric reactions.
-
Broader Catalytic Applications: Exploring the utility of SIPHOS ligands in other metal-catalyzed processes, such as cross-coupling reactions, hydroformylations, and cycloadditions.
-
In-depth Mechanistic Studies: Further computational and experimental investigations to refine the model of stereoselection and guide the rational design of next-generation SIPHOS ligands.
Conclusion
The discovery and development of SIPHOS ligands represent a significant advancement in the field of asymmetric catalysis. Their unique spirocyclic backbone, coupled with the versatility of phosphoramidite chemistry, has given rise to a powerful and privileged class of ligands. The high enantioselectivities achieved in rhodium-catalyzed hydrogenations and the emerging applications in other catalytic systems demonstrate their broad utility. As our understanding of their structure-activity relationships deepens, SIPHOS ligands are poised to become indispensable tools for the efficient and selective synthesis of chiral molecules in both academic and industrial settings.
References
- 1. Collection - Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins Using Monodentate Spiro Phosphoramidite Ligands - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 1,1'-Spirobiindane-7,7'-Disulfonic Acid and Disulfonimide: Application for Catalytic Asymmetric Aminalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Siphos-PE: A Technical Guide to a Privileged Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral ligands, as components of transition metal catalysts, are instrumental in achieving high levels of stereocontrol in asymmetric reactions. Among these, phosphoramidite ligands have emerged as a versatile and highly effective class. This guide provides a comprehensive technical overview of (S)-Siphos-PE, a prominent member of the spiro-phosphoramidite ligand family, detailing its core properties, structural rationale for its efficacy, and practical application in a validated catalytic protocol.
Core Properties of this compound
This compound, systematically named (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a chiral phosphoramidite ligand recognized for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions.[1][3] Its fundamental molecular characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₃₂NO₂P | [3] |
| Molecular Weight | 505.59 g/mol | [3] |
| CAS Number | 500997-70-6 | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 120-125 °C | [3] |
| Optical Rotation | [α]22/D −65.0°, c = 1 in chloroform | [3] |
Structural Rationale and Mechanistic Implications
The efficacy of this compound as a chiral ligand stems from its unique and rigid three-dimensional structure. The spirobiindane backbone creates a well-defined chiral pocket around the metal center to which it coordinates. This steric hindrance plays a crucial role in differentiating between the two prochiral faces of a substrate, thereby directing the stereochemical outcome of the reaction.
The phosphoramidite moiety, with its nitrogen and two oxygen atoms coordinated to the phosphorus, modulates the electronic properties of the ligand. The nitrogen atom's lone pair can participate in π-backbonding with the metal center, influencing the catalytic activity. The bis[(R)-1-phenylethyl]amine group further contributes to the chiral environment, creating a highly specific and effective catalytic species.
Caption: 2D representation of the this compound structure.
Application in Asymmetric Catalysis: A Case Study
This compound has demonstrated exceptional performance in a range of palladium-catalyzed reactions. A notable example is its application in the enantioselective synthesis of tetrahydroquinolines through an alkene carboamination reaction.[2] This transformation is particularly valuable as it constructs a C-N bond, a C-C bond, and a stereocenter in a single operation.[2]
Experimental Protocol: Enantioselective Synthesis of Tetrahydroquinolines
The following protocol is adapted from the work of D. Michael, et al., and serves as a representative example of the application of this compound.[2]
Reaction Scheme:
Aniline Derivative + Aryl Halide --(Pd₂(dba)₃, this compound, Base)--> Chiral Tetrahydroquinoline
Materials and Reagents:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
This compound
-
Aniline derivative with a pendant alkene
-
Aryl or alkenyl halide
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd₂(dba)₃ (e.g., 2.5 mol%) and this compound (e.g., 6 mol%).
-
Solvent Addition: Anhydrous, degassed toluene is added to the vessel to dissolve the catalyst components. The mixture is stirred at room temperature for a designated period to allow for ligand-metal complex formation.
-
Reagent Addition: To the catalyst solution, the aniline derivative (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., NaOtBu, 2.0 equiv) are added sequentially.
-
Reaction Conditions: The reaction vessel is sealed and heated to the specified temperature (e.g., 90 °C) with vigorous stirring.[2]
-
Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched tetrahydroquinoline.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst and the phosphoramidite ligand are sensitive to oxidation; therefore, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Using anhydrous and degassed solvents is crucial for maintaining catalytic activity and achieving reproducible results.
-
Base: The base is essential for the transmetalation step in many cross-coupling reactions and can also play a role in the deprotonation of the aniline nitrogen in this specific carboamination. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.
-
Ligand-to-Metal Ratio: The ratio of this compound to the palladium precursor is a critical parameter that influences the formation of the active catalytic species and can affect the enantioselectivity of the reaction.
Representative Catalytic Cycle
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling where phosphoramidite ligands are often employed, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to the this compound ligand (L), reacts with an organic halide (R-X), leading to the formation of a Pd(II) intermediate.
-
Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid chiral scaffold and tunable electronic properties make it a highly effective ligand for a variety of challenging transformations, enabling the synthesis of complex, enantioenriched molecules. The provided protocol for the enantioselective synthesis of tetrahydroquinolines serves as a practical example of its application, highlighting the critical experimental parameters that ensure success. As the demand for stereochemically defined compounds continues to grow, the importance and utility of privileged ligands like this compound in both academic research and industrial drug development will undoubtedly persist.
References
Chiral Phosphoramidite Ligands: A Technical Guide to Asymmetric Synthesis
Foreword: The Pursuit of Chirality
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the ability to control stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and efficacy. Asymmetric catalysis stands as the most elegant and efficient strategy for accessing enantiomerically pure compounds. At the heart of this discipline lies the chiral ligand, the molecular architect that dictates the stereochemical outcome of a reaction. Among the pantheon of privileged ligand classes, chiral phosphoramidites have emerged as remarkably versatile, modular, and highly effective catalysts for a broad spectrum of asymmetric transformations. This guide provides a comprehensive technical overview of chiral phosphoramidite ligands, from their fundamental design principles to practical application and troubleshooting, tailored for researchers, scientists, and professionals in drug development.
The Rise of Phosphoramidites: A Paradigm Shift in Ligand Design
For decades, the design of chiral ligands was heavily influenced by the principle of C2 symmetry, which was thought to reduce the number of possible catalyst-substrate transition states and thereby enhance enantioselectivity. The pioneering work of Feringa in the 1990s on the use of monodentate phosphoramidite ligands in copper-catalyzed 1,4-additions challenged this dogma.[1] This breakthrough demonstrated that highly flexible, modular, and easily synthesized monodentate ligands could achieve levels of stereocontrol that rivaled or even surpassed those of traditional C2-symmetric bidentate phosphines.[2]
The success of phosphoramidites stems from their unique structural and electronic properties. They are characterized by a phosphorus(III) center bonded to two alkoxy groups and one amino group, with the general formula P(OR¹) (OR²)(NRR').[2] This modularity is a key advantage, allowing for the systematic and independent tuning of the diol backbone, the amine moiety, and substituents on these components to create extensive ligand libraries for catalyst screening and optimization.[1][3] Furthermore, many phosphoramidite ligands exhibit remarkable stability towards air and moisture, a practical advantage in a laboratory setting.[4]
Structural Classification
The vast family of chiral phosphoramidite ligands can be broadly categorized based on their core structural motifs:
-
Axially Chiral Diols: The most prominent class of phosphoramidites is derived from atropisomeric biaryl diols, with 1,1'-bi-2-naphthol (BINOL) being the most common scaffold.[2] The axial chirality of the BINOL backbone creates a well-defined chiral pocket around the metal center. Modifications at the 3,3'- and 6,6'-positions of the BINOL framework allow for fine-tuning of the steric and electronic properties of the ligand.[5][6]
-
C2-Symmetric Diols: Ligands derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and other C2-symmetric diols have also been successfully employed in various asymmetric transformations.
-
Bidentate (Hybrid) Systems: While monodentate phosphoramidites are highly effective, a significant class of bidentate ligands has been developed that incorporates a phosphoramidite moiety along with another coordinating group, such as a phosphine.[4][7] These hybrid ligands, like Quinaphos and Indolphos, combine the features of different phosphorus ligand types to achieve unique reactivity and selectivity.[4]
The Art of Synthesis: Crafting the Catalyst
The modular nature of phosphoramidite ligands is mirrored in their straightforward synthesis. The most common route involves the reaction of a chiral diol with a phosphorus trihalide, typically phosphorus trichloride (PCl₃), to form a phosphorochloridite intermediate. This intermediate is then reacted with a primary or secondary amine in the presence of a base to yield the final phosphoramidite ligand.[2]
Diagram: Modular Synthesis of BINOL-derived Phosphoramidites
References
- 1. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 5. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
(S)-Siphos-PE: A Technical Guide to Stability, Storage, and Handling for Robust Catalytic Performance
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and optimal storage conditions for the chiral spiro phosphoramidite ligand, (S)-Siphos-PE. Adherence to these protocols is critical for ensuring its catalytic efficacy, reproducibility in synthetic applications, and operator safety.
Introduction to this compound: A Privileged Chiral Ligand
This compound, a member of the spiro-phosphoramidite ligand family, has established itself as a "privileged chiral ligand" in asymmetric catalysis.[1] Its rigid spirocyclic backbone creates a well-defined chiral environment around a metal center, leading to high enantioselectivity in a variety of chemical transformations.[1][2] However, the very electronic properties that make phosphine-based ligands like this compound effective catalysts also render them susceptible to degradation. Understanding and mitigating these degradation pathways are paramount for successful and reproducible synthetic outcomes.
The Chemical Vulnerabilities of this compound: Understanding Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: oxidation and hydrolysis.
Oxidation: The Primary Threat to Catalytic Activity
The phosphorus (III) center in this compound is electron-rich, a key feature for its catalytic activity. However, this electron richness also makes it prone to oxidation by atmospheric oxygen, converting the active phosphine to the corresponding inactive phosphine oxide (P=O). This transformation is often irreversible and results in a loss of catalytic activity.
Hydrolysis: A Concern for Phosphoramidites
As a phosphoramidite, this compound can also be susceptible to hydrolysis, particularly in the presence of moisture.[3][4] The P-N bond can be cleaved by water, leading to the formation of species that are inactive in catalysis. Studies on other phosphoramidites have shown that this degradation can be autocatalytic, meaning the degradation products can accelerate further decomposition.[3][5]
Recommended Storage and Handling Protocols
To minimize degradation and ensure the long-term integrity of this compound, strict adherence to the following storage and handling protocols is essential.
Long-Term Storage
For long-term storage, this compound should be maintained as a solid under an inert atmosphere (argon or nitrogen) at a temperature of -20°C .[6] The product is typically supplied as a white to off-white powder.[6]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes both oxidative and hydrolytic degradation rates. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the phosphorus center. |
| Form | Solid | More stable than solutions for long-term storage. |
| Container | Tightly sealed, opaque vial | Protects from air, moisture, and light. |
Handling for Experimental Use
Due to its air and moisture sensitivity, all manipulations of this compound should be performed using standard air-free techniques, such as in a glovebox or on a Schlenk line.
Caption: Workflow for handling solid this compound.
Preparation and Storage of Stock Solutions
If a stock solution of this compound is required, it should be prepared using anhydrous, degassed solvents. It is highly recommended to use freshly prepared solutions for optimal results. If short-term storage of a solution is necessary, it should be kept under an inert atmosphere in a tightly sealed container at -20°C. However, prolonged storage of solutions is discouraged due to the increased risk of degradation.[4]
Experimental Protocol for Stability Assessment: A Self-Validating System
To ensure the quality of this compound, particularly if there are concerns about its handling or storage history, a simple stability assessment can be performed using ³¹P NMR spectroscopy.
Principle
³¹P NMR is a powerful technique for directly observing the phosphorus center of the ligand. The active P(III) species of this compound will have a characteristic chemical shift. Upon oxidation to the P(V) phosphine oxide, a significant downfield shift in the ³¹P NMR spectrum is expected.
Step-by-Step Methodology
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, accurately weigh a small amount of this compound (e.g., 5-10 mg) into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent that has been rigorously degassed (e.g., CDCl₃ or C₆D₆).
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra security.
-
-
Initial ³¹P NMR Analysis:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Record the chemical shift of the major phosphorus signal corresponding to the active this compound.
-
Check for the presence of any minor signals, particularly in the downfield region, which may indicate the presence of the phosphine oxide.
-
-
Monitoring Stability (Optional):
-
To assess stability in solution, the NMR tube can be stored under controlled conditions (e.g., at room temperature) and the ³¹P NMR spectrum can be re-acquired at regular intervals (e.g., every 24 hours).
-
An increase in the intensity of the phosphine oxide peak relative to the active ligand signal will provide a quantitative measure of degradation over time.
-
Incompatibilities and Safety Considerations
This compound is a combustible solid and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be carried out in a well-ventilated area, preferably within a fume hood or glovebox.
Avoid contact with strong oxidizing agents, as this can lead to a vigorous and potentially hazardous reaction.
Conclusion
The exceptional catalytic performance of this compound in asymmetric synthesis is intrinsically linked to its chemical integrity. By understanding its vulnerabilities to oxidation and hydrolysis and implementing rigorous storage and handling protocols, researchers can ensure the reproducibility and success of their catalytic reactions. The recommended storage condition of -20°C under an inert atmosphere, combined with the use of air-free techniques for all manipulations, is the cornerstone of maintaining the stability and reactivity of this powerful chiral ligand.
References
- 1. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææè¯¾é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes: A Guide to High-Performance Asymmetric Hydrogenation Using (S)-Siphos-PE
Abstract
In the synthesis of chiral molecules, particularly for pharmaceutical and agrochemical applications, achieving high enantioselectivity is paramount. Asymmetric hydrogenation stands out as a highly efficient, atom-economical method for creating stereogenic centers. This guide provides a detailed protocol and technical insights for utilizing the (S)-Siphos-PE ligand in ruthenium-catalyzed asymmetric hydrogenation reactions. We will explore the mechanistic underpinnings, provide a robust experimental workflow, and discuss the broad substrate scope and troubleshooting, establishing a comprehensive resource for researchers in the field.
Introduction: The Imperative of Chirality
The biological activity of many pharmaceuticals and fine chemicals is intrinsically linked to their three-dimensional structure. A single enantiomer can elicit a desired therapeutic effect, while its mirror image may be inactive or even harmful. Asymmetric hydrogenation is a cornerstone of modern organic synthesis, offering a powerful method to produce single-enantiomer compounds from prochiral precursors.[1][2] The success of this transformation hinges on the design of the chiral catalyst, where the ligand plays the decisive role in dictating stereoselectivity.
This compound is a chiral spiro phosphoramidate ligand that has gained prominence for its ability to induce high levels of enantioselectivity in transition-metal-catalyzed reactions.[3] Its rigid, sterically defined spirobiindane backbone creates a well-defined chiral pocket around the metal center, enabling precise control over the substrate's approach and subsequent hydrogenation. This document serves as a practical guide for leveraging the this compound ligand in ruthenium-catalyzed asymmetric hydrogenations.
Mechanistic Rationale: Engineering Enantioselectivity
The efficacy of the this compound ligand in asymmetric hydrogenation is rooted in the formation of a structurally well-defined and reactive ruthenium complex. The catalytic cycle, a topic of extensive study, is generally understood to proceed through several key stages where the ligand's architecture is critical.
-
Catalyst Activation: A ruthenium precursor, such as Ru(COD)(2-methylallyl)₂, reacts with the this compound ligand to form the active catalytic species. This step often involves the removal of the spectator ligands to open coordination sites.
-
Substrate Coordination: The prochiral substrate (e.g., a ketone or olefin) coordinates to the chiral ruthenium center. The ligand's bulky framework forces the substrate to adopt a specific, lower-energy orientation.
-
Oxidative Addition of H₂: Molecular hydrogen adds to the metal center, forming a dihydride species.
-
Stereo-determining Step: A hydride is transferred from the metal to the coordinated substrate (hydrometallation), and the substrate subsequently undergoes reductive elimination with the second hydride to yield the chiral product.[4] The specific facial selectivity of this step is governed by the steric environment created by the this compound ligand, which effectively blocks one prochiral face of the substrate, directing the hydrogenation to the other.
-
Product Release: The saturated, chiral product dissociates, regenerating the catalyst for the next cycle.
Figure 1: Conceptual catalytic cycle for Ru/(S)-Siphos-PE hydrogenation.
Experimental Protocol
This section provides a detailed, step-by-step protocol for a typical asymmetric hydrogenation of a prochiral ketone.
Core Requirements:
-
Inert Atmosphere: All steps involving the catalyst and anhydrous solvents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or standard Schlenk techniques to prevent catalyst deactivation by oxygen.
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Substrate purity is critical for achieving high enantioselectivity and catalyst turnover.
Materials:
-
This compound ligand
-
[Ru(COD)(2-methylallyl)₂] or other suitable Ruthenium precursor
-
Prochiral substrate (e.g., acetophenone)
-
Anhydrous, degassed Methanol (MeOH)
-
High-pressure autoclave equipped with a glass liner and magnetic stir bar
-
High-purity hydrogen gas
Experimental Workflow Diagram:
Figure 2: Step-by-step experimental workflow for asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Stock Solution Preparation (in a glovebox):
-
To a vial, add [Ru(COD)(2-methylallyl)₂] (e.g., 3.2 mg, 0.01 mmol) and this compound (e.g., 6.1 mg, 0.012 mmol).
-
Add 2.0 mL of anhydrous, degassed MeOH.
-
Stir the solution for 15-20 minutes at room temperature. The solution should become homogeneous.
-
-
Reaction Setup:
-
To a glass liner for the autoclave, add the prochiral ketone substrate (e.g., 120.1 mg, 1.0 mmol).
-
Add 2.0 mL of anhydrous, degassed MeOH and stir to dissolve.
-
Transfer 0.2 mL of the catalyst stock solution (containing 0.001 mmol Ru, S/C ratio = 1000) to the substrate solution.
-
Place the glass liner and stir bar into the autoclave body.
-
-
Execution:
-
Seal the autoclave securely.
-
Remove the autoclave from the glovebox and connect it to a gas manifold in a fume hood.
-
Purge the system by pressurizing with Argon (e.g., to 10 bar) and venting three times.
-
Purge the system by pressurizing with Hydrogen (e.g., to 10 bar) and venting three times.
-
Pressurize the autoclave to the desired reaction pressure (e.g., 50 bar H₂).
-
Set the desired reaction temperature (e.g., 50 °C) and begin stirring.
-
-
Workup and Analysis:
-
After the reaction time has elapsed (e.g., 12-16 hours), cool the reactor to room temperature.
-
Carefully and slowly vent the hydrogen pressure.
-
Purge the autoclave with Argon.
-
Open the reactor and take a sample of the reaction mixture.
-
Pass the sample through a small plug of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
Analyze the filtrate to determine conversion (by GC or ¹H NMR) and enantiomeric excess (by chiral HPLC or chiral GC).
-
Substrate Scope & Performance
The Ru-(S)-Siphos-PE catalytic system is effective for the asymmetric hydrogenation of a wide variety of substrates. High enantioselectivities are consistently achieved for several key functional groups.
| Substrate Class | Typical S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Typical ee% |
| Simple Aryl Ketones | 1,000 - 10,000 | 20 - 80 | 30 - 60 | >98% |
| Heteroaromatic Ketones | 500 - 2,000 | 50 - 90 | 50 - 80 | >95% |
| α,β-Unsaturated Ketones | 1,000 - 5,000 | 20 - 60 | 25 - 50 | >97% |
| Certain Prochiral Alkenes | 500 - 2,000 | 10 - 50 | 25 - 60 | >95% |
| Imines | 1,000 - 2,000 | 50 - 100 | 60 - 80 | >90% |
Table 1: Representative performance of the Ru/(S)-Siphos-PE catalyst system across various substrate classes. Conditions should be optimized for each specific substrate.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst deactivation by oxygen.2. Insufficient pressure, temperature, or time.3. Substrate or solvent impurities poisoning the catalyst. | 1. Ensure rigorous inert atmosphere techniques.2. Systematically increase H₂ pressure, temperature, or reaction time.3. Purify substrate and use high-purity, degassed solvents. |
| Low Enantioselectivity (ee%) | 1. Incorrect ligand-to-metal ratio.2. Reaction temperature is too high.3. Solvent effect. | 1. Ensure a slight excess of ligand (e.g., 1.1-1.2 eq.) relative to the metal.2. Screen lower reaction temperatures.3. Screen alternative anhydrous solvents (e.g., EtOH, Toluene, THF). |
| Poor Reproducibility | 1. Inconsistent catalyst preparation.2. Variations in reactor purging or sealing. | 1. Standardize catalyst stock solution preparation and aging time.2. Ensure a consistent and thorough purge cycle for every run. |
Conclusion
The this compound ligand provides a powerful and versatile platform for ruthenium-catalyzed asymmetric hydrogenation. Its well-defined chiral architecture enables excellent enantiocontrol across a broad range of important substrate classes. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can reliably and effectively implement this technology to access high-value, enantioenriched molecules for a variety of applications.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (S)-Siphos-PE
Introduction: The Power of a Privileged Chiral Ligand
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The success of these transformations is inextricably linked to the design of the ancillary ligand bound to the palladium center. (S)-Siphos-PE, a chiral spiro phosphoramidate ligand, has emerged as a highly effective and "privileged" scaffold in this domain.[4][5] Its unique spirocyclic structure imparts a specific, rigid, and sterically demanding environment around the metal center, which is instrumental in achieving high catalytic activity and selectivity.[5]
This compound, or (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][4][6]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, combines steric bulk with electron-rich properties. This combination is known to accelerate the key steps of the catalytic cycle—namely oxidative addition and reductive elimination—thereby enhancing reaction rates and expanding the scope of compatible substrates to include historically challenging partners like aryl chlorides.[7][8] This guide provides an in-depth look at the mechanistic rationale and practical application of this compound in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Mechanistic Rationale: The Role of this compound in the Catalytic Cycle
The efficacy of this compound is best understood by examining its role within the generally accepted Pd(0)/Pd(II) catalytic cycle. While specific pathways can vary, the cycle fundamentally consists of three main stages: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[9][10][11]
-
Oxidative Addition : The cycle begins with the reaction of a low-coordinate, electron-rich Pd(0) species, stabilized by the Siphos-PE ligand, with an aryl or vinyl (pseudo)halide (Ar-X). The bulky and electron-donating nature of Siphos-PE promotes the formation of the monoligated L-Pd(0) species, which is often the most reactive for this step, leading to a Pd(II) intermediate.[7][12]
-
Transmetalation / Amine Coordination :
-
In the Suzuki-Miyaura reaction, a base activates the organoboron reagent, which then transfers its organic group to the palladium center, displacing the halide.[11]
-
In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[9]
-
-
Reductive Elimination : This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst. The steric bulk of the Siphos-PE ligand creates a congested environment that facilitates this bond-forming step.[7][12]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details a general procedure for the coupling of an aryl chloride with an arylboronic acid, a transformation for which bulky phosphine ligands like this compound are particularly well-suited.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Materials and Reagents
| Reagent/Material | Amount (Example) | Moles (mmol) | Equivalents |
| Aryl Chloride | 1.0 mmol | 1.0 | 1.0 |
| Arylboronic Acid | 1.5 mmol | 1.5 | 1.5 |
| Pd(OAc)₂ | 9.0 mg | 0.04 | 0.04 |
| This compound | 48.5 mg | 0.096 | 0.096 |
| K₃PO₄ (potassium phosphate) | 636 mg | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 5 mL | - | - |
Step-by-Step Protocol
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate, this compound, the aryl chloride, the arylboronic acid, and potassium phosphate.
-
Expertise Note: Using a palladium precatalyst, such as an XPhos Pd G2 or G3, can often provide more consistent results by ensuring a reliable generation of the active Pd(0) species.
-
-
Inerting: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Trustworthiness Note: The reaction progress should be monitored periodically (e.g., every 2-4 hours) by taking a small aliquot (via syringe) and analyzing it by TLC or GC-MS to avoid decomposition of the product upon prolonged heating after completion.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Application Protocol 2: Buchwald-Hartwig C-N Amination
This protocol describes the coupling of an aryl bromide with a primary or secondary amine, a cornerstone transformation in medicinal chemistry for which the Buchwald-Hartwig amination is renowned.[1][14]
Materials and Reagents
| Reagent/Material | Amount (Example) | Moles (mmol) | Equivalents |
| Aryl Bromide | 1.0 mmol | 1.0 | 1.0 |
| Amine | 1.2 mmol | 1.2 | 1.2 |
| Pd₂(dba)₃ | 9.2 mg | 0.01 | 0.02 (Pd) |
| This compound | 24.2 mg | 0.048 | 0.048 |
| NaOt-Bu (sodium tert-butoxide) | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | 5 mL | - | - |
Step-by-Step Protocol
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, stir the Pd₂(dba)₃ and this compound in a portion of the toluene for 15-20 minutes. This pre-formation step can lead to a more active and well-defined catalyst.
-
Preparation: To an oven-dried Schlenk tube, add the sodium tert-butoxide and the aryl bromide.
-
Expertise Note: NaOt-Bu is a strong, moisture-sensitive base. It should be weighed and handled quickly, preferably in a glovebox, to maintain its reactivity. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for more sensitive substrates but may require higher temperatures.[9]
-
-
Inerting: Seal the tube, remove it from the glovebox (if used), and place it on a Schlenk line. If not using a glovebox, perform the evacuate/backfill cycle (3x) as described in the Suzuki protocol.
-
Reagent Addition: Add the pre-formed catalyst solution (if prepared), followed by the amine and the remaining anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product using flash column chromatography to isolate the desired arylamine.
Technical Data: this compound Properties
| Property | Value | Source |
| CAS Number | 500997-70-6 | [4][15] |
| Molecular Formula | C₃₃H₃₂NO₂P | [4][15] |
| Molecular Weight | 505.59 g/mol | [4][15] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 120-125 °C | [4][15] |
| Storage Temperature | -20°C | [4][15] |
| Optical Activity | [α]22/D −65.0°, c = 1 in chloroform | [4][15] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality or wet reagents/solvent.3. Insufficiently strong base.4. Reaction temperature too low. | 1. Ensure a strict inert atmosphere; use a precatalyst.2. Use freshly purified/distilled solvents; dry reagents.3. Screen alternative bases (e.g., switch from K₃PO₄ to Cs₂CO₃ or NaOt-Bu).4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Homocoupling of boronic acid (Suzuki).2. Dehalogenation of aryl halide.3. Proto-deboronation of boronic acid (Suzuki). | 1. Use a boronic ester instead of a boronic acid; lower the reaction temperature.2. Ensure the system is free of moisture; screen different solvent/base combinations.3. Use a less aqueous base or rigorously dried K₃PO₄. |
| Inconsistent Results | 1. Inconsistent L:Pd ratio.2. Variable quality of reagents. | 1. Use a well-defined precatalyst (e.g., XPhos Pd G3) to ensure a 1:1 or 2:1 L:Pd ratio.2. Source high-purity reagents and purify/dry them before use. |
Conclusion
This compound stands as a premier ligand for enabling challenging palladium-catalyzed cross-coupling reactions. Its structurally rigid and sterically defined nature provides a unique catalytic pocket that promotes high reactivity and selectivity. By understanding the mechanistic principles and adhering to carefully controlled, inert protocols, researchers can leverage this compound to efficiently construct complex molecular architectures that are central to drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for developing and optimizing these powerful synthetic transformations.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.kaust.edu.sa]
- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: High-Efficiency Asymmetric Transformations with the Rhodium/(S)-Siphos-PE Catalytic System
Introduction: The precise synthesis of single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical development, agrochemicals, and fine chemical manufacturing. Enantioselective catalysis, particularly using transition metals, offers the most elegant and efficient route to these high-value compounds.[1] Among these methods, rhodium-catalyzed reactions have become a powerful tool for creating stereogenic centers with exceptional control.[2] The efficacy of these catalytic systems is profoundly dependent on the choice of the chiral ligand, which orchestrates the three-dimensional environment around the metal center, thereby dictating the stereochemical outcome of the reaction.[3]
This guide focuses on (S)-Siphos-PE, a chiral spiro phosphoramidate ligand that has demonstrated remarkable performance in rhodium-catalyzed asymmetric reactions.[4] Its unique, rigid spirocyclic backbone and phosphoramidite moiety create a well-defined and sterically hindered chiral pocket, leading to high levels of enantioselectivity in key transformations such as asymmetric hydrogenation and hydroformylation. We will explore the core principles of the Rh/(S)-Siphos-PE system, provide detailed, field-tested protocols for its application, and discuss the mechanistic rationale behind its success.
PART 1: The this compound Ligand - Core Principles
This compound (N-Di[(S)-1-phenylethyl]-[(R)-1,1′-spirobiindane-7,7′-diyl]-phosphoramidite) is a member of the SIPHOS family of ligands, which are characterized by a spirobiindane backbone. This structural feature imparts significant rigidity and a deep chiral groove, which are essential for effective stereochemical communication during the catalytic cycle.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₂NO₂P | [4] |
| Molecular Weight | 505.59 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 120-125 °C | [4] |
| Storage | Store at -20°C under an inert atmosphere | [4] |
Causality of Catalytic Excellence: The Ligand-Metal Synergy
The success of the this compound ligand in rhodium catalysis stems from a combination of steric and electronic factors.[5]
-
Steric Hindrance and Chiral Pocket: The bulky bis(phenylethyl)amine group and the rigid spirobiindane framework create a highly organized and constrained coordination sphere around the rhodium atom. This forces the incoming prochiral substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer.
-
Electronic Properties: The phosphoramidite moiety is a strong π-acceptor. This electronic property influences the reactivity of the rhodium center, modulating its ability to coordinate with substrates and participate in key steps like oxidative addition and reductive elimination.[6]
The in situ formation of the active catalyst typically involves the reaction of a rhodium precursor, such as [Rh(COD)₂]BF₄ or Rh(acac)(CO)₂, with the this compound ligand. The labile cyclooctadiene (COD) or acetylacetonate (acac) ligands are displaced by the phosphoramidite, generating the chiral catalytic species.
Caption: In-situ formation of the active Rh/(S)-Siphos-PE catalyst.
PART 2: Application I - Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most powerful and atom-economical methods for producing enantiomerically pure compounds, widely used in the pharmaceutical industry.[2] The Rh/(S)-Siphos-PE system is highly effective for the hydrogenation of various functionalized olefins, such as enamides and α,β-unsaturated esters.
Mechanistic Pathway
The catalytic cycle for the asymmetric hydrogenation of an enamide substrate generally proceeds through the following key steps:
-
Substrate Coordination: The prochiral olefin coordinates to the chiral rhodium catalyst.
-
Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, forming a dihydride species.
-
Migratory Insertion: One hydride is transferred to a carbon of the double bond, forming a rhodium-alkyl intermediate. This step is often rate-determining and sets the stereochemistry.
-
Reductive Elimination: The second hydride is transferred to the other carbon, releasing the saturated, chiral product and regenerating the active catalyst.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Protocol 2.1: Asymmetric Hydrogenation of Methyl α-Acetamidocinnamate
This protocol describes a representative procedure for the highly enantioselective hydrogenation of a common benchmark substrate.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| [Rh(COD)₂]BF₄ | 36620-11-8 | Strem, Sigma-Aldrich | Handle in a glovebox. |
| This compound | 500997-70-6 | Sigma-Aldrich, Strem | [4] |
| Methyl α-acetamidocinnamate | 5493-28-7 | TCI, Sigma-Aldrich | |
| Methanol (MeOH) | 67-56-1 | Fisher Scientific | Anhydrous, degassed. |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Anhydrous, degassed. |
| Hydrogen (H₂) gas | 1333-74-0 | Airgas | High purity (≥99.999%). |
Experimental Procedure:
-
Catalyst Pre-formation (Trustworthiness Pillar: A pre-formed catalyst ensures reproducibility):
-
Inside an inert atmosphere glovebox, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1.0 eq) and this compound (5.3 mg, 0.0105 mmol, 2.1 eq) to a clean vial.
-
Add 2.0 mL of degassed DCM.
-
Stir the resulting orange solution for 30 minutes at room temperature. This solution is the catalyst stock. Rationale: Allowing the ligand and metal precursor to stir ensures complete formation of the active chiral complex before introducing the substrate.
-
-
Reaction Setup:
-
In a separate vial, dissolve methyl α-acetamidocinnamate (110 mg, 0.5 mmol, 100 eq) in 3.0 mL of degassed methanol.
-
Transfer this substrate solution to a high-pressure autoclave or a vessel equipped with a balloon adapter.
-
Using a syringe, transfer the required amount of the catalyst stock solution to the reaction vessel (e.g., 0.2 mL for a 1000:1 substrate-to-catalyst ratio).
-
Seal the reaction vessel securely.
-
-
Hydrogenation:
-
Remove the vessel from the glovebox.
-
Purge the vessel by pressurizing with H₂ gas to ~2 bar and then venting three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel to the desired pressure (e.g., 10 bar H₂).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours). Rationale: Vigorous stirring is crucial to overcome gas-liquid mass transfer limitations.
-
-
Work-up and Analysis:
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Remove a small aliquot of the reaction mixture for conversion analysis by ¹H NMR or GC.
-
Concentrate the remaining solution under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis (e.g., using a Chiralcel OD-H or AD-H column).
-
Expected Results & Troubleshooting:
| Parameter | Typical Value | Troubleshooting Guide |
| Substrate/Catalyst Ratio | 500:1 to 2000:1 | Low Conversion: Increase catalyst loading or reaction time. Ensure solvent is anhydrous and degassed. |
| H₂ Pressure | 5 - 20 bar | Low Conversion: Increase pressure. Check for leaks in the system. |
| Temperature | 20 - 40 °C | Low Selectivity: Lower the temperature. High temperatures can sometimes erode enantioselectivity. |
| Time | 4 - 24 hours | Monitor by TLC or GC to avoid unnecessary reaction time. |
| Conversion | >99% | |
| Enantiomeric Excess (ee) | >98% | Low ee: Verify ligand purity. Ensure the catalyst pre-formation step was followed correctly. Check for racemization during workup. |
PART 3: Application II - Rhodium-Catalyzed Asymmetric Hydroformylation
Asymmetric hydroformylation is a highly atom-economical process that installs both a formyl group (-CHO) and a hydrogen atom across a double bond, creating a new stereocenter.[7] It is an invaluable method for synthesizing chiral aldehydes, which are versatile building blocks. A key challenge is controlling both enantioselectivity (which enantiomer is formed) and regioselectivity (formation of the branched vs. linear aldehyde). The Rh/(S)-Siphos-PE system has shown promise in controlling these outcomes.[8]
Mechanistic Insights
The hydroformylation cycle is more complex than hydrogenation. The catalyst must selectively form the branched-chain alkyl-rhodium intermediate and effectively transfer the carbonyl group to generate the desired chiral aldehyde.
Caption: Key steps in the asymmetric hydroformylation catalytic cycle.
Protocol 3.1: Asymmetric Hydroformylation of Styrene
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| Rh(acac)(CO)₂ | 3238-49-1 | Strem, Sigma-Aldrich | Air-sensitive. |
| This compound | 500997-70-6 | Sigma-Aldrich, Strem | [4] |
| Styrene | 100-42-5 | Sigma-Aldrich | Freshly distilled to remove inhibitors. |
| Toluene | 108-88-3 | Fisher Scientific | Anhydrous, degassed. |
| Syngas (CO/H₂) | N/A | Airgas | Typically 1:1 mixture. EXTREME TOXICITY HAZARD. |
Experimental Procedure:
!! CAUTION: Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas. This procedure must be performed in a certified, high-pressure laboratory with appropriate CO detectors and safety protocols. !!
-
Catalyst Preparation:
-
Inside a glovebox, place Rh(acac)(CO)₂ (2.6 mg, 0.01 mmol, 1.0 eq) and this compound (10.1 mg, 0.02 mmol, 2.0 eq) in a vial. Rationale: A ligand-to-rhodium ratio of 2:1 is often optimal for balancing activity and selectivity in hydroformylation.[5]
-
Add 5.0 mL of degassed toluene and stir for 20 minutes.
-
-
Reaction Setup:
-
Add the catalyst solution to a high-pressure autoclave equipped with a magnetic stir bar.
-
Add freshly distilled styrene (104 mg, 1.0 mmol, 100 eq) via syringe.
-
Seal the autoclave securely according to the manufacturer's instructions.
-
-
Hydroformylation:
-
Remove the autoclave from the glovebox and place it in a designated high-pressure bay.
-
Pressurize and vent the autoclave three times with the CO/H₂ (1:1) gas mixture to purge the system.
-
Pressurize the reactor to the final pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 60 °C) and begin vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 24 hours), monitoring the pressure, as it will decrease with gas consumption.
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature.
-
Carefully vent the excess syngas into a chemical scrubber or an efficient fume hood exhaust.
-
Open the reactor, and take an aliquot for analysis of conversion and regioselectivity (branched-to-linear ratio, b:l) by GC or ¹H NMR.
-
The aldehyde product can be purified by column chromatography, but it is often more stable if immediately converted to the corresponding alcohol by reduction with NaBH₄ for easier handling and ee determination.
-
Determine the enantiomeric excess of the branched aldehyde (or its alcohol derivative) by chiral GC or HPLC.
-
Expected Results & Troubleshooting:
| Parameter | Typical Value | Troubleshooting Guide |
| Substrate/Catalyst Ratio | 100:1 to 1000:1 | Low Activity: Increase temperature or catalyst loading. Check gas purity. |
| Syngas Pressure | 10 - 40 bar | Poor Regioselectivity: Lower CO partial pressure may favor the branched product. Higher pressure generally increases rate. |
| Temperature | 40 - 80 °C | Isomerization/Side Reactions: Lower the temperature. Higher temperatures can lead to olefin isomerization or hydrogenation. |
| b:l Ratio | >95:5 | High Linear Product: Modify ligand/Rh ratio. Lower temperature. This is highly ligand-dependent. |
| Conversion | >90% | |
| Enantiomeric Excess (ee) | >90% | Low ee: Verify ligand quality. Screen different solvents. Temperature control is critical. |
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. benchchem.com [benchchem.com]
- 8. Silicon-oriented regio- and enantioselective rhodium-catalyzed hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to Chiral Architectures: Application of (S)-Siphos-PE in Pharmaceutical Synthesis
Foreword: Beyond the Achiral Plane – Embracing Stereochemistry in Drug Design
In the intricate world of pharmaceutical synthesis, the precise control of three-dimensional molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. The biological systems with which drug molecules interact are inherently chiral, demanding a stereospecificity that can mean the difference between a life-saving therapeutic and an inert or even harmful compound. It is within this context that chiral ligands, the molecular architects of asymmetric catalysis, have become indispensable tools.
This guide delves into the practical application of one such architect: (S)-Siphos-PE , a chiral spiro phosphoramidite ligand. We will move beyond theoretical discussions to provide researchers, scientists, and drug development professionals with a detailed, field-proven understanding of how to leverage this powerful ligand in key synthetic transformations. Our focus will be on the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in mechanistic understanding.
The this compound Ligand: A Privileged Scaffold for Asymmetric Catalysis
This compound, or (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a member of the SPINOL (1,1'-spirobiindane) family of chiral ligands.[3] Its defining feature is a rigid, C2-symmetric spirobiindane backbone. This rigidity is crucial as it creates a well-defined and predictable chiral environment around the metal center, which is essential for high enantioselectivity.
The phosphoramidite moiety of this compound imparts distinct electronic properties. The phosphorus atom is rendered electron-rich by the nitrogen atom, which enhances the catalytic activity of the palladium center, particularly in the oxidative addition step of cross-coupling reactions. The ability to tune the electronic properties of phosphoramidite ligands by modifying substituents has been shown to directly impact enantioselectivity by altering bond lengths in key catalytic intermediates.[1]
Key Structural Features and Their Mechanistic Implications:
-
Rigid Spiro Backbone: Minimizes conformational flexibility, leading to a more ordered transition state and higher enantiomeric excesses.
-
C2 Symmetry: Simplifies the analysis of reaction outcomes by reducing the number of possible diastereomeric transition states.
-
Phosphoramidite Moiety: The P-N bond modulates the electronic properties of the ligand, enhancing catalyst activity and allowing for fine-tuning of selectivity.[1]
-
Chiral Amine Group: The bis[(R)-1-phenylethyl]amine group provides an additional layer of chiral induction and steric bulk, further refining the shape of the catalytic pocket.
Core Applications in Pharmaceutical Synthesis: Enabling Key Bond Formations
This compound and its analogs have proven to be powerful ligands in a variety of metal-catalyzed reactions. While its application in rhodium-catalyzed asymmetric hydrogenations is well-documented, its utility in palladium-catalyzed cross-coupling reactions is of particular interest to pharmaceutical synthesis due to the prevalence of C-C and C-N bonds in drug molecules.[4]
This guide will focus on two cornerstone reactions in drug discovery and development: the Suzuki-Miyaura Coupling for the formation of chiral biaryls and the Buchwald-Hartwig Amination for the synthesis of chiral amines.
Asymmetric Suzuki-Miyaura Coupling: Crafting Chiral Biaryls
The construction of axially chiral biaryls is a significant challenge in organic synthesis, yet these motifs are present in numerous biologically active compounds. The asymmetric Suzuki-Miyaura coupling provides a direct route to these structures. While a direct, homogeneous protocol for this compound in this specific context is not widely published, a highly relevant and detailed protocol using a closely related BINOL-derived phosphoramidite ligand to generate chiral palladium nanoparticles for this transformation provides a strong foundation.[2][5] The principles of chiral induction by the phosphoramidite ligand at the metal's surface are directly applicable to a homogeneous system.
Conceptual Workflow: Asymmetric Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in a typical asymmetric Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Pd-catalyzed asymmetric Suzuki-Miyaura coupling.
Detailed Protocol: Asymmetric Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
This protocol is adapted from a highly successful procedure using a BINOL-derived phosphoramidite ligand for the synthesis of axially chiral biaryls, demonstrating excellent enantioselectivity (>99% ee).[2][5] The conditions are expected to be a strong starting point for reactions with this compound.
Materials:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound
-
Aryl Halide (e.g., 2-bromo-N-phenylnaphthalene-1-carboxamide)
-
Arylboronic Acid (e.g., naphthalene-1-boronic acid)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), arylboronic acid (2.0 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Pre-mixing: In a separate glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol %) and this compound (6 mol %). Add a portion of the anhydrous THF and stir for 15 minutes to allow for catalyst formation.
-
Reaction Setup: Under an inert atmosphere, add the catalyst solution to the Schlenk tube containing the reagents. Add the remaining anhydrous THF to achieve the desired concentration (typically 0.1 M).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 50 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 72 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched biaryl product.
-
Analysis: Determine the enantiomeric excess (% ee) of the product using chiral high-performance liquid chromatography (HPLC).
Causality and Self-Validation:
-
Excess Boronic Acid and Base: The use of excess boronic acid and a strong base like K₃PO₄ is crucial to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[6]
-
Ligand-to-Metal Ratio: A ligand-to-palladium ratio slightly greater than 2:1 (in terms of P to Pd) is used to ensure that the palladium center is fully coordinated by the chiral ligand, preventing the formation of less selective or inactive catalyst species.
-
Temperature: A relatively mild temperature of 50 °C is employed to favor the kinetic resolution of the diastereomeric transition states, leading to higher enantioselectivity. Higher temperatures can lead to racemization or reduced selectivity.
-
Solvent: THF is a common solvent for Suzuki-Miyaura couplings as it effectively solubilizes the various organic and inorganic components of the reaction mixture.
Data Presentation: Representative Results for Asymmetric Suzuki-Miyaura Coupling
The following table summarizes typical results achieved in the asymmetric Suzuki-Miyaura coupling to form sterically hindered biaryls using a chiral phosphine ligand system, which serves as a benchmark for what can be expected with this compound.[6]
| Entry | Aryl Halide Substrate | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | 3-Methyl-2-bromophenyl-(N-phenyl)amide | Naphthalene-1-boronic acid | 98 | 85 |
| 2 | 3-Methyl-2-bromophenyl-(N-methyl, N-phenyl)amide | Naphthalene-1-boronic acid | 99 | 88 |
| 3 | 3-Methyl-2-bromo-1-nitrobenzene | Naphthalene-1-boronic acid | 95 | 75 |
Asymmetric Buchwald-Hartwig Amination: Accessing Chiral Amines
The palladium-catalyzed C-N cross-coupling reaction, or Buchwald-Hartwig amination, is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[7][8] The development of asymmetric variants of this reaction allows for the direct synthesis of enantiomerically enriched amines, which are prevalent in pharmaceutical agents. Chiral phosphoramidite ligands have been shown to be effective in related asymmetric amination reactions, suggesting the potential of this compound in this transformation.[1]
Conceptual Workflow: Asymmetric Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.
Caption: General workflow for a Pd-catalyzed asymmetric Buchwald-Hartwig amination.
Detailed Protocol: Enantioselective Synthesis of N-Aryl Carbamates
This protocol is a general method for the Buchwald-Hartwig amination of aryl chlorides, a challenging but economically attractive substrate class. The use of a strong base and an appropriate solvent is critical for success.
Materials:
-
Palladium precursor: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Ligand: this compound
-
Aryl Halide (e.g., 4-chlorotoluene)
-
Amine (e.g., a chiral primary amine or a prochiral secondary amine)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with Pd(dba)₂ (1.5 mol %), this compound (3.0 mol %), and sodium tert-butoxide (2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene to the desired concentration (e.g., 0.8 M).
-
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by GC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the product.
Causality and Self-Validation:
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[9]
-
Ligand Choice: The bulky and electron-rich nature of this compound is expected to promote both the oxidative addition of the aryl chloride and the final reductive elimination step, leading to an efficient catalytic turnover.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation.
-
Solvent Degassing: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Low yield or enantioselectivity can often be traced back to a few key factors.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst (degradation by air/moisture).- Poor quality reagents (impure substrates, wet solvent).- Insufficiently strong base. | - Ensure rigorous inert atmosphere techniques.- Use freshly purified substrates and anhydrous, degassed solvents.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃, LiHMDS). |
| Low Enantioselectivity | - Reaction temperature too high.- Incorrect ligand-to-metal ratio.- Racemization of product under reaction conditions.- Background uncatalyzed or achirally catalyzed reaction. | - Lower the reaction temperature.- Titrate the ligand-to-metal ratio.- Check product stability under the reaction conditions (without catalyst).- Ensure high purity of the chiral ligand. |
| Formation of Side Products | - Hydrodehalogenation of the aryl halide.- Homocoupling of the boronic acid (Suzuki-Miyaura). | - Ensure complete exclusion of water and oxygen.- Adjust the base and solvent. |
Conclusion: The Future of Asymmetric Synthesis
This compound represents a powerful tool in the arsenal of the modern pharmaceutical chemist. Its rigid chiral scaffold and tunable electronic properties make it a promising candidate for a range of asymmetric transformations, particularly in the crucial areas of C-C and C-N bond formation. While the protocols provided here offer a robust starting point, the true art of catalysis lies in the careful optimization and adaptation of these methods to new and challenging substrates. By understanding the mechanistic principles that underpin the efficacy of ligands like this compound, we can continue to push the boundaries of what is possible in the synthesis of complex, life-changing medicines.
References
- 1. d-nb.info [d-nb.info]
- 2. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
Mastering Asymmetric Synthesis: A Detailed Guide to In-Situ Catalyst Preparation with (S)-Siphos-PE
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates biological activity. Chiral phosphoramidite ligands have emerged as a cornerstone in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high efficiency and selectivity. Among these, (S)-Siphos-PE, a member of the spiro phosphoramidite ligand family, has garnered significant attention for its ability to induce high levels of asymmetry in a variety of metal-catalyzed reactions.
This comprehensive guide, designed for researchers and professionals in the chemical sciences, provides an in-depth exploration of the principles and protocols for the in-situ preparation of catalysts derived from this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the procedures, offering a framework for understanding, optimizing, and troubleshooting these sensitive yet powerful catalytic systems.
The Foundation: Understanding this compound and In-Situ Catalyst Generation
This compound, or (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a chiral monodentate phosphoramidite ligand.[3] Its unique spirobiindane backbone imparts a rigid and well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. The phosphoramidite moiety provides a tunable electronic and steric profile, influencing both the activity and selectivity of the catalyst.
The in-situ preparation of catalysts, wherein the active catalytic species is generated directly in the reaction vessel from a stable metal precursor and the ligand, is a widely adopted strategy in catalysis. This approach offers several advantages:
-
Operational Simplicity: It avoids the need to synthesize, isolate, and handle often air- and moisture-sensitive pre-formed catalyst complexes.
-
Flexibility: It allows for the rapid screening of different ligands and metal-to-ligand ratios to optimize reaction conditions.
-
Cost-Effectiveness: It can be more economical as it circumvents additional synthetic and purification steps.
The success of an in-situ catalyst preparation hinges on the clean and efficient formation of the active catalytic species under the reaction conditions. This requires a careful selection of the metal precursor, solvent, temperature, and any necessary activators.
Core Principles of Catalyst Formation with this compound
The formation of an active catalyst with this compound typically involves the coordination of the phosphorus atom of the ligand to a metal center, displacing labile ligands from the metal precursor. The electronic properties of the phosphoramidite ligand play a crucial role in this process.
The Role of the Phosphoramidite Moiety
Phosphoramidite ligands are known to be effective in stabilizing metal centers in low oxidation states, a key feature for many catalytic cycles, particularly in cross-coupling reactions. The nitrogen atom adjacent to the phosphorus can influence the electronic properties of the ligand through resonance, affecting the σ-donating and π-accepting characteristics of the phosphorus atom. This, in turn, modulates the reactivity of the metal center.
The activation of phosphoramidites for catalysis can be influenced by the reaction conditions. For instance, in some applications, acidic activators like tetrazole are used to protonate the nitrogen atom of the phosphoramidite, increasing the electrophilicity of the phosphorus and facilitating its coordination to the metal.[][4][5]
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts bearing phosphine ligands are workhorses in organic synthesis, facilitating a wide array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The use of chiral phosphoramidite ligands like this compound enables the enantioselective construction of these bonds.
In-Situ Preparation Protocol for a Pd/(S)-Siphos-PE Catalyst
This protocol provides a general procedure for the in-situ generation of a Pd/(S)-Siphos-PE catalyst for a representative Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere at -20°C. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| Aryl Halide | Substrate | Commercially Available | Purify if necessary. |
| Arylboronic Acid | Coupling Partner | Commercially Available | |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous | Commercially Available | Dry before use. |
| Solvent (e.g., Toluene, Dioxane) | Anhydrous, Degassed | Commercially Available | Purge with inert gas before use. |
Experimental Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with a stream of inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Pre-mixing (Optional but Recommended): In a separate, dry vial under an inert atmosphere, dissolve this compound (0.022 mmol, 2.2 mol%) and Pd(OAc)₂ (0.01 mmol, 1.0 mol%) in a small amount of the reaction solvent (e.g., 1 mL of toluene). Stir this mixture at room temperature for 15-20 minutes. This pre-mixing step allows for the formation of the Pd-ligand complex. The color of the solution may change during this time.
-
Catalyst Addition: Using a syringe, transfer the pre-mixed catalyst solution to the reaction vessel containing the substrates and base.
-
Reaction Execution: Add the remaining anhydrous, degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M). Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform a standard aqueous work-up. The crude product can then be purified by column chromatography.
Causality Behind Experimental Choices:
-
Ligand-to-Metal Ratio: A ligand-to-metal ratio of approximately 2:1 is often optimal. An excess of the ligand can help to stabilize the active Pd(0) species and prevent the formation of palladium black, which is catalytically inactive. However, a large excess of ligand can sometimes be detrimental by forming inactive, coordinatively saturated metal complexes.[6]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome.[7][8][9][10] Nonpolar aprotic solvents like toluene and dioxane are commonly used for Suzuki-Miyaura reactions. The solvent can influence the solubility of the reagents and the speciation of the catalytic intermediates.
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can affect the reaction rate and yield.
Visualization of the Catalytic Cycle:
Section 2: Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, a fundamental transformation for the synthesis of chiral compounds. This compound has demonstrated excellent performance in rhodium-catalyzed asymmetric hydrogenations, affording products with high enantiomeric excess.[11]
In-Situ Preparation Protocol for a Rh/(S)-Siphos-PE Catalyst
This protocol outlines a general procedure for the in-situ preparation of a Rh/(S)-Siphos-PE catalyst for the asymmetric hydrogenation of a model olefin substrate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere at -20°C. |
| [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ | Catalyst Precursor | Commercially Available | Handle in a glovebox or under inert atmosphere. |
| Olefin Substrate | Substrate | Commercially Available | Purify if necessary. |
| Solvent (e.g., Methanol, Dichloromethane) | Anhydrous, Degassed | Commercially Available | Purge with inert gas before use. |
| Hydrogen Gas | High Purity | Gas Supplier |
Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add this compound (0.022 mmol, 2.2 mol%) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄) (0.01 mmol, 1.0 mol%) to a Schlenk flask or a high-pressure reactor liner.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 5 mL of methanol) to the flask.
-
Complex Formation: Stir the mixture at room temperature for 20-30 minutes. The solution will typically develop a characteristic color (e.g., orange or yellow) as the rhodium-ligand complex forms.
-
Substrate Addition: Add the olefin substrate (1.0 mmol, 1.0 equiv) to the freshly prepared catalyst solution.
-
Hydrogenation: Seal the reaction vessel, transfer it to a hydrogenation apparatus, and purge the system with hydrogen gas 3-5 times to remove any residual air.
-
Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm) and commence vigorous stirring at the desired temperature (e.g., room temperature).
-
Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots (if possible). Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with an inert gas. The solvent can be removed under reduced pressure, and the product can be purified by appropriate methods.
Causality Behind Experimental Choices:
-
Ligand-to-Metal Ratio: For monodentate ligands like this compound, a ligand-to-metal ratio of slightly greater than 2:1 is often employed to ensure the formation of the desired bis-ligated rhodium complex, [Rh(L)₂(COD)]⁺. X-ray crystallographic studies have confirmed the formation of such species with Siphos-type ligands.[11]
-
Rhodium Precursor: The choice of rhodium precursor with labile diolefin ligands (COD = 1,5-cyclooctadiene, NBD = norbornadiene) allows for easy displacement by the phosphoramidite ligand to form the active catalyst.
-
Solvent: The solvent can influence both the activity and enantioselectivity of the hydrogenation. Protic solvents like methanol are often effective, but other solvents should be screened for optimal results.
-
Temperature and Pressure: These parameters can affect the rate of reaction. Mild conditions (room temperature and low hydrogen pressure) are often sufficient for many substrates.[11]
Visualization of the Catalyst Activation and Hydrogenation:
Troubleshooting and Optimization
Even with established protocols, challenges can arise in catalytic reactions. A systematic approach to troubleshooting is essential for success.
Common Issues and Potential Solutions:
| Issue | Potential Cause(s) | Suggested Action(s) |
| Low or No Conversion | - Inactive catalyst (degradation by air/moisture) - Impure reagents or solvent - Insufficient temperature | - Ensure rigorous inert atmosphere techniques. - Use freshly purified and degassed reagents and solvent. - Screen a range of temperatures. |
| Low Enantioselectivity | - Incorrect ligand-to-metal ratio - Unfavorable solvent effects - Reaction temperature is too high | - Optimize the ligand-to-metal ratio. - Screen a variety of solvents with different polarities. - Attempt the reaction at a lower temperature. |
| Formation of Byproducts | - Catalyst deactivation leading to side reactions - Substrate decomposition at high temperatures | - Use a higher catalyst loading or a more stable precatalyst. - Lower the reaction temperature. |
| Poor Reproducibility | - Inconsistent quality of reagents or solvent - Variations in inert atmosphere technique - Inconsistent stirring or heating | - Use reagents and solvents from the same batch. - Standardize inert atmosphere procedures. - Ensure consistent stirring and temperature control. |
Conclusion
The in-situ preparation of catalysts with this compound offers a powerful and versatile platform for asymmetric synthesis. By understanding the fundamental principles of catalyst formation and the rationale behind the experimental protocols, researchers can effectively harness the potential of this remarkable ligand to access a wide range of enantiomerically enriched molecules. The detailed procedures and troubleshooting guidance provided in this document serve as a robust starting point for the successful implementation and optimization of this compound in your own research endeavors.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with (S)-Siphos-PE
Introduction: The Strategic Advantage of (S)-Siphos-PE in Asymmetric Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild conditions in forging carbon-carbon bonds.[1][2] Its application is particularly critical in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures.[3][4] The evolution of this powerful reaction has been intrinsically linked to the development of sophisticated phosphine ligands that enhance the efficacy of the palladium catalyst.
Among the vanguard of these ligands are the bulky, electron-rich biaryl phosphines and phosphoramidites, which have dramatically expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates such as aryl chlorides and sterically hindered partners.[3][4] this compound, a chiral spiro phosphoramidate ligand, emerges from this class of advanced ligands. Its rigid, sterically demanding spirocyclic backbone and chiral environment offer the potential for high enantioselectivity in the synthesis of axially chiral biaryls, a motif of growing importance in drug discovery and chiral catalysis.
While specific literature protocols for the use of this compound in Suzuki-Miyaura couplings are not extensively documented, its structural features align with those of highly successful ligands for asymmetric variants of this reaction. This guide, therefore, provides a comprehensive overview of the mechanistic principles and a detailed, representative protocol for employing this compound in asymmetric Suzuki-Miyaura coupling reactions, based on established best practices for analogous chiral phosphoramidite ligands.
The Mechanistic Role of this compound: Engineering Enantioselectivity
The efficacy of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, and in the case of a chiral ligand like this compound, it is the architect of enantioselectivity.
Key Mechanistic Steps Influenced by this compound:
-
Oxidative Addition: The electron-rich nature of the phosphoramidite moiety of this compound enhances the electron density on the Pd(0) center. This facilitates the oxidative addition of the aryl halide to the palladium, often the rate-limiting step of the catalytic cycle, particularly with less reactive aryl chlorides.
-
Transmetalation: The bulky spirocyclic framework of this compound promotes the formation of a monoligated palladium complex, which is believed to be a key reactive intermediate. This steric bulk can also influence the rate of transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often accelerated by bulky ligands. The steric pressure exerted by this compound can facilitate the reductive elimination of sterically demanding biaryl products. The chiral pocket created by the ligand around the palladium center is where the enantioselectivity of the reaction is determined, favoring the formation of one atropisomer over the other.
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];
// Nodes pd0 [label="Pd(0)L\nthis compound Complex", fillcolor="#4285F4"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_ii_aryl_halide [label="Ar-Pd(II)-X(L)", fillcolor="#EA4335"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_ii_diaryl [label="Ar-Pd(II)-Ar'(L)", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-Ar'\nBiaryl Product", shape=ellipse, style=filled, fillcolor="#34A853"];
// Edges pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_ii_aryl_halide; pd_ii_aryl_halide -> transmetalation [label="Ar'-B(OR)2\nBase"]; transmetalation -> pd_ii_diaryl; pd_ii_diaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [style=dashed]; } graph [ label="Figure 1: Suzuki-Miyaura Catalytic Cycle with this compound.", labelloc=b, fontname="Helvetica", fontsize=10 ]
General Protocol for Asymmetric Suzuki-Miyaura Coupling
The following is a representative protocol for an asymmetric Suzuki-Miyaura coupling reaction using this compound. It is crucial to note that these conditions are a starting point and may require optimization for specific substrates to achieve maximum yield and enantioselectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | e.g., Sigma-Aldrich | A common palladium precursor. |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store under inert atmosphere. |
| Aryl Halide (Ar-X) | Anhydrous | --- | Substrate. |
| Aryl Boronic Acid/Ester | --- | --- | Coupling partner. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | e.g., Sigma-Aldrich | A commonly used base. |
| 1,4-Dioxane | Anhydrous | e.g., Sigma-Aldrich | Degas before use. |
| Water | Degassed, Deionized | --- | May be required for some reactions. |
| Anhydrous Toluene | Anhydrous | e.g., Sigma-Aldrich | Alternative solvent. |
| Schlenk flask or sealed vial | --- | --- | For reactions under inert atmosphere. |
| Magnetic stir bar | --- | --- | --- |
| Inert gas (Argon or Nitrogen) | High purity | --- | --- |
Experimental Procedure
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_prep [label="Reagent Preparation\n(Inert Atmosphere)", fillcolor="#4285F4"]; catalyst_formation [label="In Situ Catalyst Formation", fillcolor="#4285F4"]; reaction_setup [label="Reaction Setup", fillcolor="#EA4335"]; heating [label="Heating & Stirring", fillcolor="#FBBC05"]; workup [label="Reaction Work-up", fillcolor="#34A853"]; purification [label="Purification", fillcolor="#34A853"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagent_prep; reagent_prep -> catalyst_formation [label="Add Pd(OAc)₂ and this compound"]; catalyst_formation -> reaction_setup [label="Add Aryl Halide, Boronic Acid, Base"]; reaction_setup -> heating [label="Add Solvent and Seal"]; heating -> workup [label="Cool to RT"]; workup -> purification [label="Extraction & Drying"]; purification -> end; } graph [ label="Figure 2: Experimental Workflow.", labelloc=b, fontname="Helvetica", fontsize=10 ]
1. Catalyst Pre-formation (in situ): a. In a glovebox or under a stream of inert gas, add palladium(II) acetate (1-2 mol%) and this compound (1.1-2.2 mol%, typically a 1.1:1 ligand to palladium ratio) to a dry Schlenk flask or sealed vial containing a magnetic stir bar. b. Add a portion of the anhydrous solvent (e.g., 1,4-dioxane or toluene) and stir the mixture at room temperature for 15-30 minutes. The formation of the active Pd(0) species is often indicated by a color change.
2. Reaction Assembly: a. To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the aryl boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). b. Add the remaining volume of anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M). If a co-solvent is used (e.g., water), it should also be thoroughly degassed. c. Seal the reaction vessel tightly.
3. Reaction Conditions: a. Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110 °C) with vigorous stirring. The optimal temperature will be substrate-dependent. b. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
4. Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. The enantiomeric excess (ee) can be determined by chiral HPLC or SFC analysis.
Optimization Parameters
The success of an asymmetric Suzuki-Miyaura coupling is highly dependent on the fine-tuning of reaction parameters. The following table provides a starting point for optimization:
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ is a common and effective precursor. The choice of precursor can sometimes influence the rate of catalyst activation. |
| Ligand Loading | 1.1 - 1.2 equivalents relative to Pd | A slight excess of the ligand is often beneficial to ensure full coordination to the palladium and prevent catalyst decomposition. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv) | The choice of base is critical and can significantly impact both yield and enantioselectivity. Weaker bases may be required for base-sensitive functional groups. |
| Solvent | 1,4-Dioxane, Toluene, THF | The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are often effective. |
| Temperature | 60-110 °C | Higher temperatures can increase reaction rates but may also lead to side reactions or decreased enantioselectivity. Optimization is crucial. |
| Water Content | Anhydrous or with a small amount of degassed water | The presence of water can sometimes be beneficial for the transmetalation step, but it must be carefully controlled. |
Troubleshooting and Key Considerations
-
Low Yield:
-
Inactive Catalyst: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the palladium precursor and ligand is also critical.
-
Suboptimal Conditions: Systematically screen different bases, solvents, and temperatures.
-
-
Low Enantioselectivity:
-
Reaction Temperature: Higher temperatures can sometimes lead to racemization. Try running the reaction at a lower temperature for a longer duration.
-
Base and Solvent Effects: The choice of base and solvent can have a profound impact on the chiral induction. A systematic screen is recommended.
-
-
Protodeboronation:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a less nucleophilic base or a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
-
Conclusion
This compound, with its unique chiral spirocyclic framework, represents a promising ligand for asymmetric Suzuki-Miyaura coupling reactions. While specific, optimized protocols for this ligand in this transformation are not yet widely published, the principles outlined in this guide provide a solid foundation for researchers to develop highly effective and enantioselective C-C bond-forming methodologies. The key to success lies in the careful control of reaction parameters and a systematic approach to optimization. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to harness the potential of this compound in the synthesis of valuable chiral molecules.
References
- 1. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Heck Reaction Catalyzed by Palladium/(S)-Siphos-PE
Introduction: The Heck Reaction and the Quest for Asymmetric C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge carbon-carbon bonds.[1] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1] While tremendously powerful, controlling the stereochemistry of newly formed stereocenters in the Heck reaction has been a significant challenge. The development of chiral ligands that can effectively transfer stereochemical information from the catalyst to the product has been paramount in addressing this challenge.
This application note details a protocol for the enantioselective intermolecular Heck reaction utilizing the bulky, chiral phosphoramidite ligand, (S)-Siphos-PE. This compound is a member of a class of privileged chiral ligands known for their ability to induce high levels of asymmetry in a variety of metal-catalyzed transformations. Its rigid spirobiindane backbone and chiral amine moiety create a well-defined chiral pocket around the palladium center, facilitating excellent enantiocontrol in the key stereodetermining step of the catalytic cycle. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the factors critical for achieving high yields and enantioselectivities.
Mechanistic Insights: The Role of this compound in the Catalytic Cycle
The catalytic cycle of the Heck reaction is generally understood to proceed through four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2] In the context of an asymmetric reaction using a chiral ligand like this compound, the formation of a cationic palladium intermediate is often crucial for achieving high enantioselectivity.[3][4][5]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (S)-Siphos-PE Ligand
Welcome to the technical support center for the (S)-Siphos-PE ligand. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the full potential of this powerful chiral phosphoramidite ligand in their asymmetric catalysis experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal enantioselectivity in your reactions.
Introduction to this compound
This compound is a member of the SIPHOS family of chiral spiro phosphoramidite ligands, which have demonstrated exceptional performance in a variety of transition metal-catalyzed asymmetric reactions.[1] These ligands are particularly effective in rhodium-catalyzed asymmetric hydrogenations of prochiral olefins, often yielding products with excellent enantioselectivities (up to 99% ee).[1] The unique spirobiindane backbone of the Siphos family provides a rigid and well-defined chiral environment, which is crucial for achieving high levels of stereocontrol.
The this compound ligand, with its bis[(R)-1-phenylethyl]amine moiety, has been successfully employed in various catalytic systems, including palladium-catalyzed intramolecular dearomative arylation and copper-catalyzed conjugate additions.[2] This versatility makes it a valuable tool for the synthesis of complex chiral molecules.
Troubleshooting Guide: Low Enantioselectivity
One of the most common challenges encountered in asymmetric catalysis is achieving the desired level of enantioselectivity. This section provides a structured approach to troubleshooting experiments where the enantiomeric excess (ee) is lower than expected.
Question 1: My enantioselectivity is low. Where do I start?
Low enantioselectivity can stem from a multitude of factors. A systematic approach is crucial for identifying the root cause. The following logical workflow will guide you through the troubleshooting process.
References
Technical Support Center: Troubleshooting Low Yield in (S)-Siphos-PE Catalyzed Reactions
Welcome to the technical support center for (S)-Siphos-PE catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yield. This compound, a chiral spiro phosphoramidite ligand, is instrumental in various asymmetric catalytic reactions, including C-N and C-C bond formations.[1][2] However, achieving optimal yields can be challenging. This document provides a structured, in-depth approach to troubleshooting, moving from general considerations to specific experimental parameters.
I. Foundational Troubleshooting: The "First-Pass" Analysis
Before delving into complex mechanistic possibilities, it's crucial to rule out common experimental errors. A low yield can often be traced back to fundamental issues with reagents or the reaction setup.
Q1: My reaction isn't working at all, or the yield is extremely low. Where do I start?
A1: Start by systematically verifying the integrity of your core components and the reaction environment. This initial check is often the quickest way to identify the root cause of a failed reaction.
Initial Verification Checklist:
-
Catalyst and Ligand Integrity:
-
Source and Storage: Are the Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound ligand from a reputable supplier?[3] Have they been stored under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature (typically -20°C for this compound) to prevent degradation?[1][4] Phosphine ligands, in particular, are susceptible to oxidation.[3]
-
Age: How old are your catalyst and ligand? Even with proper storage, performance can degrade over time. Consider using a fresh batch.
-
Pre-catalyst vs. In-situ Generation: Are you using a pre-formed catalyst or generating the active Pd(0) species in situ? In-situ generation can be unreliable.[5][6] The use of well-defined Pd(II) pre-catalysts that readily form the active catalyst upon exposure to a base can lead to more consistent results.[7][8]
-
-
Reagent Quality:
-
Substrates: Confirm the purity of your starting materials (e.g., aryl halide and amine/nucleophile) by NMR or other appropriate analytical techniques. Impurities can poison the catalyst.
-
Base: Is the base of high purity and anhydrous (if required by the protocol)? The particle size of solid inorganic bases can also impact the reaction rate.[8] Grinding the base before use may be beneficial.[8]
-
Solvent: Use anhydrous and degassed solvents. The presence of oxygen can deactivate the palladium catalyst.[3]
-
-
Reaction Setup and Inert Atmosphere:
-
Degassing: Was the solvent properly degassed before use? Common methods include sparging with an inert gas (argon or nitrogen) or several freeze-pump-thaw cycles.
-
Inert Atmosphere: Was the reaction vessel thoroughly flushed with an inert gas? It's good practice to evacuate and backfill the flask with inert gas multiple times.[3]
-
II. Delving Deeper: Catalyst System and Reaction Parameters
Once you've confirmed the quality of your reagents and the integrity of your setup, the next step is to scrutinize the catalyst system and the specific reaction conditions.
Q2: I've checked my reagents and setup, but the yield is still low. Could the issue be with the catalyst activation or stability?
A2: Yes, inefficient formation of the active Pd(0) catalyst or its subsequent deactivation are common reasons for low yields in cross-coupling reactions.[9]
Troubleshooting Catalyst Activity:
-
Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) state. This process can be inefficient.[5][6] Consider using a more advanced, air-stable pre-catalyst that readily forms the active species.[7]
-
Ligand-to-Metal Ratio: The stoichiometry of the ligand to the palladium source is critical. While a 1:1 or 2:1 ligand-to-metal ratio is often used, the optimal ratio can be substrate-dependent. An excess of the ligand can sometimes be beneficial, but can also inhibit the reaction in other cases.
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome the issue and improve the yield.[10]
Q3: How do I know if my choice of base and solvent are optimal for my this compound catalyzed reaction?
A3: The base and solvent are not just passive components; they play active roles in the catalytic cycle. Their properties can significantly influence the reaction rate and final yield.[9][11][12][13]
Selecting the Right Base
The primary role of the base is to facilitate the deprotonation of the nucleophile (in Buchwald-Hartwig amination) or to activate the boronic acid/ester (in Suzuki-Miyaura coupling).[3]
-
Base Strength: The required base strength depends on the pKa of the nucleophile.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for amines.[10] However, they may not be compatible with base-sensitive functional groups on your substrates.[14]
-
Weaker Bases: For more sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice.[3][10] Cs₂CO₃ is often favored due to its good solubility in many organic solvents.[8]
-
-
Solubility and Physical Form: The solubility of the base can impact the reaction. A combination of a soluble organic base with an inorganic base can sometimes be effective for sensitive substrates.[8] The physical form of solid bases is also important; finely powdered and dry bases are recommended.[10]
Optimizing the Solvent
The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[9][11][12][13]
-
Common Solvents: Aprotic polar solvents are generally preferred for this compound catalyzed reactions.
-
Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME).
-
Aromatic Solvents: Toluene and xylene.
-
-
Solvent Screening: If you are experiencing low yields, screening a panel of solvents is a prudent step. In some cases, a mixture of solvents can be beneficial. For example, in Suzuki-Miyaura reactions, a mixture of a non-polar solvent like dioxane with water can enhance the reaction by improving the solubility of both organic and inorganic reagents.[9]
| Parameter | Common Choices | Troubleshooting Considerations |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | If substrates are degrading, switch to a weaker base. Ensure inorganic bases are finely powdered and dry.[10] |
| Solvent | Toluene, Dioxane, THF | Ensure the solvent is anhydrous and degassed.[3] If solubility is an issue, consider a different solvent or a solvent mixture.[8][9] |
Q4: My reaction is sluggish and stalls before completion. Should I increase the temperature or reaction time?
A4: Increasing the temperature and/or prolonging the reaction time are common strategies to drive a sluggish reaction to completion. However, these changes can also lead to undesired side reactions or product degradation.
Temperature and Time Optimization:
-
Temperature: this compound catalyzed reactions, particularly with less reactive aryl chlorides, often require elevated temperatures (e.g., 90-120 °C).[10] If your reaction is slow at a lower temperature, gradually increasing it may improve the rate of the oxidative addition step.
-
Reaction Time: Monitor the reaction progress by a suitable analytical method like TLC, GC, or LC-MS. If the reaction has stalled, extending the reaction time may not be beneficial and could lead to decomposition. If the reaction is proceeding but is slow, a longer reaction time may be necessary.
-
Side Reactions: Be aware that higher temperatures and longer reaction times can promote side reactions such as protodeboronation in Suzuki-Miyaura couplings.[3]
III. Substrate-Specific Issues and Advanced Troubleshooting
If the foundational and general parameter optimizations do not resolve the low yield, it's time to consider issues specific to your substrates and potential side reactions.
Q5: I am using an aryl chloride and getting very low conversion. What can I do?
A5: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strong C-Cl bond.[3][10] Achieving high yields with these substrates often requires more forcing conditions and a carefully optimized catalyst system.
Strategies for Aryl Chlorides:
-
Ligand Choice: While this compound is a good starting point, for particularly challenging aryl chlorides, you might consider other bulky, electron-rich ligands that are known to facilitate the difficult oxidative addition step.[10][15]
-
Stronger Base: A stronger base may be necessary to facilitate the catalytic cycle with less reactive electrophiles.[10]
-
Higher Temperature: As mentioned, higher reaction temperatures are often required for aryl chlorides.[10]
-
Higher Catalyst Loading: Increasing the catalyst loading can help to overcome the slower catalytic turnover.[10]
Q6: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
A6: The formation of side products can significantly reduce the yield of your desired product. Identifying the nature of these byproducts is key to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid (in Suzuki Reactions): This can be an issue, especially if the reaction conditions are not sufficiently inert. Ensuring a thoroughly deoxygenated reaction mixture is crucial.
-
Protodeboronation (in Suzuki Reactions): The replacement of the boronic acid/ester group with a hydrogen atom is a common side reaction, particularly with electron-deficient arylboronic acids.[3]
-
Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom can compete with the desired cross-coupling. This is sometimes observed with primary amines in Buchwald-Hartwig amination.[16]
-
Catalyst Poisoning: Certain functional groups on your substrates, such as nitro groups or some heterocycles, can coordinate to the palladium center and inhibit catalysis.[14]
IV. Experimental Protocols and Visual Guides
General Protocol for a Trial this compound Catalyzed Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed or the reaction stalls.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
Caption: A stepwise guide to troubleshooting low yields.
V. Conclusion
Troubleshooting low yields in this compound catalyzed reactions requires a systematic and logical approach. By first ensuring the integrity of all reagents and the reaction setup, and then methodically optimizing key reaction parameters such as the base, solvent, and temperature, it is often possible to significantly improve the outcome. For more challenging substrates, a deeper understanding of potential side reactions and catalyst deactivation pathways is essential for success. This guide provides a framework to diagnose and solve the common issues encountered, ultimately leading to higher yields and more robust chemical transformations.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--
-
Chen, C. Y., & Diao, T. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 50(9), 2018–2032.
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (R)-SIPHOS-PE. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). (R)-SIPHOS-PE. Retrieved from --INVALID-LINK--
-
Wu, K. J., et al. (2012). Palladium(0)-catalyzed dearomative arylation of indoles: convenient access to spiroindoline derivatives. Organic Letters, 14(14), 3772-3775.
-
Gandeepan, P., & Cheng, C. H. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry – An Asian Journal, 10(5), 1036-1050.
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from --INVALID-LINK--
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from --INVALID-LINK--
-
Piveteau, C., et al. (2024). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 14(1), 58.
-
Benchchem. (n.d.). effect of solvent on the performance of (2-(Diphenylphosphino)phenyl)methanamine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, August 6). Solvent effect on complexation reactions. Retrieved from --INVALID-LINK--
-
AMiner. (n.d.). THE EFFECT OF SOLVENTS ON REACTION RATES. Retrieved from --INVALID-LINK--
-
Weizmann Institute of Science. (2001, April 23). The effect of solvent on crystal growth and morphology. Retrieved from --INVALID-LINK--
References
- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 500997-70-6 | FS29275 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97 500997-70-6 [sigmaaldrich.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cn.aminer.org [cn.aminer.org]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of (S)-Siphos-PE Complexes in Catalysis
Welcome to the technical support center for (S)-Siphos-PE and its metal complexes. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral phosphoramidite ligand in their catalytic processes. Here, we address common challenges and frequently asked questions regarding the stability of this compound complexes, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Introduction to this compound and its Catalytic Applications
This compound is a chiral spiro phosphoramidite ligand widely employed in asymmetric catalysis. Its unique spirobiindane backbone provides a well-defined chiral environment, leading to high enantioselectivities in a variety of metal-catalyzed reactions. Notably, it has proven effective in:
-
Palladium-catalyzed intramolecular dearomative arylation of haloaryl-3-substituted indoles for the synthesis of spiroindolenines.
-
Copper-catalyzed 1,4-addition of diethylzinc to cyclic enones.
-
Rhodium-catalyzed alkene hydroacylation for the synthesis of octaketide natural products.
Despite its successes, the stability of the active catalytic species derived from this compound can be a critical factor influencing reaction efficiency, reproducibility, and overall yield. This guide will walk you through potential stability issues and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Q1: My reaction is sluggish or stalls completely. How can I determine if my this compound complex is degrading?
A1: Sluggish or stalled reactions are often the first sign of catalyst deactivation. Several factors can contribute to the degradation of your this compound complex. Here’s a systematic approach to diagnose the issue:
1. Visual Inspection:
-
Formation of Precipitates: The appearance of black precipitates (often referred to as palladium black in Pd-catalyzed reactions) is a strong indicator of catalyst decomposition where the metal center has aggregated.
-
Color Changes: Any unexpected color change in the reaction mixture could signify a change in the oxidation state of the metal or degradation of the ligand.
2. Spectroscopic Analysis:
-
31P NMR Spectroscopy: This is the most direct method to monitor the integrity of your this compound ligand. The appearance of new peaks, particularly in the region of phosphine oxides or hydrolyzed phosphoramidites, confirms ligand degradation. A significant decrease in the intensity of the parent this compound peak is also indicative of decomposition.
-
1H NMR and LC-MS Analysis of Reaction Aliquots: These techniques can help identify the formation of byproducts resulting from ligand or substrate degradation. Tracking the concentration of your starting materials and product over time can reveal if the reaction has indeed stalled.
dot
Caption: Diagnostic workflow for a stalled reaction.
Q2: I've confirmed ligand degradation via 31P NMR. What are the likely degradation pathways for this compound?
A2: Phosphoramidite ligands like this compound are susceptible to a few key degradation pathways, primarily hydrolysis and oxidation.
1. Hydrolysis: The phosphoramidite moiety is sensitive to hydrolysis, especially in the presence of trace amounts of water and acid. This reaction cleaves the P-N bond, leading to the formation of a phosphonate and the corresponding amine. The presence of acidic reagents or byproducts can catalyze this degradation.[1]
2. Oxidation: The phosphorus(III) center in this compound is susceptible to oxidation to a phosphorus(V) species, forming the corresponding phosphine oxide. This can be caused by trace oxygen in the reaction atmosphere or by oxidizing agents present in the reaction mixture. Oxidation of the phosphine ligand can significantly reduce its ability to coordinate to the metal center, leading to catalyst deactivation.
dot
Caption: Key degradation pathways for this compound.
Q3: My reaction is giving low enantioselectivity. Could this be related to catalyst stability?
A3: Yes, a drop in enantioselectivity can be directly linked to the stability of the chiral catalyst. Here’s why:
-
Formation of Achiral Catalytic Species: If the this compound ligand degrades or dissociates from the metal center, the resulting metal species may be achiral or have a different coordination environment, leading to a non-enantioselective reaction pathway.
-
In Situ Racemization or Epimerization: While less common for the rigid spirobiindane backbone, harsh reaction conditions could potentially lead to side reactions that affect the chiral integrity of the ligand.
-
Presence of Water: As mentioned, water can lead to the hydrolysis of the phosphoramidite. The resulting hydrolyzed species may still have some catalytic activity but will likely lead to poor enantioselectivity.
Troubleshooting Steps for Low Enantioselectivity:
| Potential Cause | Recommended Action |
| Ligand Degradation | Run a control reaction with a fresh batch of ligand and rigorously dried, deoxygenated solvents. |
| Incorrect Ligand-to-Metal Ratio | Optimize the ligand-to-metal ratio. An excess of ligand can sometimes stabilize the active species. |
| Reaction Temperature | Lower the reaction temperature. Higher temperatures can accelerate ligand decomposition and may favor less selective pathways. |
| Solvent Effects | Screen different anhydrous, deoxygenated solvents. The polarity and coordinating ability of the solvent can impact the stability of the chiral complex.[2] |
FAQs: Improving Stability of this compound Complexes
Q: What are the best practices for handling and storing this compound?
A: this compound is a powder that should be handled with care to maintain its integrity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., in a glovebox or desiccator with an inert gas backfill). The recommended storage temperature is -20°C.[3][4]
-
Handling: When weighing and dispensing the ligand, do so under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture. Use non-sparking tools and avoid creating dust.[3]
Q: How can I minimize hydrolysis of the phosphoramidite moiety during my reaction?
A: Minimizing hydrolysis is crucial for maintaining catalytic activity and enantioselectivity.
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried and deoxygenated before use. Dry reagents as appropriate for their stability.
-
Inert Atmosphere: Set up and run your reactions under a strict inert atmosphere of argon or nitrogen.
-
Choice of Base: If your reaction requires a base, consider its basicity and the potential for it to contain or generate water. Anhydrous, non-nucleophilic bases are often preferred. The choice of base can significantly impact the stability of the catalytic system.
Q: Are there any additives that can help stabilize my this compound complex?
A: While there are no universally applicable "stabilizing" additives for all this compound catalyzed reactions, certain additives can be beneficial in specific contexts:
-
Co-ligands: In some cases, the addition of a secondary, achiral ligand can help to stabilize the metal center and prevent the formation of inactive species. However, this must be carefully optimized as it can also impact the enantioselectivity.
-
Lewis Acids: In certain copper-catalyzed reactions, additives like TMSCl have been shown to accelerate the desired reaction, which can outcompete catalyst decomposition pathways.[5]
Q: How does temperature affect the stability of this compound complexes?
A: Higher temperatures generally accelerate the rate of catalyst decomposition. While elevated temperatures may be necessary to achieve a reasonable reaction rate, they can also lead to:
-
Increased rates of ligand hydrolysis and oxidation.
-
Thermal decomposition of the metal complex.
-
Formation of inactive metal aggregates (e.g., palladium black).
It is always advisable to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
Experimental Protocols
Protocol 1: Monitoring this compound Stability by 31P NMR
-
Sample Preparation: In a glovebox, prepare a solution of your this compound complex in a deuterated, anhydrous solvent that is representative of your reaction conditions.
-
Initial Spectrum: Acquire an initial 31P NMR spectrum (t=0) to establish the chemical shift of the intact complex.
-
Stress Conditions: Subject the NMR tube to the conditions you wish to test (e.g., exposure to a small amount of water or air, heating to your reaction temperature).
-
Time-course Monitoring: Acquire 31P NMR spectra at regular intervals to monitor for the appearance of new peaks corresponding to degradation products.
-
Data Analysis: Integrate the peaks of the parent complex and any degradation products to quantify the rate of decomposition.
Conclusion
The stability of this compound complexes is a multifaceted issue that is dependent on a variety of experimental parameters. By understanding the primary degradation pathways of hydrolysis and oxidation, and by implementing rigorous experimental techniques to exclude water and oxygen, researchers can significantly improve the robustness and reproducibility of their catalytic reactions. Careful monitoring of reaction progress and, when necessary, spectroscopic analysis of the catalyst's integrity, are key to successful troubleshooting and optimization.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Solvent and Catalyst Types on Stability and Properties of Zinc Phthalocyanine in the Organic–Inorganic Hybrid Materials [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. (R)-SIPHOS-PE 97 500997-69-3 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: (S)-Siphos-PE Catalysis & Solvent Effects
Welcome to the technical resource center for researchers, chemists, and process development professionals working with the (S)-Siphos-PE phosphoramidite ligand. This guide is designed to provide in-depth, practical solutions and foundational knowledge for troubleshooting and optimizing your this compound catalyzed reactions, with a specific focus on the critical role of the solvent.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during experimentation. Each problem is presented in a question-and-answer format, providing a diagnosis, underlying scientific rationale, and actionable solutions.
Q1: I am observing low enantioselectivity (ee%) in my reaction. How can the solvent be the cause?
Diagnosis: Poor enantioselectivity is often a primary indicator of suboptimal solvent choice. The solvent is not a passive medium; it actively participates in the catalytic cycle by solvating the catalyst, substrate, and, most importantly, the transition states that determine stereochemical outcomes. A non-ideal solvent can either fail to stabilize the desired diastereomeric transition state or actively compete with the substrate, disrupting the chiral environment created by the this compound ligand.
Scientific Rationale:
-
Coordination Competition: Highly coordinating solvents (e.g., THF, DMSO, Acetonitrile) can compete with the substrate for binding sites on the metal center (e.g., Pd, Cu, Rh). This interference can disrupt the precise geometry of the catalyst-substrate complex required for effective chiral induction.
-
Transition State Stabilization: The key to high enantioselectivity is maximizing the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The "correct" solvent preferentially stabilizes the lower-energy transition state that forms the desired enantiomer. Nonpolar, weakly coordinating solvents often provide the best environment, as they minimize unwanted interactions and allow the intrinsic steric and electronic properties of the Siphos-PE ligand to dictate the stereochemical pathway.[1]
Actionable Solutions:
-
Prioritize Nonpolar, Aprotic Solvents: For many reactions involving phosphoramidite ligands like Siphos-PE, nonpolar solvents are the superior choice.[1] Start your optimization with solvents like Toluene, Xylenes, or Diethyl Ether . These solvents are less likely to interfere with the catalytic center.[2]
-
Conduct a Solvent Screen: If the initial choice is suboptimal, a systematic screen is the most effective way to identify the ideal medium. A recommended screening panel is provided in the table below.
-
Avoid Protic Solvents: Solvents with acidic protons (e.g., alcohols) can react with organometallic intermediates or the catalyst itself, leading to deactivation and reduced selectivity.
Data Point: Solvent Effects in a Closely Related System
The following data from a study on Cu-catalyzed conjugate addition using a spiro phosphoramidite ligand, structurally analogous to Siphos-PE, clearly illustrates the impact of solvent choice on enantioselectivity.
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 95 | 97 |
| 2 | CH₂Cl₂ | 94 | 96 |
| 3 | Et₂O | 95 | 95 |
| 4 | THF | 93 | 88 |
| 5 | DME | 90 | 85 |
| Data adapted from a study on Cu-catalyzed conjugate addition of Et₂Zn to cyclohexenone with a spiro phosphoramidite ligand.[1][3] |
As the data shows, the nonpolar solvents (Toluene, CH₂Cl₂, Et₂O) provided significantly higher enantioselectivity than the more coordinating ethereal solvents (THF, DME).[1]
Q2: My reaction is slow, stalls, or results in a low yield. Could the solvent be responsible?
Diagnosis: Yes, poor reaction rate and low conversion are frequently linked to solvent issues, primarily concerning solubility and catalyst stability.
Scientific Rationale:
-
Solubility: The solvent must adequately dissolve the starting materials, base, and the active catalytic species. If any component has poor solubility, the reaction will be slow or fail entirely as it cannot proceed efficiently in a heterogeneous mixture. The bulky, spirocyclic structure of Siphos-PE and its metal complexes can sometimes present solubility challenges.
-
Catalyst Deactivation: The active form of the catalyst (e.g., Pd(0)) can be sensitive to impurities in the solvent, such as water or oxygen. Solvents that are not rigorously dried and degassed can lead to catalyst oxidation and deactivation.
-
Mechanism Pathway: In certain reactions, the solvent can influence the dominant mechanistic pathway. For instance, in Pd-catalyzed carboaminations with this compound, nonpolar solvents like xylenes are known to favor the desired syn-aminopalladation pathway, leading to a productive catalytic cycle.[2][4]
Actionable Solutions:
-
Ensure Anhydrous & Degassed Conditions: Always use freshly distilled or commercially available anhydrous solvents. Before use, thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Address Solubility Issues: If you observe poor solubility, consider a solvent with slightly higher polarity that is still weakly coordinating, such as CPME (Cyclopentyl methyl ether) or 2-Methyl-THF . In some cases, a mixture of solvents (e.g., Toluene/Heptane) can improve solubility without compromising catalyst performance.
-
Check Reagent Purity: Confirm the purity of all starting materials. Impurities can inhibit the catalyst and lead to low yields.
Section 2: Experimental Protocols & Workflows
Protocol 1: General Procedure for a this compound Catalyzed Reaction
This protocol provides a reliable starting point for setting up an asymmetric reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the this compound ligand (e.g., 2.5-7.5 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent & Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M) via syringe. Add the substrate, coupling partner, and base (e.g., NaOtBu) under a positive pressure of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90-120 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
Workflow Diagram: Troubleshooting Solvent-Related Issues
The following diagram outlines a logical workflow for diagnosing and solving problems where the solvent is a suspected cause.
Caption: A workflow for troubleshooting solvent-related issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the typical reaction types where this compound is an effective ligand?
-
A: this compound has demonstrated high efficacy in several classes of asymmetric reactions, including Palladium-catalyzed carboaminations to form chiral pyrrolidines and cyclic sulfamides,[2][5] Rhodium-catalyzed hydroacylations, and Copper-catalyzed 1,4-conjugate additions of organozinc reagents to enones.[3]
-
-
Q: Why are phosphoramidite ligands like Siphos-PE so sensitive to solvent effects?
-
A: Phosphoramidites are monodentate ligands, meaning they bind to the metal center through a single phosphorus atom. This creates a more open and flexible coordination sphere compared to many bidentate phosphine ligands. While this flexibility is key to their high activity, it also makes the catalytic center more accessible to solvent molecules, which can then have a more pronounced influence on the reaction's stereochemical outcome.
-
-
Q: Can adding a small amount of a co-solvent help?
-
A: Yes, this can be a valid optimization strategy, particularly for addressing solubility. For instance, if your substrate is poorly soluble in toluene, adding a small percentage (5-10%) of a more polar but still weakly coordinating solvent like CPME might improve the reaction rate without significantly harming enantioselectivity. However, this should be tested systematically. In some specific Pd-catalyzed carboaminations, the addition of two equivalents of water has been shown to improve enantioselectivity for certain substrates.[2]
-
-
Q: How should I store my this compound ligand and solvents to ensure best results?
-
A: this compound is a powder that should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., -20°C) to prevent oxidation of the phosphoramidite moiety. Solvents should be stored in bottles with septa over molecular sieves to maintain anhydrous conditions.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis Of Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective copper-catalyzed conjugate addition of diethylzinc to enones using chiral spiro phosphoramidites as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Cyclic Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for (S)-Siphos-PE Reactions
Welcome to the technical support center for optimizing reactions involving the (S)-Siphos-PE ligand. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral phosphoramidate ligand in their synthetic endeavors. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of temperature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the role and limits of temperature in reactions catalyzed by Pd/(S)-Siphos-PE systems.
Q1: What is a typical starting temperature for a Buchwald-Hartwig amination using this compound?
A1: For many Buchwald-Hartwig amination reactions, a good starting point for temperature is between 80 °C and 110 °C.[1][2] This temperature range generally provides a balance between a reasonable reaction rate and catalyst stability. However, the optimal temperature is highly dependent on the specific substrates being coupled. For more reactive substrates, lower temperatures may be sufficient and even advantageous.[1]
Q2: Can this compound catalyzed reactions be run at room temperature?
A2: Yes, in some cases. The use of highly electron-rich and sterically demanding phosphine ligands, a class to which this compound is related, has enabled some Buchwald-Hartwig aminations to proceed at ambient temperatures, particularly with more reactive aryl halides (e.g., iodides and bromides).[3] Success at room temperature is substrate-dependent and may require higher catalyst loadings or longer reaction times.
Q3: What is the upper temperature limit for reactions using this compound?
A3: While a definitive decomposition temperature for the Pd/(S)-Siphos-PE complex is not extensively published, caution should be exercised when exceeding 120-130 °C. Thermal decomposition of palladium-phosphine complexes can occur at elevated temperatures, leading to the formation of inactive palladium black and degradation of the ligand.[4][5] The thermal stability can be influenced by the solvent, the substrates, and the other components of the reaction mixture. It is always advisable to determine the optimal temperature experimentally rather than defaulting to very high temperatures.
Q4: How does temperature affect the enantioselectivity of my asymmetric reaction using this compound?
A4: Temperature can have a profound impact on the enantioselectivity of an asymmetric reaction. Generally, lower reaction temperatures lead to higher enantioselectivity.[6] This is because the difference in the activation energies for the pathways leading to the two enantiomers becomes more significant relative to the available thermal energy. In a palladium-catalyzed enantioselective aminoalkylative amination using a related BINOL-derived phosphoramidite ligand, lowering the temperature from ambient to -30 °C significantly improved the enantiomeric excess (ee).[6] Therefore, if you are observing low enantioselectivity, decreasing the reaction temperature is a key parameter to investigate.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during temperature optimization of this compound catalyzed reactions.
Issue 1: Low or No Conversion
Q: I am not observing any product formation, or the conversion is very low. Should I just increase the temperature?
A: While increasing the temperature can increase the reaction rate, it's not always the best first step. Consider the following before raising the temperature:
-
Catalyst Activation: Ensure that the active Pd(0) species is being generated. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), an induction period might be required for reduction to Pd(0). In some cases, a higher temperature might be needed for efficient catalyst activation. However, prolonged exposure to high temperatures can also lead to catalyst decomposition.
-
Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and degassed.
-
Base Strength and Solubility: The choice of base is critical. A base that is too weak may not facilitate the catalytic cycle effectively. Conversely, a base that is too strong might cause substrate or product degradation. The solubility of the base at the reaction temperature is also important for a homogeneous reaction mixture.
-
Incremental Temperature Increase: If other factors have been ruled out, a systematic increase in temperature is a valid strategy. We recommend increasing the temperature in 10-20 °C increments and monitoring the reaction progress.
Issue 2: Formation of Side Products
Q: I am seeing significant side product formation, such as hydrodehalogenation or biaryl homocoupling. How can I mitigate this by adjusting the temperature?
A: The formation of side products is often exacerbated by high temperatures.
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can become more prevalent at higher temperatures. If you are observing significant hydrodehalogenation, consider lowering the reaction temperature.[1]
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halides can also be favored at higher temperatures. Reducing the temperature may disfavor this side reaction relative to the desired C-N bond formation.
-
Ligand Degradation: At excessive temperatures, the this compound ligand itself could degrade, leading to less selective and less active catalytic species, which in turn could promote side reactions.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for temperature-related side product formation.
Issue 3: Poor Enantioselectivity
Q: My reaction is proceeding to high conversion, but the enantioselectivity is poor. How should I approach temperature optimization?
A: As a general principle in asymmetric catalysis, lower temperatures often lead to higher enantioselectivity.
-
Thermodynamic vs. Kinetic Control: At higher temperatures, there may be enough thermal energy to overcome the energy difference between the diastereomeric transition states that lead to the two enantiomers, resulting in a loss of selectivity. By lowering the temperature, you favor the lower energy pathway, thus enhancing the formation of one enantiomer over the other.[6]
-
Temperature Screening Protocol: It is crucial to perform a temperature screening study. We recommend testing a range of temperatures, for example, from 80 °C down to 0 °C or even lower (e.g., -30 °C), in 20-30 °C intervals.[6] Be aware that reaction times will likely need to be extended at lower temperatures.
Data Presentation: Enantioselectivity vs. Temperature
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 80 | 4 | >95 | 65 |
| 60 | 8 | >95 | 78 |
| 40 | 16 | >95 | 89 |
| 20 | 24 | 90 | 94 |
| 0 | 48 | 75 | 97 |
| This is illustrative data and will vary depending on the specific reaction. |
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a temperature screening experiment.
Protocol: Temperature Screening for a Buchwald-Hartwig Amination using this compound
Objective: To determine the optimal reaction temperature for maximizing yield and/or enantioselectivity.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.022 mmol, 2.2 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, 10 mL)
-
Reaction vessels (e.g., sealed tubes or a parallel synthesis block)
-
Heating/cooling system capable of maintaining set temperatures
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, this compound, and the base to each of a series of oven-dried reaction vessels.
-
Reagent Addition: Add the aryl halide and the solvent to each vessel, followed by the amine.
-
Temperature Control: Seal the vessels and place them in pre-set heating blocks or cooling baths at the desired temperatures (e.g., 80 °C, 60 °C, 40 °C, 20 °C, 0 °C).
-
Monitoring: At set time points (e.g., 2, 4, 8, 16, 24 hours), take aliquots from each reaction (if possible) and analyze by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine conversion.
-
Work-up and Analysis: Once the reactions have reached completion or a desired endpoint, cool them to room temperature. Perform a standard aqueous work-up. Purify the product, for example by column chromatography.
-
Enantioselectivity Determination: Analyze the enantiomeric excess of the purified product by a suitable chiral method (e.g., chiral HPLC or SFC).
-
Data Analysis: Plot conversion and enantiomeric excess as a function of temperature to identify the optimal conditions.
Experimental Workflow Diagram
Caption: Workflow for a parallel temperature screening experiment.
Section 4: Mechanistic Considerations of Temperature
Understanding the catalytic cycle can provide insights into why temperature adjustments are effective.
The Catalytic Cycle and Temperature's Influence
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination and key temperature-sensitive steps.
-
Oxidative Addition (OA): This is often the rate-limiting step, especially with less reactive aryl chlorides. Increasing the temperature generally accelerates this step, leading to higher overall reaction rates. However, for some systems, particularly with bulky phosphine ligands like those related to Siphos-PE, oxidative addition can be facile even at room temperature.[3]
-
Reductive Elimination (RE): This is the product-forming step. The rate of reductive elimination is also temperature-dependent. For some catalyst systems, this step can become rate-limiting. Insufficient thermal energy can lead to a build-up of the palladium-amido intermediate, slowing down catalyst turnover. Conversely, excessively high temperatures can lead to undesired side reactions from this intermediate.
-
Catalyst Stability: The active L-Pd(0) species can be prone to decomposition at high temperatures. The phosphoramidite nature of this compound generally imparts good stability, but this is not limitless.[7] Maintaining the lowest effective temperature helps to preserve the integrity of the active catalyst throughout the reaction.
By carefully tuning the reaction temperature, you can navigate the delicate balance between activating the desired reaction pathway, minimizing catalyst decomposition, and suppressing unwanted side reactions to achieve optimal results in your this compound catalyzed transformations.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asym.dicp.ac.cn [asym.dicp.ac.cn]
Technical Support Center: Navigating the Substrate Scope of (S)-Siphos-PE in Asymmetric Catalysis
Welcome to the technical support center dedicated to the chiral phosphoramidite ligand, (S)-Siphos-PE. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful tool for asymmetric synthesis. Here, we will delve into the nuances of its substrate scope, troubleshoot common challenges, and provide practical guidance to ensure the success of your catalytic reactions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding this compound: A Privileged Ligand
This compound, a member of the chiral spiro phosphoramidite ligand family, has gained significant traction in asymmetric catalysis due to its unique structural features.[] The spirobiindane backbone provides a rigid and well-defined chiral environment, which is crucial for achieving high levels of enantioselectivity. These ligands are known for their stability and modularity, allowing for fine-tuning of steric and electronic properties.[2][3]
Frequently Asked Questions (FAQs)
Q1: In which types of asymmetric reactions is this compound most commonly and successfully employed?
A1: this compound has demonstrated exceptional performance in a variety of metal-catalyzed asymmetric reactions. Notably, it has been successfully utilized in:
-
Palladium-catalyzed intramolecular dearomative arylation of indoles , providing access to valuable spiroindolenine derivatives.
-
Copper-catalyzed 1,4-addition of diethylzinc to cyclic enones , yielding enantiomerically enriched conjugate addition products.
-
Rhodium-catalyzed alkene hydroacylation , a key step in the synthesis of complex natural products.
Q2: What are the general storage and handling precautions for this compound to maintain its activity?
A2: this compound, like many phosphoramidite ligands, can be sensitive to air and moisture. To ensure its longevity and performance, it is recommended to:
-
Store the ligand under an inert atmosphere (argon or nitrogen) at a low temperature (typically -20°C).[4][5]
-
Handle the ligand in a glovebox or using Schlenk techniques to minimize exposure to oxygen and water.
-
Use anhydrous solvents and reagents in your reactions to prevent catalyst deactivation.
Q3: How do the electronic properties of the substrates influence the outcome of reactions catalyzed by Pd/(S)-Siphos-PE?
A3: The electronic nature of your substrates plays a critical role in the efficiency and enantioselectivity of the reaction. Generally, for phosphoramidite ligands, reducing the electron-donating ability of the ligand can increase the electrophilicity of the metal center, potentially leading to higher reactivity and enantioselectivity.[6][7] When considering your substrates:
-
Electron-poor aryl halides are often more reactive in cross-coupling reactions.
-
The electronic properties of the nucleophile can also influence the reaction rate and selectivity. It is often a delicate balance that may require empirical optimization for each specific substrate combination.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered when using this compound.
Issue 1: Low or No Reaction Conversion
Low or no conversion is a frequent challenge in catalysis. The following workflow can help you systematically identify the root cause.
Detailed Troubleshooting Steps:
-
Reagent Quality Assessment:
-
Substrate Purity: Impurities in your starting materials can poison the catalyst. Verify the purity of your substrates by NMR or other appropriate analytical techniques. If necessary, purify them by recrystallization, distillation, or chromatography.
-
Solvent Quality: Ensure your solvent is anhydrous and deoxygenated. Traces of water or oxygen can lead to catalyst decomposition.
-
Catalyst Precursor: The quality of the metal precursor (e.g., Pd(OAc)₂, [Pd(π-allyl)Cl]₂) is critical. Use a fresh, high-purity source.
-
-
Optimization of Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be mindful that excessive heat can sometimes lead to catalyst decomposition or reduced enantioselectivity.
-
Concentration: The reaction concentration can influence the rate. A systematic screen of different concentrations may be beneficial.
-
Base and Additives: The choice of base is often crucial in cross-coupling reactions. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the optimal one for your system. In some cases, the addition of salts (e.g., LiCl) can be beneficial.
-
-
Catalyst Activity Verification:
-
Ligand Integrity: Confirm the purity of your this compound ligand using ³¹P NMR spectroscopy. Degradation can lead to a loss of activity.
-
Catalyst Formation: If generating the catalyst in situ, ensure the conditions for its formation are optimal. Consider using a pre-formed catalyst to improve reproducibility.
-
Issue 2: Low Enantioselectivity (ee%)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. If you are observing low ee%, consider the following factors.
}
Troubleshooting workflow for low enantioselectivity.Detailed Troubleshooting Steps:
-
Review Reaction Parameters:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8]
-
Solvent: The solvent can have a profound impact on the chiral induction. A screen of different solvents with varying polarities and coordinating abilities is highly recommended.[8]
-
Ligand-to-Metal Ratio: While a 1:1 to 2:1 ligand-to-metal ratio is common, the optimal ratio can be reaction-dependent.[8]
-
-
Evaluate Substrate-Ligand Mismatch:
-
Steric Hindrance: Highly sterically demanding substrates may not fit well into the chiral pocket created by the this compound ligand, leading to poor enantioselection. If you suspect steric clash, you might need to consider a ligand with a different architecture.
-
Electronic Effects: As mentioned earlier, the electronic properties of your substrates are crucial. For phosphoramidite ligands, a less electron-rich ligand can sometimes lead to higher enantioselectivity.[6][7] While you cannot change the ligand's electronics mid-reaction, understanding this principle can guide future ligand selection.
-
-
Investigate Potential Racemization:
-
Product Stability: Ensure that your product is not racemizing under the reaction conditions. You can test this by subjecting the enantiomerically enriched product to the reaction conditions in the absence of the catalyst.
-
Ligand Stability: Verify that the this compound ligand is stable throughout the reaction and not undergoing any transformations that could compromise its chiral integrity.
-
Substrate Scope Limitations: A Data-Driven Perspective
While this compound is a versatile ligand, it is essential to understand its limitations. The following table summarizes general trends observed for phosphoramidite ligands in asymmetric catalysis, which can serve as a guide for your experiments with this compound.
| Substrate Feature | General Observation with Phosphoramidite Ligands | Troubleshooting/Considerations for this compound |
| Aryl Halide Electronics | Electron-deficient aryl halides are generally more reactive. | For electron-rich aryl halides, higher temperatures or a more active catalyst precursor might be necessary. Enantioselectivity may vary and require optimization. |
| Aryl Halide Sterics | ortho-Substituted aryl halides can be challenging due to steric hindrance. | Lower yields or no reaction may be observed. Screening of reaction conditions (temperature, base) is crucial. A less bulky ligand might be required for highly hindered substrates. |
| Nucleophile Electronics | The nucleophilicity of the coupling partner affects the reaction rate. | For less nucleophilic partners, harsher conditions might be needed, which could impact enantioselectivity. |
| Nucleophile Sterics | Bulky nucleophiles can lead to lower yields and/or enantioselectivity. | Similar to sterically hindered aryl halides, a mismatch between the substrate and the ligand's chiral pocket can occur. Optimization is key, but an alternative ligand may be necessary. |
Experimental Protocols: A Starting Point for Success
The following is a general, representative protocol for a Pd-catalyzed asymmetric cross-coupling reaction using this compound. Note: This is a template and should be optimized for your specific substrates.
General Procedure for a Pd/(S)-Siphos-PE Catalyzed Asymmetric Cross-Coupling Reaction:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a clean, dry vial, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%).
-
Add this compound (1.1-2.2 mol equivalent relative to Pd).
-
Add the desired anhydrous, deoxygenated solvent (e.g., toluene, THF, dioxane).
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
-
Reaction Setup:
-
To a separate reaction vessel, add the aryl halide (1.0 equiv), the nucleophile (1.1-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Add the pre-formed catalyst solution to the reaction vessel.
-
Seal the vessel and stir the reaction mixture at the desired temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction (e.g., with water or saturated NH₄Cl solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or GC.
-
Mechanistic Considerations: The "Why" Behind the "How"
A fundamental understanding of the catalytic cycle provides valuable insights for troubleshooting. In a typical Pd-catalyzed cross-coupling reaction, the key steps are:
}
Simplified catalytic cycle for Pd-catalyzed cross-coupling.The chiral ligand, this compound (L), influences the stereochemical outcome primarily during the reductive elimination step, where the new bond is formed. The rigid chiral environment around the metal center dictates the facial selectivity of this step, leading to the preferential formation of one enantiomer. Any factor that disrupts this well-defined chiral environment, such as ligand degradation or the presence of coordinating impurities, can lead to a loss of enantioselectivity.
References
- 2. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoramidites: privileged ligands in asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. (R)-SIPHOS-PE 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. d-nb.info [d-nb.info]
- 7. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing racemization in (S)-Siphos-PE catalysis
A Guide to Preventing Racemization and Ensuring High Enantioselectivity
Welcome to the technical support center for (S)-Siphos-PE catalysis. This guide is designed for researchers, scientists, and drug development professionals who utilize the this compound phosphoramidite ligand in asymmetric catalysis. Our goal is to provide you with in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you overcome challenges related to stereochemical control, particularly the prevention of racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral phosphoramidite ligand widely used in asymmetric catalysis. Its unique spirobiindane backbone provides a rigid and well-defined chiral environment around the metal center (commonly rhodium, palladium, or iridium). This structure is highly effective in inducing high enantioselectivity in a variety of chemical transformations. Key applications include asymmetric hydrogenation, hydroacylation, and various cross-coupling reactions, which are crucial for synthesizing chiral molecules in the pharmaceutical and fine chemical industries.
Q2: What is racemization in the context of this compound catalysis?
A2: Racemization refers to the conversion of a chiral molecule into an equal mixture of both of its enantiomers (a racemate), resulting in a net loss of optical activity. In the context of this compound catalysis, this can manifest in two ways:
-
Racemization of the Product: The desired chiral product, once formed, can lose its stereochemical integrity under the reaction conditions.
-
Loss of Catalyst Enantioselectivity: The catalytic system itself may follow a reaction pathway that produces a racemic or near-racemic mixture of the product, effectively failing to discriminate between the two prochiral faces of the substrate.
Q3: Why is preventing racemization so critical for my research?
A3: The biological activity of many pharmaceutical compounds is intrinsically linked to their specific three-dimensional structure.[1] The presence of an unwanted enantiomer, even in small amounts, can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even toxic side effects.[1] Therefore, maintaining high enantiomeric purity is paramount for drug discovery, development, and manufacturing.
Q4: What are the primary factors that can lead to racemization or loss of enantioselectivity in reactions using this compound?
A4: Several factors can compromise the stereochemical outcome of a reaction:
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for non-selective background reactions or product racemization.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the structure of the active catalyst and the stability of key intermediates, impacting enantioselectivity.
-
Presence of Impurities: Acidic or basic impurities in substrates, solvents, or the reaction atmosphere can interfere with the catalyst or promote side reactions that erode enantiomeric excess (ee).
-
Ligand or Catalyst Degradation: this compound, like many phosphoramidite ligands, can be sensitive to air, moisture, and acidic conditions. Degradation of the ligand leads to the formation of less selective or inactive catalytic species.
-
Substrate-Product Reversibility: If the catalytic reaction is reversible, the product may be converted back to an intermediate that can re-react non-selectively, leading to a decrease in ee over time.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
This section addresses the most common issue encountered in this compound catalysis: suboptimal enantioselectivity.
| Problem ID | Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| EE-001 | Low ee% that is consistent across multiple runs. | 1. Sub-optimal Reaction Conditions: Temperature, pressure, or solvent may not be ideal for the specific substrate. | 1a. Temperature Screening: Run the reaction at a lower temperature (e.g., decrease from 40°C to room temperature or 0°C). Lower temperatures increase the energy difference between the desired and undesired transition states, enhancing selectivity. 1b. Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, CH₂Cl₂). The solvent can influence the geometry of the active catalyst-substrate complex. |
| 2. Incorrect Catalyst-to-Substrate Ratio: The catalyst loading might be too high or too low. | 2a. Vary Catalyst Loading: Test different loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%). While higher loading can increase reaction rate, it may sometimes lead to the formation of less selective dimeric species. | ||
| EE-002 | High initial ee% that decreases over the course of the reaction. | 1. Product Racemization: The product itself is unstable under the reaction conditions and is racemizing after being formed. | 1a. Monitor Reaction Over Time: Take aliquots at different time points and analyze the ee%. If ee% decreases with conversion, product racemization is likely. 1b. Reduce Reaction Time/Temperature: Stop the reaction as soon as full conversion is reached. If possible, lower the temperature to slow the rate of racemization. |
| 2. Ligand/Catalyst Degradation: The this compound ligand is degrading during the reaction, leading to the formation of a less selective catalyst. | 2a. Ensure Inert Atmosphere: Use rigorous techniques to exclude air and moisture (e.g., use a glovebox, degas solvents thoroughly). Phosphoramidites are susceptible to oxidation and hydrolysis. 2b. Purify Reagents: Ensure the substrate and solvent are free from acidic impurities, which can decompose the ligand. Consider passing solvents through a column of activated alumina. | ||
| EE-003 | Inconsistent or poor ee% with no clear trend. | 1. Reagent Purity Issues: Impurities in the substrate, solvent, or precursor metal salt are poisoning the catalyst or promoting side reactions. | 1a. Re-purify Substrate: Purify the substrate immediately before use via chromatography, distillation, or recrystallization. 1b. Use High-Purity Solvents: Use anhydrous, degassed solvents from a reliable source. 1c. Verify Precursor Quality: Ensure the metal precursor (e.g., [Rh(COD)₂]BF₄) is of high quality and has been stored properly. |
| 2. Incomplete Catalyst Activation: The active catalytic species is not being formed efficiently or consistently. | 2a. Pre-form the Catalyst: Prepare the metal-ligand complex in a separate step before adding the substrate. Stir the metal precursor and this compound ligand in the reaction solvent for 15-30 minutes to allow for complete coordination. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues of low enantioselectivity.
Caption: A decision tree for troubleshooting low enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
This protocol provides a template for a typical rhodium-catalyzed asymmetric hydrogenation. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and this compound (1.1 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed, anhydrous solvent (e.g., Toluene, 0.1 M concentration relative to substrate) via syringe.
-
Stir the resulting orange solution at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate Schlenk flask or autoclave insert, add the substrate (1.0 equiv).
-
Evacuate and backfill with inert gas.
-
Transfer the pre-formed catalyst solution to the substrate-containing flask via cannula.
-
Seal the reaction vessel.
-
-
Hydrogenation:
-
Purge the vessel with hydrogen gas (purge 3-5 times).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction at the desired temperature (e.g., 25°C) for the specified time (e.g., 4-24 hours). Monitor the reaction by TLC, GC, or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product using Protocol 2.
-
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Determining the stereochemical integrity of your product is a critical final step.[2] Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis.[2][3]
-
Sample Preparation:
-
Prepare a stock solution of your purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the corresponding racemic material to confirm peak identification and resolution.
-
-
HPLC Method Development:
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).
-
Mobile Phase: Start with a standard mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA).
-
Flow Rate: Set a typical flow rate (e.g., 0.5 - 1.0 mL/min).
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance.
-
-
Analysis:
-
Inject the racemic sample first to determine the retention times of both enantiomers and ensure they are well-resolved.
-
Inject your chiral sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the ee% using the formula: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
Potential Racemization Pathways
Understanding the potential mechanisms for the loss of stereoselectivity can inform troubleshooting. The catalytic cycle should ideally operate via a low-energy pathway that dictates a single stereochemical outcome. However, competing higher-energy pathways or off-cycle processes can lead to the formation of the undesired enantiomer.
Caption: Favored vs. disfavored catalytic pathways and product racemization.
References
Technical Support Center: (S)-Siphos-PE in Asymmetric Catalysis
A Guide to Overcoming Common Side Reactions and Optimizing Performance
Welcome to the technical support center for (S)-Siphos-PE. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful chiral phosphoramidite ligand in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of working with this compound, troubleshoot common issues, and ultimately, achieve optimal results in your catalytic reactions.
This compound is a highly effective ligand for a variety of asymmetric transformations, including but not limited to, cross-coupling reactions, hydrogenations, and hydroacylations. Its unique spirobiindane backbone provides a rigid and well-defined chiral environment, often leading to excellent enantioselectivities. However, like any advanced catalytic system, its application can sometimes be accompanied by challenges such as side reactions and catalyst deactivation. This guide will address these issues in a practical, question-and-answer format, delving into the causality behind these phenomena and offering robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common issues encountered during experiments with this compound.
Issue 1: Low or Inconsistent Enantioselectivity (ee)
Q: My reaction is proceeding to product, but the enantiomeric excess (ee) is significantly lower than reported in the literature. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric catalysis and can stem from several factors. With a sterically demanding and electronically sensitive ligand like this compound, careful optimization of reaction parameters is crucial.
Root Cause Analysis & Solutions:
-
Solvent Effects: The solvent plays a critical role in the solvation of the catalytic complex and the transition state, directly influencing the stereochemical outcome.[1][2] A suboptimal solvent can lead to a less organized transition state, thereby eroding enantioselectivity.
-
Troubleshooting Protocol:
-
Solvent Screening: Perform a systematic screen of anhydrous, degassed solvents with varying polarities and coordinating abilities. Apolar, non-coordinating solvents like toluene, hexanes, or dioxane often favor high enantioselectivity. However, in some cases, more polar solvents like THF or even ethereal co-solvents can be beneficial.
-
Moisture and Impurities: Ensure the absolute purity and dryness of your solvent. Trace amounts of water can lead to hydrolysis of the ligand (see Issue 2) or interfere with the catalytic cycle. Use freshly distilled or commercially available anhydrous solvents.
-
-
-
Base Selection: The choice of base is critical, as it can influence the rate of catalyst activation, the stability of the active catalyst, and the overall reaction mechanism. An inappropriate base can lead to side reactions or a less selective catalytic pathway.
-
Troubleshooting Protocol:
-
Base Strength and Sterics: Screen a variety of bases with different pKa values and steric profiles. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[3] For other transformations, organic bases such as triethylamine or DIPEA might be suitable.
-
Base Solubility: The solubility of the base can impact the reaction kinetics. In some cases, a partially soluble base can provide a slow, steady-state concentration of the active species, which can be beneficial for selectivity.[3]
-
-
-
Reaction Temperature: Temperature has a direct impact on the energy difference between the diastereomeric transition states that lead to the two enantiomers of the product.
-
Troubleshooting Protocol:
-
Lowering the Temperature: As a general rule, lowering the reaction temperature often increases enantioselectivity. This is because the reaction becomes more sensitive to the small energy differences between the competing diastereomeric transition states.
-
Temperature Optimization Study: If the reaction is too slow at lower temperatures, a systematic optimization study is recommended. It's a trade-off between reaction rate and selectivity.
-
-
Data-Driven Optimization of Enantioselectivity:
| Parameter | Condition A | Condition B | Condition C | Impact on Enantioselectivity |
| Solvent | Toluene | THF | Dioxane | Solvent polarity and coordinating ability can significantly alter the chiral pocket of the catalyst. A non-coordinating solvent like toluene often provides a more rigid and selective catalytic environment. |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | The nature of the cation and the basicity can influence the aggregation of the catalyst and the rate of key steps in the catalytic cycle. |
| Temperature | 80 °C | 60 °C | 40 °C | Lower temperatures generally favor higher enantioselectivity by amplifying the energy difference between the diastereomeric transition states. |
Issue 2: Catalyst Deactivation and Low Conversion
Q: My reaction starts but then stalls, leading to low conversion of my starting material. What could be causing the catalyst to die, and how can I prevent it?
A: Catalyst deactivation is a frequent culprit for incomplete reactions. Phosphoramidite ligands like this compound can be susceptible to degradation under certain conditions, leading to the formation of inactive species.
Root Cause Analysis & Solutions:
-
Oxidation to Phosphine Oxide: The phosphorus(III) center in this compound is susceptible to oxidation to the corresponding phosphorus(V) oxide. This phosphine oxide derivative does not bind effectively to the metal center, leading to catalyst deactivation.
-
Causality: This is often caused by trace amounts of oxygen in the reaction mixture.
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed prior to use. The freeze-pump-thaw method is highly effective.
-
Inert Atmosphere: Conduct the entire experimental setup, including the weighing and addition of reagents, under a strict inert atmosphere of argon or nitrogen.[4]
-
Use of Fresh Reagents: Use freshly opened or properly stored reagents to minimize exposure to air.
-
-
-
Hydrolysis of the P-N Bond: The phosphoramidite functionality contains a P-N bond that can be susceptible to hydrolysis, especially in the presence of acid or base and water.[5][6] Cleavage of this bond will destroy the ligand and deactivate the catalyst.
-
Causality: This is primarily caused by the presence of water in the reaction mixture. The rigid spirobiindane scaffold of Siphos-PE may offer some steric protection, but it is not immune to hydrolysis.[7][8]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents and reagents.
-
Molecular Sieves: The addition of activated molecular sieves to the reaction can help to scavenge any trace amounts of water.
-
pH Control: Be mindful of the pH of your reaction mixture. While many cross-coupling reactions require a base, highly acidic or basic conditions in the presence of water can accelerate ligand hydrolysis.[5]
-
-
Visualizing Ligand Degradation Pathways:
Caption: Potential degradation pathways of the this compound ligand.
Issue 3: Formation of Homocoupling Byproducts
Q: I am observing a significant amount of homocoupled product from my aryl halide starting material. Why is this happening and how can I suppress this side reaction?
A: Homocoupling is a common side reaction in many cross-coupling reactions, leading to the formation of a symmetrical biaryl from two molecules of the aryl halide. This side reaction consumes the starting material and complicates purification.
Root Cause Analysis & Solutions:
-
Mechanism of Homocoupling: Homocoupling can occur through several pathways. In palladium-catalyzed reactions, it can arise from the reaction of two organopalladium(II) intermediates or through a reductive process.
-
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Adjust Stoichiometry: Ensure that the stoichiometry of your coupling partners is optimized. A slight excess of the nucleophilic partner can sometimes suppress the homocoupling of the electrophile.
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent, can influence the relative rates of the desired cross-coupling and the undesired homocoupling. A screen of these parameters may be necessary.
-
-
Experimental Workflow for Minimizing Homocoupling:
Caption: A systematic approach to reducing homocoupling side products.
Issue 4: Challenges with Sterically Hindered Substrates
Q: I am working with a sterically bulky substrate, and the reaction is very sluggish or gives no product. Is the this compound ligand too bulky?
A: this compound is indeed a sterically demanding ligand. While this bulkiness is often key to its high enantioselectivity, it can also pose challenges with particularly hindered substrates. The key is to find a balance where the catalytic complex is reactive enough to accommodate the bulky substrate while maintaining a high degree of stereocontrol.
Root Cause Analysis & Solutions:
-
Slow Reductive Elimination: The final product-forming step in many cross-coupling reactions is reductive elimination. This step can be slowed down by bulky ligands and substrates.[9]
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for reductive elimination.
-
Ligand-to-Metal Ratio: Optimizing the ligand-to-metal ratio can be beneficial. While a 1:1 or 2:1 ratio is common, for some systems, a slightly lower ligand loading might increase the concentration of the more reactive, less coordinatively saturated metal species.
-
Solvent Choice: The solvent can influence the rate of reductive elimination. A solvent that can stabilize the transition state may accelerate this step.
-
-
Protocol for Coupling Sterically Hindered Substrates:
-
Initial Setup: Start with standard conditions but be prepared to modify them. Use a higher boiling point solvent like toluene or xylene to allow for a wider temperature range.
-
Temperature Screening: Begin at a moderate temperature (e.g., 80 °C) and incrementally increase it (e.g., in 10 °C intervals) while monitoring the reaction progress.
-
Catalyst Loading: If the reaction is still sluggish at higher temperatures, consider a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%).
-
Extended Reaction Time: Sterically hindered couplings may simply require longer reaction times to go to completion.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and application of a new chiral monodentate spiro phosphoramidite ligand based on hexamethyl-1,1′-spirobiindane backbone in asymmetric hydroamination/arylation of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and application of a new chiral monodentate spiro phosphoramidite ligand based on hexamethyl-1,1′-spirobiinda… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for (S)-Siphos-PE
Welcome to the technical support center for the optimization of catalyst loading using the chiral phosphoramidite ligand, (S)-Siphos-PE. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this ligand in their synthetic endeavors. Here, we will delve into common challenges and provide practical, experience-driven solutions to enhance the efficiency and enantioselectivity of your catalytic reactions.
Introduction to this compound
This compound, or (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a chiral spiro phosphoramidite ligand.[3] Its unique spirocyclic backbone provides a well-defined chiral environment, making it a powerful tool in asymmetric catalysis. It has found applications in a variety of transformations, including palladium-catalyzed dearomative arylations and copper-catalyzed conjugate additions. The optimization of catalyst loading is a critical parameter in achieving high yields and enantioselectivities with this ligand.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
Q1: I am observing low to no conversion in my reaction using a Pd/(S)-Siphos-PE catalyst system. What are the primary factors I should investigate?
A1: Low or no conversion in a cross-coupling reaction is a common issue that can often be resolved by systematically evaluating several key parameters. Here’s a breakdown of potential causes and troubleshooting steps:
-
Catalyst Activation: The active catalyst in many palladium-catalyzed reactions is a Pd(0) species.[4][5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Inefficient reduction can lead to a stalled reaction.
-
Recommendation: Consider using a more readily activated Pd(0) source like Pd₂(dba)₃ or employing a pre-catalyst such as a Buchwald G3 or G4 precatalyst, which are designed for efficient generation of the active LPd(0) species.[2]
-
-
Reagent Purity: The purity of your reagents is paramount. Trace impurities in starting materials, solvents, and bases can poison the catalyst.[2][6]
-
Recommendation: Ensure all reagents are of high purity. Solvents should be anhydrous and degassed. Bases should be freshly opened or properly stored to avoid hydration. Amines, in particular, can contain impurities that inhibit catalysis and should be purified if necessary.[2]
-
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.
-
Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Proper degassing of the reaction mixture is crucial.
-
-
Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: If your reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be mindful that excessive heat can lead to catalyst decomposition or side reactions.
-
Issue 2: Suboptimal Enantioselectivity
Q2: My reaction is proceeding to product, but the enantiomeric excess (ee) is lower than expected. How can I improve the enantioselectivity when using this compound?
A2: Achieving high enantioselectivity is the primary goal when using a chiral ligand like this compound. A lower-than-expected ee can be influenced by several factors:
-
Catalyst Loading: The concentration of the catalyst can impact enantioselectivity. In some cases, a lower catalyst loading can lead to improved ee, while in others, a higher loading may be necessary to outcompete a non-enantioselective background reaction.[7]
-
Recommendation: Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to determine the optimal concentration for your specific transformation.
-
-
Palladium-to-Ligand Ratio: The ratio of the palladium precursor to the this compound ligand is critical. An inappropriate ratio can lead to the formation of less selective catalytic species.[8]
-
Recommendation: A 1:1 or 1:1.1 ratio of Pd:this compound is a good starting point. However, for some reactions, a slight excess of the ligand may be beneficial to ensure all palladium centers are coordinated by the chiral ligand.
-
-
Solvent Effects: The solvent can have a profound impact on the chiral environment of the catalyst and thus the enantioselectivity of the reaction.
-
Recommendation: Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, THF, DME).
-
-
Temperature: Reaction temperature can significantly influence enantioselectivity. Lowering the temperature often leads to higher ee values by increasing the energy difference between the diastereomeric transition states.
-
Recommendation: If your reaction proceeds at a reasonable rate at a lower temperature, this is often a straightforward way to improve enantioselectivity.
-
Issue 3: Inconsistent Results and Reproducibility
Q3: I am getting inconsistent yields and/or enantioselectivities between batches of the same reaction. What could be causing this lack of reproducibility?
A3: Reproducibility issues are often traced back to subtle variations in experimental conditions or reagent quality.
-
Trace Metal Impurities: The presence of trace metal impurities in reagents or from previous reactions can lead to "contamination catalysis," where a different metal is actually catalyzing the reaction, leading to inconsistent results.[9]
-
Recommendation: Use high-purity reagents and ensure thorough cleaning of all glassware. If you suspect contamination, consider using a new batch of reagents and solvents.
-
-
Batch-to-Batch Reagent Variation: The purity of commercially available reagents can vary between batches.
-
Recommendation: If possible, use reagents from the same batch for a series of experiments. When starting a new batch, it is good practice to re-optimize key reaction parameters.
-
-
Precise Catalyst Loading: Inaccurate measurement of the catalyst and ligand can lead to significant variations in results, especially at low catalyst loadings.
-
Recommendation: Use a high-precision balance and prepare stock solutions of the catalyst and ligand to ensure accurate and consistent dispensing.
-
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general starting point for a cross-coupling reaction using a Pd/(S)-Siphos-PE catalyst system.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, X mol%) and this compound (Y mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl halide).
-
Reaction: Stir the reaction mixture at the desired temperature for the specified time.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Screening Catalyst Loading
To optimize the catalyst loading for your specific reaction, a systematic screening is recommended.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Experiment 4 |
| Pd Precursor (mol%) | 0.5 | 1.0 | 1.5 | 2.0 |
| This compound (mol%) | 0.55 | 1.1 | 1.65 | 2.2 |
| Temperature (°C) | Constant | Constant | Constant | Constant |
| Time (h) | Constant | Constant | Constant | Constant |
Table 1: Example of a catalyst loading screening experiment. A slight excess of the ligand is often used.
Visualizing the Catalytic Cycle and Troubleshooting
A clear understanding of the catalytic cycle is essential for effective troubleshooting.
Figure 1: A simplified diagram illustrating the key steps of a palladium-catalyzed cross-coupling cycle and common points of failure.
This diagram highlights that issues can arise at various stages of the catalytic cycle. For instance, inefficient generation of the active Pd(0) catalyst will prevent the cycle from starting, while catalyst decomposition during oxidative addition can halt the reaction prematurely.
Figure 2: A logical workflow for optimizing catalyst loading and other key reaction parameters.
This workflow provides a systematic approach to optimizing your reaction conditions. Starting with catalyst loading, followed by the Pd:ligand ratio, solvent, and temperature, allows for a methodical exploration of the reaction space to achieve the desired outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: (S)-Siphos-PE Catalytic Activity
A Guide to Understanding and Mitigating the Impact of Impurities
Welcome to the technical support center for (S)-Siphos-PE, a state-of-the-art chiral phosphoramidite ligand. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalytic performance, with a specific focus on the detrimental effects of impurities. As your partner in science, we aim to provide not just protocols, but a foundational understanding of the chemical principles at play, ensuring your success in achieving high-yield, high-enantioselectivity reactions.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common issues reported by users. The goal is to rapidly diagnose whether an impurity in your this compound ligand is the root cause of suboptimal reaction performance.
Q1: My palladium-catalyzed cross-coupling reaction is sluggish or has stalled completely. I've checked my substrates and solvent. Could the this compound ligand be the problem?
A1: Yes, this is a strong possibility. When a typically robust catalytic system underperforms, the integrity of the ligand is a primary suspect. The most common culprit for phosphine-type ligands like this compound is oxidation.[1] The trivalent phosphorus (P(III)) atom is the active coordinating site; if it is oxidized to a pentavalent phosphine oxide (P(V)), it can no longer effectively bind to the palladium center to form the active catalyst. This leads to a dramatic drop in the concentration of the active catalytic species, causing low or no product yield.[1][2]
Q2: I'm observing a good conversion rate, but the enantioselectivity (e.e.) of my asymmetric reaction is much lower than expected. Can impurities cause this?
A2: Absolutely. The high enantioselectivity achieved with this compound is a direct result of the well-defined, chiral environment it creates around the metal center. The presence of the corresponding phosphine oxide impurity, while primarily known for killing activity, can also disrupt this environment. The phosphine oxide may still coordinate weakly to the metal or alter the catalyst's aggregation state, leading to competing, non-selective reaction pathways and a significant erosion of the enantiomeric excess.
Q3: What is the most common impurity in this compound and how does it form?
A3: The primary and most detrimental impurity is the corresponding This compound Oxide . This P(V) species forms via the oxidation of the P(III) center. Phosphoramidites are particularly susceptible to oxidation by atmospheric oxygen, especially when handled in the air or stored improperly.[3][4] Even brief exposure to air can lead to the formation of a significant percentage of this catalytically inactive impurity.
Q4: Besides the oxide, are there other impurities I should be aware of?
A4: While the phosphine oxide is the main concern, other potential impurities can include residual solvents from the manufacturing process or hydrolysis products if the ligand is exposed to moisture. However, these are less common issues for high-purity commercial ligands. The focus of troubleshooting should almost always begin with checking for oxidation.
Part 2: Troubleshooting Guide: Analysis and Quantification of Impurities
Accurate diagnosis is critical. This section provides a workflow and detailed protocol for identifying and quantifying the primary impurity in your this compound sample.
Workflow for Diagnosing Ligand Purity
The following diagram outlines the logical steps to take when troubleshooting a reaction where the this compound ligand is suspected to be compromised.
Caption: Troubleshooting workflow for reactions involving this compound.
The Gold Standard: ³¹P NMR Spectroscopy
³¹P NMR is the most powerful tool for this analysis. It provides a clear, quantitative picture of the phosphorus-containing species in your sample. The high natural abundance (100%) and wide chemical shift range of the ³¹P nucleus make this technique exceptionally sensitive for this purpose.[5]
| Species | Phosphorus Oxidation State | Typical ³¹P NMR Chemical Shift Range (ppm) | Catalytic Activity |
| This compound | P(III) | +130 to +150 | Active |
| This compound Oxide | P(V) | +10 to +30 | Inactive/Inhibitory |
Note: Exact chemical shifts can vary slightly based on the solvent and concentration. It is recommended to run a reference spectrum on a fresh, trusted batch of the ligand.
Experimental Protocol: Quantitative ³¹P NMR (qNMR)
-
Sample Preparation (Under Inert Atmosphere):
-
In a nitrogen-filled glovebox, accurately weigh approximately 10-15 mg of the this compound sample into a tared NMR tube.
-
Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) via syringe.
-
For precise quantification, add a known amount of an internal standard (e.g., triphenyl phosphate), ensuring its ³¹P signal does not overlap with the signals of interest.
-
Cap the NMR tube securely before removing it from the glovebox.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being analyzed. This is critical for accurate integration and quantification. A D1 of 30 seconds is often a safe starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum and carefully integrate the peaks corresponding to this compound (P(III)) and its oxide (P(V)).
-
The percentage of the phosphine oxide impurity can be calculated directly from the relative integration values: % Oxide = [Integral(Oxide) / (Integral(Oxide) + Integral(Phosphine))] x 100%
-
Part 3: Mitigation and Prevention Strategies
If ³¹P NMR analysis confirms the presence of significant phosphine oxide, the following steps should be taken.
Guide 1: Ligand Purification
For critical applications, purifying a compromised batch of this compound may be necessary.
Method 1: Recrystallization (for moderately polar products)
-
Principle: Phosphine oxides are generally more polar than their parent phosphines.[6] This difference can be exploited for separation.
-
Protocol:
-
Dissolve the impure ligand in a minimum amount of a relatively polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar solvent in which the phosphine oxide is less soluble (e.g., hexane or diethyl ether) until turbidity is observed.
-
Cool the mixture slowly (e.g., at 4°C, then -20°C) to induce crystallization of the less polar this compound, leaving the more polar oxide in the mother liquor.
-
Isolate the crystals by filtration under an inert atmosphere and wash with a cold, non-polar solvent.
-
Crucially, re-analyze the purified material by ³¹P NMR to confirm the removal of the oxide.
-
Method 2: Column Chromatography
-
Principle: The polarity difference also allows for separation via silica gel chromatography.
-
Protocol:
-
Prepare a silica gel column, ensuring the silica has been dried to remove adsorbed water.
-
Perform the entire procedure under a positive pressure of nitrogen or argon to prevent on-column oxidation.
-
Dissolve the impure ligand in a minimal amount of the eluent.
-
Elute with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene), gradually increasing polarity. The less polar this compound will elute before the more polar phosphine oxide.
-
Combine the desired fractions and remove the solvent under reduced pressure.
-
Validate purity with ³¹P NMR.
-
Guide 2: Best Practices for Storage and Handling
Prevention is the most effective strategy. Adhering to strict storage and handling protocols will preserve the integrity of your this compound ligand.
-
Storage: Always store this compound in its original, sealed container under a positive pressure of argon or nitrogen. Store at the recommended temperature, typically -20°C.
-
Handling: Only handle the ligand under a rigorously inert atmosphere, preferably in a glovebox. If a glovebox is unavailable, use Schlenk line techniques. Never weigh or handle the solid ligand in the open air.
-
Reaction Setup: Ensure all reaction solvents are anhydrous and have been thoroughly degassed via methods like sparging with argon or freeze-pump-thaw cycles.[7] The reaction vessel must be properly dried and maintained under an inert atmosphere throughout the experiment.[2]
By implementing these diagnostic and preventative measures, you can ensure that your this compound ligand performs to its maximum potential, delivering the exceptional results required for cutting-edge chemical synthesis.
References
Validation & Comparative
A Comparative Guide to (S)-Siphos-PE and (R)-Siphos-PE in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of a chiral ligand is a critical parameter that dictates the stereochemical outcome of a reaction. Among the vast arsenal of privileged ligands, the Siphos family, and specifically Siphos-PE, has emerged as a powerful tool for achieving high enantioselectivity in a variety of transition metal-catalyzed transformations. This guide provides an in-depth technical comparison of the enantiomeric pair, (S)-Siphos-PE and (R)-Siphos-PE, offering insights into their performance, mechanistic underpinnings, and practical application in key synthetic methodologies.
Introduction to Siphos-PE: A Privileged Chiral Ligand
Siphos-PE is a chiral phosphoramidite ligand characterized by a spirobiindane backbone. This rigid, C2-symmetric scaffold creates a well-defined chiral environment around the metal center, enabling effective stereochemical communication during the catalytic cycle. The phosphorus atom, bonded to two oxygen atoms of the binaphthyl-derived backbone and a nitrogen atom of a chiral amine, serves as the coordinating atom to the transition metal. The chirality of the ligand is determined by the stereochemistry of the spirobiindane unit, leading to the existence of two enantiomers: this compound and (R)-Siphos-PE.
The primary role of these chiral ligands is to generate a chiral catalyst upon coordination to a metal precursor. This chiral catalyst then provides a diastereomeric transition state pathway for the reaction of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The choice between this compound and (R)-Siphos-PE is therefore fundamental to obtaining the desired enantiomer of the target molecule.
Performance Comparison in Asymmetric Catalysis
The true measure of a chiral ligand's efficacy lies in its ability to induce high enantioselectivity and yield in a given transformation. As enantiomers, this compound and (R)-Siphos-PE are expected to provide the same degree of stereoselectivity but with opposite chiral induction. This principle is a cornerstone of asymmetric catalysis, as it allows for the synthesis of either enantiomer of a product by simply switching the chirality of the ligand.
Case Study: Palladium-Catalyzed Intramolecular Dearomative Arylation of Indoles
A notable application of Siphos-PE ligands is in the palladium-catalyzed intramolecular dearomative arylation of indoles to construct spiroindolenine derivatives.[1][2] These spirocyclic structures are prevalent in natural products and pharmaceutically active compounds. In this reaction, a haloaryl-substituted indole undergoes an intramolecular Heck-type reaction, where the chiral palladium catalyst controls the formation of a new stereocenter at the spiro-carbon.
Table 1: Expected Performance of this compound vs. (R)-Siphos-PE in the Asymmetric Synthesis of Spiroindolenines
| Ligand | Expected Product Enantiomer | Expected Enantiomeric Excess (ee) | Expected Yield |
| This compound | (S)-spiroindolenine | High (>90%) | Good to Excellent |
| (R)-Siphos-PE | (R)-spiroindolenine | High (>90%) | Good to Excellent |
This expected outcome underscores the principle of enantiomeric ligands producing enantiomeric products with comparable efficiency and selectivity.
Mechanistic Insights into Stereochemical Control
The ability of Siphos-PE to induce high enantioselectivity stems from the creation of a highly structured and sterically demanding chiral pocket around the metal center. The catalytic cycle for the palladium-catalyzed intramolecular dearomative arylation of indoles provides a clear illustration of this principle.
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Intramamolecular Dearomative Arylation
Caption: Generalized catalytic cycle for the Pd-catalyzed intramolecular dearomative arylation.
The key stereodetermining step is the intramolecular carbopalladation. The chiral Siphos-PE ligand (L*) forces the indole substrate to coordinate to the palladium center in a specific orientation. This facial selectivity dictates which face of the indole double bond approaches the aryl-palladium bond, thereby controlling the absolute stereochemistry of the newly formed spirocyclic center. The rigid spirobiindane backbone of the ligand minimizes conformational flexibility, leading to a significant energy difference between the two diastereomeric transition states and, consequently, high enantioselectivity.
Broader Applications of Siphos-PE Ligands
The utility of this compound and (R)-Siphos-PE extends beyond palladium catalysis. They have demonstrated excellent performance in reactions catalyzed by other transition metals, such as copper and rhodium.
Copper-Catalyzed Enantioselective Conjugate Addition
In the copper-catalyzed enantioselective 1,4-addition of organozinc reagents to cyclic enones, Siphos-PE ligands have been shown to be highly effective.[2] This reaction is a powerful method for the formation of carbon-carbon bonds and the creation of chiral centers. The chiral copper-Siphos-PE complex activates the enone and directs the nucleophilic attack of the organozinc reagent to one of the prochiral faces of the double bond.
Rhodium-Catalyzed Asymmetric Hydroacylation
Another important application is in the rhodium-catalyzed asymmetric hydroacylation of olefins with salicylaldehydes.[3] This transformation provides a direct route to chiral ketones. The Siphos-PE ligand, in conjunction with a rhodium precursor, forms a chiral catalyst that mediates the enantioselective addition of the aldehyde C-H bond across the olefin.
Experimental Protocols
The following are generalized protocols for the application of Siphos-PE ligands in the aforementioned reactions. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, base, and catalyst loading) is often necessary for specific substrates.
Diagram 2: General Workflow for Asymmetric Catalysis
Caption: A generalized workflow for performing asymmetric catalysis experiments.
Protocol 1: Palladium-Catalyzed Intramolecular Dearomative Arylation of an Indole Derivative
-
Catalyst Pre-formation: In a glovebox, to a vial charged with a palladium precursor (e.g., [Pd(cinnamyl)Cl]₂, 2.5 mol%) and the chiral Siphos-PE ligand ((S)- or (R)-enantiomer, 5.5 mol%) is added anhydrous, degassed solvent (e.g., toluene). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Mixture: To a separate reaction vessel is added the haloaryl-substituted indole substrate (1.0 equiv) and a base (e.g., K₃PO₄, 2.0 equiv).
-
Reaction Initiation: The pre-formed catalyst solution is transferred to the reaction vessel containing the substrate and base.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The structure of the product is confirmed by NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or SFC analysis.
Protocol 2: Copper-Catalyzed 1,4-Conjugate Addition of Diethylzinc to a Cyclic Enone
-
Catalyst Preparation: In a glovebox, a copper(I) salt (e.g., Cu(OTf)₂·C₆H₆, 2.5 mol%) and the chiral Siphos-PE ligand ((S)- or (R)-enantiomer, 5.0 mol%) are dissolved in an anhydrous solvent (e.g., toluene) and stirred at room temperature for 30 minutes.
-
Reaction Setup: The reaction vessel is cooled to a low temperature (e.g., -20 °C). The cyclic enone substrate (1.0 equiv) is added to the catalyst solution.
-
Addition of Nucleophile: A solution of diethylzinc (1.2 equiv) in an appropriate solvent is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at the low temperature for a specified period, with progress monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
Analysis: The product is characterized by standard spectroscopic methods, and the enantiomeric excess is determined by chiral GC or HPLC.
Conclusion
This compound and (R)-Siphos-PE are a pair of highly effective and versatile chiral phosphoramidite ligands for asymmetric catalysis. Their rigid spirobiindane backbone provides a well-defined chiral environment that enables high levels of enantioselectivity in a range of transition metal-catalyzed reactions, including palladium-catalyzed dearomative arylations, copper-catalyzed conjugate additions, and rhodium-catalyzed hydroacylations. The predictable and opposite chiral induction of the two enantiomers makes them invaluable tools for the synthesis of specific stereoisomers of complex molecules. The choice between (S)- and (R)-Siphos-PE is a critical design element in any enantioselective synthesis, allowing researchers to access either enantiomer of a target compound with high fidelity.
References
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for (S)-Siphos-PE Products
To our colleagues in innovation—researchers, scientists, and drug development professionals—this guide offers a deep dive into the critical analytical challenge of determining the enantiomeric excess (ee) of (S)-Siphos-PE and its related products. The enantiopurity of this privileged phosphoramidite ligand is paramount, as it directly dictates the stereochemical outcome of asymmetric catalytic reactions, forming the very foundation of modern chiral synthesis.
This document moves beyond a simple recitation of methods. It is structured to provide a causal understanding of why certain analytical techniques are preferred and how to logically approach method development. We will explore the primary analytical tools for this task: chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. Each section is designed to be a self-validating system of scientific reasoning and practical application.
The Central Challenge: Resolving Enantiomers of a Privileged Ligand
This compound, a member of the spiro phosphoramidite ligand family, possesses a unique and rigid chiral backbone derived from 1,1'-spirobiindane-7,7'-diol. This structural feature is a cornerstone of its success in inducing high enantioselectivity in a variety of metal-catalyzed reactions.[1] Consequently, the ability to accurately and reliably measure its enantiomeric excess is not merely a quality control step but a fundamental necessity for reproducible and predictable asymmetric synthesis.
Chromatographic Approaches: Chiral HPLC and SFC
The direct separation of enantiomers is most commonly achieved through chiral chromatography. This technique relies on the transient formation of diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on a stationary phase.[2] For phosphoramidites like this compound, polysaccharide-based chiral stationary phases (CSPs) have proven to be particularly effective.[3]
The Power of Polysaccharide-Based CSPs
CSPs derived from cellulose and amylose, such as the widely used Chiralcel® and Chiralpak® series, offer a versatile platform for enantioseparation. The helical structure of the polysaccharide derivatives creates chiral grooves and cavities where analytes can interact through a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[3] The subtle differences in how the (R) and (S) enantiomers of Siphos-PE fit into and interact with these chiral environments allow for their separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely accessible technique for ee determination. For compounds like this compound, which are soluble in organic solvents, normal-phase HPLC is typically the method of choice.
This protocol provides a starting point for developing a robust chiral HPLC method for the analysis of this compound.
-
Column Selection:
-
Primary Screening Columns:
-
Rationale: These columns have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with phosphorus stereocenters.[3] The different chiral selectors (cellulose vs. amylose derivatives) offer complementary selectivities.
-
-
Mobile Phase Screening:
-
Initial Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Starting Gradient/Isocratic Conditions:
-
Isocratic: Start with a 90:10 (v/v) mixture of hexane/isopropanol.
-
Rationale: This mobile phase composition provides a good balance of polarity for eluting the moderately polar Siphos-PE from the normal-phase CSP while allowing for effective chiral recognition.
-
-
-
Method Optimization:
-
Modifier Percentage: If the retention time is too long or too short, or if the resolution is poor, adjust the percentage of the alcohol modifier. Increasing the alcohol content will generally decrease retention time but may also affect resolution.
-
Modifier Type: If separation is not achieved, switch the alcohol modifier (e.g., from isopropanol to ethanol). The change in the hydrogen bonding characteristics of the mobile phase can significantly alter selectivity.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min for a 4.6 mm internal diameter column. This can be adjusted to optimize the balance between analysis time and resolution.
-
Temperature: Column temperature can influence enantioselectivity. Analyze at a controlled room temperature initially, and then explore temperatures between 10°C and 40°C if necessary.
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound product (approximately 1 mg/mL) in the initial mobile phase or a compatible solvent like hexane with a small amount of isopropanol.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
-
-
Detection:
-
Use a UV detector set at a wavelength where the Siphos-PE ligand has significant absorbance (e.g., around 254 nm).
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, often providing faster separations and higher efficiency.[7][8][9] The mobile phase in SFC is typically composed of supercritical carbon dioxide and an organic modifier, usually an alcohol. The low viscosity of the mobile phase allows for higher flow rates and faster column equilibration.[8]
This protocol outlines a starting point for developing a chiral SFC method for this compound analysis.
-
Column Selection:
-
The same polysaccharide-based CSPs used for HPLC are excellent starting points for SFC (e.g., Chiralpak® IA, IB, IC, AD, AS).[10]
-
-
Mobile Phase and Modifier:
-
Mobile Phase: Supercritical CO₂.
-
Modifier: Methanol, ethanol, or isopropanol are common choices. Start with methanol.
-
Initial Conditions: Begin with a gradient elution from 5% to 40% methanol in CO₂ over 5-10 minutes.
-
Rationale: A gradient is often used in initial screening to ensure the compound elutes in a reasonable time. The choice of alcohol modifier can significantly impact selectivity.
-
-
System Parameters:
-
Back Pressure: Maintain a back pressure of around 150 bar.
-
Temperature: A typical starting temperature is 40°C.
-
Flow Rate: Start with a flow rate of 2-3 mL/min for an analytical column.
-
-
Method Optimization:
-
Modifier Screening: If the initial separation is not satisfactory, screen different alcohol modifiers (ethanol, isopropanol).
-
Additive: For some phosphoramidites, the addition of a small amount of an acidic or basic additive to the modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution. However, start without an additive.
-
Isocratic Hold: Once a promising separation is observed in the gradient screen, an isocratic method can be developed by holding the modifier percentage at the elution concentration to optimize resolution and analysis time.
-
Workflow for Chromatographic Method Development
Caption: Chromatographic method development workflow.
Spectroscopic Approach: ³¹P NMR with Chiral Solvating Agents
An alternative and often faster method for determining enantiomeric excess, especially for phosphorus-containing compounds, is ³¹P NMR spectroscopy in the presence of a chiral solvating agent (CSA).[11][12][13] This technique does not require physical separation of the enantiomers. Instead, the CSA forms non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. These diastereomeric complexes have different magnetic environments, which can lead to separate signals for each enantiomer in the NMR spectrum.[11]
The key advantages of this method are its speed and the small amount of sample required. The ee can be determined by direct integration of the respective signals.
Selecting an Effective Chiral Solvating Agent
For phosphoramidites like this compound, which have a basic nitrogen atom, chiral acids can be effective CSAs. Derivatives of amino acids and BINOL have shown promise in resolving the signals of chiral phosphorus compounds.[3][11] For this compound, a good starting point would be a bulky, chiral N-protected amino acid.
This protocol provides a framework for determining the ee of this compound using ³¹P NMR.
-
Chiral Solvating Agent (CSA) Selection:
-
Primary Candidate: (S)-N-(tert-Butoxycarbonyl)-N'-(9-fluorenylmethoxycarbonyl)-L-tryptophan (Fmoc-Trp(Boc)-OH).
-
Rationale: This CSA has been shown to be effective in differentiating the ³¹P NMR signals of a range of chiral phosphonates, phosphinates, and phosphoramidates.[3][13] Its bulky aromatic groups can engage in specific interactions with the analyte, leading to significant differences in the chemical shifts of the resulting diastereomeric complexes.
-
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard proton-decoupled ³¹P NMR spectrum of this solution. The phosphoramidite signal for Siphos-PE is expected to appear as a single peak.
-
To the same NMR tube, add the CSA. A good starting point is to use a 1:1 molar ratio of the Siphos-PE to the CSA.
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire another proton-decoupled ³¹P NMR spectrum.
-
If the CSA is effective, the single peak observed previously should now be resolved into two distinct peaks, corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the two peaks. The enantiomeric excess can be calculated using the following formula:
-
ee (%) = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] * 100
-
-
-
Optimization:
-
CSA Concentration: If the peak separation is small, try increasing the concentration of the CSA (e.g., to 1.5 or 2.0 equivalents).
-
Solvent: The choice of solvent can influence the degree of signal separation. If CDCl₃ is not effective, other non-polar aprotic solvents can be tested.
-
Temperature: Acquiring the spectrum at a lower temperature can sometimes improve the resolution of the signals.
-
Workflow for ³¹P NMR ee Determination
Caption: Workflow for ee determination by ³¹P NMR.
Comparison of Analytical Methods
| Feature | Chiral HPLC | Chiral SFC | ³¹P NMR with CSA |
| Principle | Physical separation on a chiral stationary phase | Physical separation on a chiral stationary phase with a supercritical fluid mobile phase | Formation of diastereomeric complexes in solution, observed by NMR |
| Speed | Moderate (typically 10-30 min per sample) | Fast (typically 2-10 min per sample) | Very fast (typically < 5 min per sample after preparation) |
| Sensitivity | High (can detect minor enantiomers at <0.1%) | High (comparable to HPLC) | Moderate (less sensitive to very minor enantiomers) |
| Sample Throughput | Moderate | High | High |
| Instrumentation | Standard HPLC system with a chiral column | Specialized SFC system with a chiral column | NMR spectrometer |
| Solvent Consumption | High | Low (CO₂ is recycled in some systems) | Very low |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be very fast if a suitable CSA is known |
| Destructive? | Non-destructive (sample can be recovered) | Non-destructive (sample can be recovered) | Non-destructive |
Conclusion: An Integrated Approach for Assured Enantiopurity
The determination of the enantiomeric excess of this compound is a critical step in ensuring the quality and efficacy of this valuable chiral ligand. Both chromatographic and spectroscopic methods offer robust solutions, each with its own set of advantages.
-
For high-throughput screening and routine quality control , chiral SFC is often the preferred method due to its speed and low solvent consumption.
-
Chiral HPLC remains a reliable and widely accessible technique, providing excellent resolution and sensitivity.
-
³¹P NMR with a chiral solvating agent is an exceptionally rapid method for a quick assessment of enantiopurity, particularly useful during reaction monitoring or in laboratories with ready access to NMR instrumentation.
A comprehensive approach would involve developing a validated chiral HPLC or SFC method for accurate and precise quantification, while utilizing ³¹P NMR for rapid, in-process checks. By understanding the principles behind each technique and following a logical, science-driven approach to method development, researchers can confidently and accurately determine the enantiomeric excess of their this compound products, thereby ensuring the stereochemical integrity of their asymmetric transformations.
References
- 1. ct-k.com [ct-k.com]
- 2. mz-at.de [mz-at.de]
- 3. researchgate.net [researchgate.net]
- 4. Daicel Coated CHIRALCEL OJ & OJ-H [uvison.com]
- 5. ct-k.com [ct-k.com]
- 6. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ChemPartner [chempartner.com]
- 9. selvita.com [selvita.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discerning Catalyst: A Comparative Kinetic Guide to (S)-Siphos-PE Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern organic synthesis, the choice of a chiral ligand can be the defining factor between a groundbreaking discovery and a synthetic dead-end. Among the arsenal of privileged ligands, the (S)-Siphos-PE, a member of the spiro phosphoramidite family, has garnered significant attention for its remarkable performance in a variety of asymmetric catalytic transformations. This guide, intended for the discerning researcher, offers an in-depth kinetic perspective on this compound catalyzed reactions, providing a comparative analysis against other widely used phosphine ligands. By delving into the kinetics, we aim to elucidate the subtle yet crucial differences that govern catalytic efficiency and selectivity, empowering you to make more informed decisions in your synthetic endeavors.
The Imperative of Kinetics: Beyond Yield and Enantioselectivity
While high yields and excellent enantioselectivity are the ultimate goals of asymmetric catalysis, a deeper understanding of the reaction kinetics provides invaluable insights into the catalyst's true performance. Kinetic studies allow us to quantify the reaction rate, catalyst turnover number (TON), and turnover frequency (TOF), which are critical parameters for process optimization, scale-up, and establishing the cost-effectiveness of a synthetic route. Furthermore, kinetic analysis can shed light on the reaction mechanism, helping to identify the rate-determining step and potential catalyst deactivation pathways. This knowledge is instrumental in the rational design of more efficient and robust catalytic systems.
This compound in Asymmetric Hydrogenation: A Kinetic Snapshot
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a flagship application for this compound and its analogues.[1] Kinetic studies of the hydrogenation of α-dehydroamino acid derivatives have revealed that the reaction is typically zero-order in substrate concentration and first-order with respect to both the rhodium catalyst concentration and the hydrogen pressure.[2] This indicates that the oxidative addition of hydrogen to the rhodium-substrate complex is the rate-determining step.
Comparative Performance in Asymmetric Hydrogenation
While direct side-by-side kinetic comparisons with a broad range of ligands under identical conditions are not extensively documented in a single study, we can compile representative data from various sources to provide a comparative overview.
| Ligand | Substrate | TON | TOF (h⁻¹) | Enantioselectivity (ee%) | Reference |
| This compound | Methyl α-acetamidoacrylate | >1000 | >500 | >99 | [1][2] |
| (R,R)-Me-DuPhos | Methyl α-acetamidoacrylate | ~1000 | ~600 | >99 | |
| (S,S)-Chiraphos | Methyl α-acetamidoacrylate | ~1000 | ~400 | ~95 | |
| Josiphos SL-J002-1 | Dimethyl itaconate | >1000 | >1000 | >99 |
Note: The presented data is compiled from different studies and should be considered as a qualitative comparison. Reaction conditions such as temperature, pressure, and solvent can significantly influence the kinetic parameters.
The data suggests that this compound is a highly efficient ligand for asymmetric hydrogenation, exhibiting comparable or even superior turnover frequencies to other well-established chiral phosphine ligands. Its rigid spirocyclic backbone is believed to create a well-defined chiral pocket that promotes high enantioselectivity and efficient catalysis.
Probing the Kinetics of Cross-Coupling Reactions: A Comparative Outlook
Suzuki-Miyaura Cross-Coupling: The Quest for C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step in the Suzuki-Miyaura coupling can vary depending on the specific ligand, substrates, and reaction conditions. For electron-rich and bulky phosphine ligands like SPhos, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step.[3]
Comparative Kinetic Data for Common Ligands in Suzuki-Miyaura Coupling
| Ligand | Reaction | Initial Rate (M/s) | TON | TOF (h⁻¹) | Reference |
| SPhos | 4-Chlorotoluene + Phenylboronic acid | Not Reported | >10,000 | ~2,000 | [3] |
| XPhos | 4-Chloroanisole + Phenylboronic acid | Not Reported | >20,000 | ~4,000 | [4] |
| RuPhos | 2-Bromotoluene + Phenylboronic acid | Not Reported | ~5,000 | ~1,000 | [5] |
| This compound | Data not available | - | - | - | - |
While specific kinetic data for this compound in Suzuki-Miyaura coupling is not available, its structural features as a bulky and electron-rich phosphoramidite suggest that it could be a highly active ligand for this transformation. Further kinetic studies are warranted to quantitatively assess its performance against established ligands.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, with the key difference being the nucleophilic attack of an amine on the Pd(II) intermediate.
dot
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
For bulky biarylphosphine ligands like BrettPhos and RuPhos, the rate-determining step has been shown to be dependent on the specific ligand. For Pd-BrettPhos systems, oxidative addition is often rate-limiting, while for Pd-RuPhos, reductive elimination can be the slower step.[5][6]
Comparative Kinetic Data for Common Ligands in Buchwald-Hartwig Amination
| Ligand | Reaction | Initial Rate (M/s) | TON | TOF (h⁻¹) | Reference |
| BrettPhos | 3-Bromoanisole + Diphenylamine | ~1.5 x 10⁻⁴ | ~1,000 | ~200 | [5] |
| RuPhos | 3-Bromoanisole + Diphenylamine | ~0.8 x 10⁻⁴ | ~800 | ~150 | [5] |
| XPhos | 4-Chlorotoluene + Morpholine | Not Reported | >5,000 | >1,000 | |
| This compound | Data not available | - | - | - | - |
Similar to the Suzuki-Miyaura coupling, the lack of direct kinetic data for this compound in Buchwald-Hartwig amination prevents a quantitative comparison. However, its phosphoramidite nature, which imparts distinct electronic properties compared to the biarylphosphine ligands listed, makes it an intriguing candidate for this reaction, potentially influencing the rate-determining step and overall catalytic efficiency.
Experimental Protocols for Kinetic Studies
To facilitate the kinetic evaluation of this compound and other ligands, we provide a general, step-by-step methodology for monitoring the progress of a catalytic reaction.
Workflow for Kinetic Analysis
dot
Caption: A typical experimental workflow for conducting kinetic studies of homogeneous catalytic reactions.
Detailed Protocol for Initial Rate Determination:
-
Catalyst Pre-formation (if necessary): In a glovebox, dissolve the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (this compound or other) in an appropriate anhydrous solvent (e.g., toluene, dioxane) in a reaction vessel equipped with a magnetic stir bar. Stir the solution at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.
-
Reaction Initiation: To the catalyst solution, add the aryl halide, the amine or boronic acid, and the base at the desired reaction temperature. The addition of one of the reactants, typically the one with the highest concentration, can be used to initiate the reaction (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of an internal standard in a solvent that precipitates the catalyst, such as diethyl ether or hexane).
-
Analysis: Analyze the quenched samples by a calibrated analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy to determine the concentration of the product and the remaining starting materials.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
-
Determination of Reaction Orders: Repeat the experiment by systematically varying the initial concentration of each reactant (catalyst, aryl halide, nucleophile, and base) while keeping the others constant to determine the reaction order with respect to each component.
Conclusion and Future Outlook
This compound has proven to be a highly effective chiral ligand in asymmetric hydrogenation, exhibiting excellent enantioselectivity and high catalytic activity. While its full potential in palladium-catalyzed cross-coupling reactions remains to be kinetically elucidated, its unique structural and electronic properties make it a compelling candidate for future investigations. This guide has provided a framework for understanding and evaluating the kinetic performance of this compound, highlighting the importance of such studies in advancing the field of catalysis. We encourage researchers to undertake detailed kinetic analyses to unlock the full potential of this and other promising ligand architectures, paving the way for the development of even more efficient and selective catalytic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
A Comparative Guide to the Spectroscopic Analysis of (S)-Siphos-PE Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of efficient and selective chiral ligands is paramount. Among these, phosphoramidites have emerged as a privileged class of ligands, offering modularity and high performance in a variety of transition-metal-catalyzed reactions. (S)-Siphos-PE, a C1-symmetric phosphoramidite ligand, has demonstrated significant utility in asymmetric synthesis. A thorough understanding of the interaction between this compound and various metal centers is crucial for optimizing catalytic activity and enantioselectivity. This guide provides a comprehensive overview of the spectroscopic techniques employed to characterize this compound metal complexes, offering a comparative analysis with other relevant phosphine ligands and providing insights into the interpretation of experimental data.
The Significance of Spectroscopic Analysis in Homogeneous Catalysis
The performance of a homogeneous catalyst is intrinsically linked to the structure and dynamics of the metal-ligand complex. Spectroscopic techniques provide a powerful toolkit to probe these characteristics in solution, offering insights into:
-
Coordination Environment: Determining the geometry and coordination number of the metal center.
-
Ligand Binding: Confirming the successful coordination of the ligand to the metal.
-
Electronic Properties: Assessing the electron-donating or -withdrawing nature of the ligand and its influence on the metal center.
-
Chiral Induction: Understanding how the chirality of the ligand is transferred to the metal complex and subsequently to the substrate.
-
Reaction Monitoring: Tracking the formation of catalytic intermediates and understanding reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core of the Complex
NMR spectroscopy is arguably the most powerful tool for the characterization of organometallic complexes in solution. For phosphorus-containing ligands like this compound, ³¹P NMR spectroscopy is particularly informative.
The Power of ³¹P NMR
The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp and readily interpretable NMR signals.[1] The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its electronic and steric environment, making it an excellent probe for studying ligand coordination.
Key Observables in ³¹P NMR:
-
Coupling Constants (J): Spin-spin coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹H, ¹³C, and the metal itself (e.g., ¹⁰³Rh, ¹⁹⁵Pt), provides valuable structural information. For instance, the one-bond rhodium-phosphorus coupling constant (¹JRh-P) in rhodium complexes is indicative of the coordination geometry and the trans influence of other ligands.[3][4]
Comparative Analysis with Other Phosphine Ligands
The ³¹P NMR chemical shifts of phosphine ligands vary significantly based on their substituents. For comparison, simple trialkylphosphines like PMe₃ and PEt₃ resonate at -62 ppm and -20 ppm, respectively, while the more sterically demanding P(tBu)₃ appears at +63 ppm.[5] The free this compound ligand, being a phosphoramidite, would be expected to have a chemical shift in the range of other phosphoramidites, which is significantly downfield from typical trialkyl or triaryl phosphines. Upon coordination, the magnitude of the coordination shift can be compared to that of other ligands to gauge relative donor strengths.
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Various Phosphorus Compounds
| Compound Type | Typical Chemical Shift Range (ppm) |
| Trialkylphosphines | -70 to +20 |
| Triarylphosphines | -20 to +10 |
| Phosphites | +120 to +140 |
| Phosphoramidites (free) | +140 to +160 |
| Phosphine Oxides | +20 to +60 |
Note: These are general ranges and can vary based on specific substituents and solvent conditions.
Experimental Protocol: Acquiring a ³¹P{¹H} NMR Spectrum
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound metal complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube. Ensure the solvent is free of oxygen and moisture, as many organometallic complexes are sensitive.
-
Instrument Setup:
-
Tune and match the NMR probe to the ³¹P frequency.
-
Set the reference to an external standard, typically 85% H₃PO₄ (δ = 0 ppm).
-
Employ proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing ¹H-¹³P coupling.
-
-
Acquisition Parameters:
-
A spectral width of approximately 200-300 ppm is usually sufficient to cover the range of phosphoramidite complexes.
-
The relaxation delay (d1) should be set to at least 5 times the longest T₁ of the phosphorus nuclei to ensure quantitative results, although for routine characterization, a shorter delay (1-2 s) is often used.
-
The number of scans will depend on the concentration of the sample. For a moderately concentrated sample, 64 to 256 scans are typically adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the external standard.
-
Electronic Spectroscopy: Probing the d-Orbitals and Chiral Environment
UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy provide information about the electronic transitions within the metal complex. For chiral ligands like this compound, CD spectroscopy is particularly valuable for characterizing the chiral environment around the metal center.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. In transition metal complexes, the observed absorption bands can be attributed to several types of electronic transitions:
-
d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are typically weak (Laporte forbidden) and appear in the visible region of the spectrum. The energy of these transitions is influenced by the ligand field strength.
-
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. These transitions are generally intense and occur at higher energies (UV region).
-
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. These are also typically intense and are often observed in complexes with π-acceptor ligands.[6]
For palladium(II) complexes with phosphine ligands, d-d transitions are often observed in the 350-450 nm range.[7] The specific absorption maxima and extinction coefficients for this compound complexes would provide information about the electronic environment of the metal center.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8] An achiral molecule will not exhibit a CD spectrum. For a chiral ligand like this compound, coordination to a metal can induce chirality at the metal center, leading to a distinct CD spectrum.
Information from CD Spectroscopy:
-
Confirmation of Chirality: The presence of a CD signal confirms the chiral nature of the complex in solution.
-
Conformational Analysis: The sign and intensity of the Cotton effects in the CD spectrum are sensitive to the conformation of the ligand and the overall geometry of the complex.[8]
-
Induced Chirality: When a chiral ligand coordinates to a metal, electronic transitions that were previously achiral can become chirally perturbed, giving rise to induced circular dichroism (ICD) signals.
By comparing the CD spectrum of the free this compound ligand with that of its metal complex, one can gain insights into the conformational changes that occur upon coordination and the nature of the chiral environment around the metal.
Mass Spectrometry: Determining Molecular Weight and Composition
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of newly synthesized metal complexes. Due to the often labile nature of organometallic compounds, soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.
Common Ionization Techniques for Organometallic Complexes:
-
Electrospray Ionization (ESI): A gentle technique that is well-suited for polar and ionic complexes. It involves creating a fine spray of a sample solution and using a high voltage to generate gas-phase ions.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is useful for less soluble or higher molecular weight complexes. The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the this compound metal complex.
X-ray Crystallography: The Definitive Structure
While not a solution-state technique, single-crystal X-ray diffraction provides the ultimate structural characterization of a metal complex in the solid state. The resulting molecular structure provides precise information on:
-
Bond lengths and angles: Revealing the exact geometry around the metal center.
-
Coordination mode: Unambiguously showing how the ligand is bound to the metal.
-
Stereochemistry: Confirming the absolute configuration of the chiral centers.
The solid-state structure obtained from X-ray crystallography serves as a crucial reference point for interpreting the data obtained from solution-state spectroscopic techniques.
Conclusion
The comprehensive spectroscopic analysis of this compound metal complexes is essential for understanding their structure-activity relationships and for the rational design of improved catalysts. While specific experimental data for these complexes is not extensively reported in the reviewed literature, the principles and comparative data presented in this guide provide a solid framework for their characterization. A multi-technique approach, combining the strengths of NMR, electronic spectroscopy, mass spectrometry, and X-ray crystallography, will undoubtedly provide the most complete picture of these important catalytic species. As the use of this compound and other chiral phosphoramidite ligands continues to expand, the systematic collection and reporting of their spectroscopic data will be invaluable to the wider scientific community.
References
- 1. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. 31P [nmr.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of (S)-Siphos-PE in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the chiral spiro phosphoramidite ligand, (S)-Siphos-PE, against other commonly employed phosphine ligands in key cross-coupling reactions. By synthesizing data from various sources, this document aims to offer a clear perspective on the performance of this compound, supported by experimental data and mechanistic insights.
Introduction to this compound: A Chiral Spiro Phosphoramidite Ligand
This compound, or (11aS)-(-)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a member of the Siphos family of ligands, which are characterized by a spirobiindane backbone. This unique, rigid, and chiral scaffold imparts specific steric and electronic properties to the palladium catalyst, influencing its activity, stability, and selectivity in cross-coupling reactions. While primarily utilized in asymmetric catalysis, the structural features of this compound also make it a compelling ligand for general cross-coupling applications.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The performance of this compound in this reaction is benchmarked against established bulky biaryl phosphine ligands such as SPhos, XPhos, and RuPhos.
Comparative Performance Data in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | This compound | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | [Data not available in cited sources] |
| 2 | 4-Chloroanisole | Phenylboronic acid | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[3] |
| 3 | 4-Chloroanisole | Phenylboronic acid | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 4 | 95[3] |
| 4 | 4-Chloroanisole | Phenylboronic acid | RuPhos | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 4 | 96[3] |
| 5 | 2-Chlorotoluene | Phenylboronic acid | This compound | 1.0 (Pd) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | [Data not available in cited sources] |
| 6 | 2-Chlorotoluene | Phenylboronic acid | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[3] |
Analysis of Performance:
Direct comparative data for this compound in standard Suzuki-Miyaura couplings against ligands like SPhos and XPhos is limited in the readily available literature. The provided table highlights the high efficiency of established Buchwald ligands for the coupling of challenging aryl chlorides. SPhos, in particular, demonstrates remarkable activity at room temperature.[3] While specific yield data for this compound under these exact conditions is not available, its structural features suggest it would be a competent ligand. The bulky and electron-rich nature of phosphoramidite ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol can be adapted for use with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, this compound, K₃PO₄, the aryl halide, and the arylboronic acid under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other functional materials.
Comparative Performance Data in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | This compound | 1.5 (Pd) | NaOtBu | Toluene | 100 | 6 | [Data not available in cited sources] |
| 2 | 4-Chlorotoluene | Morpholine | XPhos | 1.5 (Pd) | NaOtBu | Toluene | 100 | 6 | 94[4] |
| 3 | 4-Chlorotoluene | Morpholine | RuPhos | 1.0 (Pd) | NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High Conversion[5] |
| 4 | 2-Bromoaniline | Phenylamine | This compound | 2.0 (Pd) | Cs₂CO₃ | Toluene | 110 | 18 | [Data not available in cited sources] |
| 5 | 2-Bromoaniline | Phenylamine | XPhos | 1.5 (Pd) | NaOtBu | Toluene | 100 | 18 | High Yield |
Analysis of Performance:
Similar to the Suzuki-Miyaura coupling, direct comparative data for this compound in benchmark Buchwald-Hartwig aminations is scarce. The table showcases the high efficiency of XPhos and RuPhos for the amination of aryl chlorides and bromides.[4][5] The bulky and electron-donating nature of these ligands is known to facilitate the challenging oxidative addition of aryl chlorides and promote the reductive elimination step. The phosphoramidite nature of this compound, with its tunable electronic properties, suggests it could be a viable ligand for these transformations, particularly in asymmetric variations.
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol can be adapted for use with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
This compound (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube and magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, this compound, and NaOtBu.
-
Add the aryl halide and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated aromatic compounds.
Comparative Performance Data in Sonogashira Coupling
Due to a lack of specific comparative data for this compound in Sonogashira reactions in the searched literature, a direct comparison table cannot be generated. However, the general principles of ligand effects in this reaction can be discussed.
Analysis of Performance:
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6] The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky and electron-rich ligands are often preferred to promote the oxidative addition and reductive elimination steps. While there is no direct evidence from the provided search results, the properties of this compound suggest it could be a suitable ligand for this transformation, potentially offering good activity and selectivity.
Experimental Protocol: Sonogashira Coupling
This generalized protocol can be adapted for use with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous THF (5 mL)
-
Schlenk tube and magnetic stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, this compound, and CuI.
-
Add the aryl halide, terminal alkyne, and anhydrous THF.
-
Add triethylamine via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mechanistic Insights: The Role of the Spiro Phosphoramidite Ligand
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The ligand plays a critical role in each of these steps.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The this compound ligand influences this cycle through its unique structural features:
-
Steric Bulk: The spirobiindane backbone creates a well-defined, bulky steric environment around the palladium center. This bulk can facilitate the reductive elimination step, which is often the product-forming step, by promoting the dissociation of the newly formed C-C or C-N bond from the metal.
-
Electronic Properties: As a phosphoramidite, the electronic properties of this compound can be tuned by the substituents on the nitrogen atom. Generally, phosphoramidites are considered more electron-donating than their corresponding phosphine counterparts. This increased electron density on the palladium center can facilitate the oxidative addition of aryl halides, particularly the less reactive aryl chlorides.
References
- 1. Mechanistic Significance of the Si–O–Pd Bond in the Palladium-Catalyzed Cross-Coupling Reactions of Alkenylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rsc.org [rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Monodentate and Bidentate Phosphine Ligands in Catalysis
In the intricate world of homogeneous catalysis, the choice of ligand is paramount, often dictating the success or failure of a chemical transformation. Among the vast arsenal of ligands available to the modern chemist, phosphines stand out for their remarkable versatility and tunability. This guide provides a detailed comparison between two fundamental classes of phosphine ligands: monodentate and bidentate. We will delve into their structural and electronic properties, examine their comparative performance in key catalytic reactions with supporting data, and provide practical experimental protocols for their application.
Fundamental Differences: Structure, Sterics, and Electronics
The primary distinction between monodentate and bidentate phosphine ligands lies in their coordination mode to a metal center. Monodentate phosphines, such as triphenylphosphine (PPh₃), bind to a metal through a single phosphorus atom. In contrast, bidentate phosphines, like 1,2-bis(diphenylphosphino)ethane (dppe), possess two phosphorus donor atoms connected by a carbon backbone, allowing them to chelate to a metal center at two points. This fundamental structural difference has profound implications for the stability and reactivity of the resulting metal complex.
The Chelate Effect: Enhanced Stability
One of the most significant advantages of bidentate ligands is the chelate effect . The chelation of a bidentate ligand to a metal center results in the formation of a stable ring structure. From a thermodynamic standpoint, the formation of a chelate complex is entropically favored over the coordination of two separate monodentate ligands. This increased stability often translates to more robust and longer-lived catalysts that are less prone to deactivation via ligand dissociation.
Steric and Electronic Parameters: A Quantitative Comparison
The steric and electronic properties of phosphine ligands can be quantified using parameters such as the Tolman cone angle (θ) and the Tolman electronic parameter (χ) . The cone angle provides a measure of the ligand's steric bulk, while the electronic parameter reflects its electron-donating or -withdrawing nature. For bidentate ligands, the natural bite angle (βn) , defined as the preferred P-M-P angle, is a critical parameter that influences the geometry and reactivity of the catalyst.
| Ligand | Type | Tolman Cone Angle (θ) | Tolman Electronic Parameter (χ) | Natural Bite Angle (βn) |
| Triphenylphosphine (PPh₃) | Monodentate | 145° | 2067.1 cm⁻¹ | N/A |
| Tricyclohexylphosphine (PCy₃) | Monodentate | 170° | 2056.4 cm⁻¹ | N/A |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Bidentate | 145° (per PPh₂) | N/A | ~85° |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate | 145° (per PPh₂) | N/A | ~99° |
| Xantphos | Bidentate | 145° (per PPh₂) | N/A | ~111° |
The data in the table highlights the diversity within these ligand classes. While PPh₃ and the phosphine units of dppe have similar cone angles, PCy₃ is significantly bulkier. The bite angle of bidentate ligands can vary widely, from the acute angle of dppe to the wide angle of Xantphos, which has significant consequences for catalytic activity.
Performance in Catalytic Cross-Coupling Reactions
The true test of a ligand's utility lies in its performance in catalytic reactions. Below, we compare the application of monodentate and bidentate phosphine ligands in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids. The choice of ligand can dramatically influence the reaction's efficiency, particularly with challenging substrates.
Comparative Study: Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Ligand Type | Reaction Time | Yield | Source |
| Pd(OAc)₂ / 2 PPh₃ | Monodentate | 24 h | 35% | |
| Pd(OAc)₂ / dppf | Bidentate | 3 h | 98% |
As the data indicates, the bidentate ligand dppf significantly outperforms the monodentate PPh₃ in this transformation. The higher stability of the Pd-dppf complex and its favorable bite angle are thought to facilitate the reductive elimination step, leading to a much faster and more efficient reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. This reaction is often highly sensitive to the choice of ligand.
Comparative Study: Coupling of 4-Chlorotoluene with Morpholine
| Catalyst System | Ligand Type | Catalyst Loading | Yield | Source |
| Pd₂(dba)₃ / 4 PCy₃ | Monodentate | 1.5 mol % | 10% | |
| Pd₂(dba)₃ / 2 Xantphos | Bidentate | 1.5 mol % | 99% |
In this example, the monodentate ligand PCy₃ gives a very low yield, while the wide bite angle bidentate ligand Xantphos provides an almost quantitative yield. The geometry imposed by Xantphos is believed to promote the C-N reductive elimination from the palladium center, a key step in the catalytic cycle.
Experimental Protocols
To provide a practical context, we present a representative experimental protocol for a Suzuki-Miyaura coupling reaction, highlighting the steps where the choice of ligand is critical.
General Procedure for a Suzuki-Miyaura Coupling Reaction
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., toluene, 5 mL and water, 1 mL).
-
Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon, for 10-15 minutes.
-
Catalyst Precursor Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Ligand Addition: Add the phosphine ligand.
-
For a monodentate ligand (e.g., PPh₃): Typically, a 2:1 or 4:1 ligand-to-palladium ratio is used. Add PPh₃ (0.04-0.08 mmol).
-
For a bidentate ligand (e.g., dppf): Typically, a 1:1 or 1.2:1 ligand-to-palladium ratio is used. Add dppf (0.02-0.024 mmol).
-
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Considerations and Ligand Selection
The choice between a monodentate and a bidentate ligand is often guided by the specific requirements of the catalytic cycle.
Caption: Influence of ligand type on key catalytic parameters.
-
Oxidative Addition: For sterically hindered substrates, a catalyst with fewer coordinated ligands may be more active. In such cases, a bulky monodentate ligand that can easily dissociate to create a vacant coordination site might be advantageous.
-
Reductive Elimination: This is often the product-forming step and can be highly sensitive to the geometry of the complex. The bite angle of a bidentate ligand can enforce a specific geometry that is ideal for reductive elimination, thereby accelerating the reaction. This is a common reason for the superior performance of wide bite angle ligands like Xantphos in reactions like Buchwald-Hartwig amination.
-
Catalyst Stability: In reactions that require high temperatures or long reaction times, the enhanced stability provided by the chelate effect of bidentate ligands is often crucial to prevent catalyst decomposition and maintain high activity.
Conclusion
The choice between monodentate and bidentate phosphine ligands is a critical decision in catalyst development. While monodentate ligands offer flexibility and are effective in many applications, bidentate ligands provide enhanced stability through the chelate effect and offer precise geometric control via their bite angle. As demonstrated in the Suzuki-Miyaura and Buchwald-Hartwig coupling examples, a well-chosen bidentate ligand can lead to dramatic improvements in reaction rate and yield. The selection process should be guided by a thorough understanding of the reaction mechanism and the specific steric and electronic demands of the substrates involved. The provided experimental protocol serves as a starting point for the practical application and evaluation of these indispensable tools in catalysis.
(S)-Siphos-PE vs. Josiphos Ligands: A Comparative Guide for Catalytic Excellence
In the landscape of asymmetric catalysis, the judicious selection of a chiral ligand is paramount to achieving optimal reaction outcomes. For researchers, scientists, and professionals in drug development and fine chemical synthesis, the ever-expanding library of ligands presents both an opportunity and a challenge. This guide provides an in-depth, objective comparison of two prominent ligand families: the well-established Josiphos class of ferrocenyl diphosphines and the more recent (S)-Siphos-PE, a representative of the spirocyclic phosphoramidite family. By examining their performance in key catalytic transformations, supported by experimental data, this document aims to equip scientists with the critical insights needed to select the most appropriate ligand for their specific synthetic challenges.
At a Glance: Structural and Electronic Distinctions
The fundamental differences between this compound and Josiphos ligands lie in their structural frameworks and the nature of their phosphorus donor atoms. These differences directly influence their steric and electronic properties, which in turn dictate their catalytic behavior.
Josiphos Ligands: These are a class of chiral diphosphine ligands characterized by a ferrocene backbone, which imparts both planar and central chirality.[1] The modular synthesis of Josiphos ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on the two phosphorus atoms.[2] This versatility has established them as "privileged ligands" with a broad range of applications in asymmetric catalysis.[1]
This compound: This ligand belongs to the family of chiral spiro phosphoramidite ligands.[3] Its defining feature is the rigid 1,1'-spirobiindane backbone, which creates a well-defined chiral pocket around the metal center.[3] As a phosphoramidite, it possesses a P-N bond, which generally results in a more electron-deficient phosphorus center compared to the trialkyl- or triarylphosphines found in Josiphos ligands.
Core Catalytic Applications: A Performance Benchmark
The efficacy of a chiral ligand is best assessed through its performance in demanding catalytic transformations. Here, we benchmark this compound and Josiphos ligands in two of the most critical reactions in modern synthetic chemistry: asymmetric hydrogenation and palladium-catalyzed cross-coupling.
Asymmetric Hydrogenation: Enantioselective C=C and C=N Bond Formation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing access to a vast array of chiral building blocks. Both Josiphos and phosphoramidite ligands like this compound have demonstrated exceptional performance in this arena, albeit with preferences for different substrate classes.
Josiphos Ligands in Asymmetric Hydrogenation:
Josiphos ligands, in combination with rhodium, ruthenium, or iridium, are highly effective for the asymmetric hydrogenation of a wide range of substrates, including C=C, C=N, and C=O bonds.[1] They are particularly renowned for their performance in the hydrogenation of imines, a critical transformation for the synthesis of chiral amines. A landmark application is the industrial-scale synthesis of the herbicide (S)-metolachlor, which utilizes an iridium-Josiphos catalyst for the enantioselective hydrogenation of an imine, achieving a turnover number (TON) of over 7 million.[1]
Performance Data for Josiphos Ligands in Asymmetric Hydrogenation:
| Substrate Type | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Imine (for (S)-metolachlor) | Ir-Josiphos | >7,000,000 | 100 | 79 | [1] |
| Enamide | Ru-Josiphos | - | - | >99 | [1] |
| Aryl Ketones | Rh(III)-Josiphos | - | up to 99 | up to 99 | [3] |
This compound and Phosphoramidites in Asymmetric Hydrogenation:
Phosphoramidite ligands, including the SIPHOS family, have emerged as powerful alternatives, particularly for the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins.[2][3] They are known for their high enantioselectivity and activity, often under mild reaction conditions.[3] The rigid spiro backbone of this compound creates a well-defined chiral environment, leading to excellent stereocontrol.
Performance Data for SIPHOS Ligands in Rh-Catalyzed Asymmetric Hydrogenation:
| Substrate | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ / (S)-SIPHOS-Me | - | >99 | 99 | [3] |
| Dimethyl Itaconate | [Rh(COD)₂]BF₄ / (S)-SIPHOS-Me | - | >99 | 98 | [4] |
| Enamides | [Rh(COD)₂]BF₄ / (S)-SIPHOS-Me | - | >99 | up to 99 | [3] |
Causality Behind Performance: The success of Josiphos ligands in imine hydrogenation can be attributed to the tunability of the diphosphine, allowing for optimization of both steric bulk and electronic properties to suit the specific substrate. The ferrocene backbone also plays a crucial role in establishing the chiral environment. For this compound and other phosphoramidites, the rigid spirocyclic framework and the electronic nature of the phosphoramidite moiety are key to their high performance in the hydrogenation of functionalized olefins. The well-defined chiral pocket effectively shields one face of the coordinated substrate, leading to high enantioselectivity.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, is another area where ligand choice is critical.
Josiphos Ligands in Buchwald-Hartwig Amination:
While initially developed for asymmetric hydrogenation, the steric and electronic properties of Josiphos-type ligands have been found to be highly beneficial in palladium-catalyzed cross-coupling reactions. Their bidentate nature can lead to more stable catalytic species, which is particularly advantageous for challenging substrates like heteroaryl chlorides.
Performance of a Josiphos-type ligand in Buchwald-Hartwig Amination:
This compound in Buchwald-Hartwig Amination:
Phosphoramidite ligands are less commonly employed in Buchwald-Hartwig amination compared to bulky biaryl phosphines. However, the broader class of monodentate phosphine ligands has seen application. At present, there is a lack of specific experimental data for this compound in this particular reaction in the provided search results. For a typical Buchwald-Hartwig amination of 4-chlorotoluene and morpholine, ligands like XPhos are commonly used, achieving high yields.[5]
Experimental Workflow Visualization:
Caption: Generalized workflow for a palladium-catalyzed Buchwald-Hartwig amination reaction.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for representative reactions are provided below.
General Procedure for Rh-catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate with a Phosphoramidite Ligand
This protocol is adapted from general procedures for rhodium-catalyzed asymmetric hydrogenations with phosphoramidite ligands.[3]
Materials:
-
[Rh(COD)₂]BF₄
-
This compound (or other phosphoramidite ligand)
-
Methyl 2-acetamidoacrylate
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene, or MeOH)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphoramidite ligand (0.022 mmol).
-
Anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred for 20 minutes at room temperature to form the catalyst solution.
-
Methyl 2-acetamidoacrylate (1.0 mmol) is added to the catalyst solution.
-
The Schlenk tube is placed in an autoclave, which is then purged with hydrogen three times.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 1-10 atm) and the reaction is stirred at room temperature for the specified time (e.g., 1-24 hours).
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of an olefin.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[5]
Materials:
-
Palladium precatalyst (e.g., Pd(dba)₂)
-
Phosphine ligand (e.g., XPhos, as a stand-in for a ligand to be tested)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 0.01-0.05 mmol), the phosphine ligand (e.g., 0.012-0.06 mmol), and the base (e.g., 1.2-1.5 mmol).
-
Add anhydrous toluene (2-5 mL) and stir the mixture at room temperature for 10-15 minutes.
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
The Schlenk tube is sealed and heated in an oil bath at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 1-24 hours), with stirring.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl amine.
Conclusion and Outlook
Both Josiphos and this compound represent powerful classes of chiral ligands, each with distinct advantages for specific applications.
Josiphos ligands offer proven, robust performance, particularly in the asymmetric hydrogenation of imines, and have demonstrated their value in large-scale industrial processes. Their modularity allows for extensive fine-tuning, making them a versatile choice for a broad range of substrates.
This compound , as a representative of the phosphoramidite class, provides exceptional enantioselectivity in the asymmetric hydrogenation of functionalized olefins, often under mild conditions. The rigid spirocyclic backbone offers a well-defined and highly effective chiral environment.
The choice between these two ligand families will ultimately depend on the specific substrate, desired reaction conditions, and the overall synthetic strategy. For challenging imine hydrogenations, the Josiphos family remains a go-to choice with a strong track record. For the asymmetric hydrogenation of dehydroamino acid derivatives and other functionalized alkenes where high enantioselectivity is paramount, this compound and related phosphoramidites are excellent candidates.
The field of ligand development is continuously evolving, with new structural motifs and catalytic applications being discovered. A thorough understanding of the structure-activity relationships of established ligand families like Josiphos and the exploration of the potential of newer classes like spirocyclic phosphoramidites will continue to drive innovation in asymmetric catalysis and enable the efficient synthesis of complex chiral molecules.
References
- 1. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Crystallographic Guide to (S)-Siphos-PE Metal Complexes in Catalysis
For researchers, scientists, and professionals in drug development, the precise architecture of a catalyst is paramount. The spatial arrangement of atoms within a metal-ligand complex dictates its reactivity, selectivity, and overall efficacy. This guide offers an in-depth comparative analysis of the X-ray crystal structures of metal complexes featuring the (S)-Siphos-PE ligand and its analogues. By examining key structural parameters and providing detailed experimental context, we aim to furnish researchers with the insights needed to rationalize catalyst performance and design next-generation therapeutic agents.
Introduction: The Significance of the Siphos Ligand Family
The Siphos family of ligands, characterized by a chiral 1,1'-spirobiindane backbone, has emerged as a class of "privileged" ligands in asymmetric catalysis.[1] Their rigid, C2-symmetric, and sterically demanding framework imparts exceptional levels of enantioselectivity in a wide array of transition-metal-catalyzed reactions, including crucial C-N and C-C bond-forming transformations. This compound, a phosphoramidite derivative, is particularly noted for its performance in palladium, copper, and rhodium-catalyzed reactions.[2]
Understanding the three-dimensional structure of the active catalytic species is fundamental. Single-crystal X-ray diffraction provides definitive insights into the coordination geometry, bond lengths, and bond angles of the metal center, which are critical determinants of the catalyst's behavior. This guide will focus on a detailed structural analysis of a key rhodium complex of a Siphos ligand and compare its features with those of other relevant phosphine-metal complexes.
Comparative Structural Analysis: Rhodium-SIPHOS vs. Other Phosphine Complexes
While a comprehensive library of crystal structures for this compound with various metals remains an area of active research, a seminal study by Zhou and colleagues provides a foundational look into the coordination behavior of this ligand family.[3][4] Their work on the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins led to the successful crystallization and X-ray analysis of a key catalytic intermediate, [Rh(COD)((S)-SIPHOS-Me)₂]⁺ .[3][4][5]
This structure provides a critical benchmark for understanding how Siphos ligands interact with a metal center. To contextualize its features, we will compare its known characteristics with those of palladium complexes bearing other widely used Buchwald-type phosphine ligands.
Data Presentation: Key Crystallographic Parameters
The following table summarizes key structural parameters for the [Rh(COD)((S)-SIPHOS-Me)₂]⁺ complex, alongside representative data for analogous palladium(II) complexes with other bulky phosphine ligands. This comparison highlights the unique steric and electronic influence of the Siphos scaffold.
| Parameter | [Rh(COD)((S)-SIPHOS-Me)₂]⁺ | Representative [(R₃P)Pd(Ar)Br]₂ Dimer |
| Metal Center | Rhodium(I) | Palladium(II) |
| Ligand Type | (S)-SIPHOS-Me (Monodentate Phosphoramidite) | Buchwald-type Biaryl Phosphine |
| Coordination Geometry | Square Planar | Square Planar |
| P-Metal Bond Length (Å) | Data from primary source required | ~2.25 - 2.35 Å |
| Key Ligand Bond Angles (°) | Data from primary source required | P-Pd-P: ~90-100°, C-Pd-C: ~90° |
| Ligand Cone Angle (°) | Large (estimated) | Variable, typically >160° |
Note: Specific bond lengths and angles for the Rh-SIPHOS complex require access to the primary crystallographic data from Fu, Y. et al., J. Org. Chem. 2004, 69, 4648-4655. The data for the Palladium complex is representative of typical values found in the literature for similar structures.
The structure of the [Rh(COD)((S)-SIPHOS-Me)₂]⁺ cation reveals a square planar geometry around the Rh(I) center, with the two bulky monodentate SIPHOS-Me ligands and the bidentate cyclooctadiene (COD) ligand defining the coordination sphere. The large steric footprint of the spirobiindane backbone is a defining feature, influencing the accessibility of the metal center to substrates.
Experimental Protocols: From Synthesis to Crystal Structure
The ability to reliably synthesize and crystallize these metal complexes is crucial for their study and application. Below is a detailed, generalized protocol for the preparation and crystallization of a rhodium-Siphos complex, based on established methodologies.[3]
Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis and crystallographic analysis of a Rh-SIPHOS complex.
Step-by-Step Methodology
A. Synthesis of the Rhodium-SIPHOS Complex:
-
Preparation: In a glovebox or under a strict inert atmosphere (Argon), add the (S)-SIPHOS-Me ligand (2.2 equivalents) to a Schlenk flask.
-
Reagent Addition: Dissolve the ligand in anhydrous dichloromethane (CH₂Cl₂). To this solution, add [Rh(COD)₂]BF₄ (1.0 equivalent) as a solid.
-
Reaction: Stir the resulting solution at room temperature for 1-2 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift of the free ligand signal to a new coordinated peak.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure to yield the crude product as a solid.
B. Crystallization:
-
Solvent Selection: The choice of solvent is critical. A solvent system in which the complex is soluble but can be prompted to slowly precipitate is ideal. For many phosphine complexes, a combination of a good solvent (e.g., dichloromethane, toluene) and a poor solvent (e.g., hexane, pentane) is effective.
-
Procedure: Dissolve the crude [Rh(COD)((S)-SIPHOS-Me)₂]⁺BF₄⁻ in a minimal amount of dichloromethane in a small vial.
-
Vapor Diffusion: Place this vial inside a larger, sealed jar containing a layer of the anti-solvent, n-hexane.
-
Crystal Growth: Allow the jar to stand undisturbed at room temperature. Over several days, the slow diffusion of hexane vapor into the dichloromethane solution will gradually decrease the solubility of the complex, promoting the growth of single crystals suitable for X-ray diffraction.
C. X-ray Data Collection and Structure Refinement:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages (e.g., SHELX, Olex2). The final refined structure provides the precise atomic coordinates, bond lengths, and angles. All crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[6][7]
Conclusion and Future Outlook
The X-ray crystal structure of [Rh(COD)((S)-SIPHOS-Me)₂]⁺ provides invaluable insight into the coordination chemistry of the Siphos ligand family. The steric bulk and defined geometry imposed by the spirobiindane backbone are key to its success in asymmetric catalysis.
This guide serves as a foundational comparison. Further progress in this field will depend on the successful crystallization and structural elucidation of a broader range of this compound metal complexes, particularly with catalytically relevant metals like palladium and copper. Such studies will enable a more comprehensive understanding of structure-activity relationships, allowing for the rational design of even more efficient and selective catalysts for the synthesis of complex molecules.
References
- 1. Research-å¨å ¶æææè¯¾é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry in microstructured reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2005-å¨å ¶æææè¯¾é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Siphos-PE
As researchers and scientists at the forefront of drug development, our work with advanced catalytic systems demands not only precision but an unwavering commitment to safety. Buchwald-type ligands, such as (S)-Siphos-PE ((11aS)-10,11,12,13-Tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-amine), are powerful tools in cross-coupling reactions. However, their efficacy is matched by their sensitivity and potential hazards. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring both the integrity of your experiments and the protection of your most valuable asset: you.
Hazard Assessment: More Than Meets the Eye
Understanding the specific risks associated with this compound is the foundation of a robust safety protocol. While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonised System (GHS), others indicate potential for significant irritation.[1][2] Specifically, some suppliers warn that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
Given this conflicting information, a conservative approach is not just recommended—it is imperative. We must operate under the assumption that the compound presents these irritation hazards.
Beyond direct contact hazards, the primary chemical property dictating our handling procedures is the air-sensitivity of the phosphine ligand. The phosphorus atom's lone pair of electrons, crucial for its catalytic activity, is highly susceptible to oxidation by atmospheric oxygen.[4] This reaction forms a phosphine oxide, which is catalytically inactive and can lead to reaction failure or inconsistency.[4] Therefore, all handling procedures must be designed to rigorously exclude air and moisture.
The Hierarchy of Controls: PPE as the Final Guardian
Before we even consider personal protective equipment (PPE), we must implement higher-level safety controls. In a laboratory setting, this means relying on engineering controls as our primary line of defense.
-
Engineering Controls : The air-sensitive nature of this compound mandates the use of an inert atmosphere.[4][5]
-
Glovebox : A glovebox with a continuously purified nitrogen or argon atmosphere is the ideal environment for manipulating solid this compound, such as weighing and preparing stock solutions.[5]
-
Schlenk Line : For solution transfers and reaction setups, a well-maintained Schlenk line allows for the effective removal of air and the maintenance of an inert gas headspace.[6]
-
-
Administrative Controls : These include establishing clear Standard Operating Procedures (SOPs), providing thorough training on techniques for handling air-sensitive reagents, and ensuring proper labeling and storage.
PPE is the final, critical barrier between you and the chemical, to be used in conjunction with these engineering and administrative controls.
Selecting Your Armor: Task-Specific PPE for this compound
The selection of PPE is not a one-size-fits-all approach. The specific tasks you are performing dictate the level and type of protection required.
| Task | Location | Required Personal Protective Equipment | Rationale |
| Weighing & Aliquoting Solid | Glovebox | - Nitrile or Neoprene Gloves (double-gloving recommended)- Lab Coat- Safety Glasses (worn even when using the glovebox viewport) | Protects against incidental contact during transfers within the controlled atmosphere. Safety glasses protect eyes from unexpected pressure changes or breaches. |
| Preparing Solutions & Reaction Setup | Schlenk Line / Fume Hood | - Chemical-Resistant Gloves (Nitrile or Neoprene)- Flame-Resistant Lab Coat- Chemical Splash Goggles- Face Shield (recommended during cannula transfers) | Provides protection against splashes of the reagent solution and solvents. A face shield offers an additional layer of protection for the entire face during higher-risk transfers. |
| Reaction Work-up & Purification | Fume Hood | - Chemical-Resistant Gloves (Nitrile or Neoprene)- Lab Coat- Chemical Splash Goggles | Protects against exposure to the reaction mixture, which may still contain residual ligand, and various solvents and reagents used in purification. |
| Spill Cleanup | Fume Hood / Designated Area | - Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)- Chemical-Resistant Apron or Coveralls- Chemical Splash Goggles- Face Shield- Particulate Respirator (if solid is dispersed) | Requires a higher level of protection due to the increased risk of direct, widespread contact with the material. |
The Ritual of Protection: Donning and Doffing Procedures
The effectiveness of PPE is critically dependent on its correct use. Follow this sequence to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Lab Coat : Select the appropriate coat (standard or flame-resistant) and fasten it completely.
-
Goggles/Face Shield : Put on your chemical splash goggles. If required, place the face shield over the goggles. Ensure a snug fit.
-
Gloves : Pull on your first pair of nitrile gloves. If double-gloving, pull the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
Doffing (Taking Off) PPE: This process is designed to prevent contact with any contamination on the exterior of your gear.
-
Outer Gloves : If double-gloved, remove the outer pair first. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.[7]
-
Face Shield/Goggles : Remove from the back of your head by handling the strap. Do not touch the front surface.
-
Lab Coat : Unfasten the coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing : Wash your hands thoroughly with soap and water immediately after removing all PPE.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision tree for selecting appropriate PPE based on task and location.
Operational Plan: Disposal of Contaminated Waste
Proper disposal is a critical final step in the handling process, preventing delayed exposure and environmental contamination.
-
Contaminated PPE : All disposable PPE, including gloves, bench paper, and weighing papers, should be considered hazardous waste.
-
Immediately after use, place all contaminated solid waste into a designated, sealed waste bag inside the fume hood or glovebox antechamber.
-
This bag should then be placed in a clearly labeled, sealed hazardous waste container. Handler employers must discard materials that have been heavily contaminated with a concentrated product.[7]
-
-
Chemical Waste and Residues :
-
Quenching : Unused this compound and reaction residues should be quenched carefully. While specific procedures can vary, a common method involves slowly adding a reactive quenching agent (e.g., a protic solvent like isopropanol, followed by water) at a controlled temperature (e.g., 0 °C) under an inert atmosphere. This deactivates any remaining reactive species.
-
Collection : All liquid waste should be collected in a properly labeled hazardous waste container.
-
Disposal : Waste containing unreacted phosphine material is classified as hazardous and requires deactivation before disposal.[8][9] Fully reacted or quenched residue is safer for disposal but should still be handled by trained professionals according to institutional and local regulations.[8][10] Never mix phosphine-containing waste with incompatible waste streams (e.g., strong oxidizers).
-
By adhering to these rigorous PPE and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. epa.gov [epa.gov]
- 8. nautinst.org [nautinst.org]
- 9. andrewliu.com.hk [andrewliu.com.hk]
- 10. indfumco.com [indfumco.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
